molecular formula C4H7Cl3 B078562 2,2,3-Trichlorobutane CAS No. 10403-60-8

2,2,3-Trichlorobutane

Cat. No.: B078562
CAS No.: 10403-60-8
M. Wt: 161.45 g/mol
InChI Key: UNTJXPFYXVCMFE-UHFFFAOYSA-N
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Description

2,2,3-Trichlorobutane is a halogenated alkane of significant interest in chemical research and development. Its primary value lies in its role as a versatile synthetic intermediate and a model substrate in mechanistic studies. Researchers utilize this compound to investigate nucleophilic substitution reactions, particularly SN1 and SN2 pathways, where its distinct trichlorination pattern at the 2 and 3 positions allows for the exploration of steric effects, neighboring group participation, and carbocation stability. Furthermore, this compound serves as a critical precursor in the synthesis of more complex organic molecules, including fine chemicals and specialty polymers. Its properties as a solvent are also exploited in various non-aqueous chemical processes. This reagent is essential for studies focused on reaction kinetics, decomposition pathways of halogenated compounds, and the development of new catalytic systems for dechlorination, contributing to advancements in environmental chemistry and green synthesis methodologies. It is supplied with detailed analytical data, including GC-MS and NMR spectroscopy, to ensure batch-to-batch consistency and support high-quality, reproducible research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10403-60-8

Molecular Formula

C4H7Cl3

Molecular Weight

161.45 g/mol

IUPAC Name

2,2,3-trichlorobutane

InChI

InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3

InChI Key

UNTJXPFYXVCMFE-UHFFFAOYSA-N

SMILES

CC(C(C)(Cl)Cl)Cl

Canonical SMILES

CC(C(C)(Cl)Cl)Cl

Synonyms

2,2,3-Trichlorobutane.

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2,2,3-Trichlorobutane from 2-Chloro-2-Butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,3-trichlorobutane from 2-chloro-2-butene (B1582250). The document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow through diagrams. This synthesis is a notable example of an electrophilic addition reaction, a fundamental transformation in organic chemistry with applications in the synthesis of halogenated hydrocarbons.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below.

Table 1: Physicochemical Properties of 2-Chloro-2-butene and this compound

Property2-Chloro-2-buteneThis compound
Molecular Formula C₄H₇ClC₄H₇Cl₃
Molecular Weight 90.55 g/mol 161.45 g/mol [1]
Boiling Point 63-72 °C[2][3]142-143 °C[4][5]
Density 0.911 g/cm³[6][7]1.253 g/cm³[4]
Refractive Index (n20/D) 1.4205[6][8]1.455[4]

Reaction Scheme

The synthesis of this compound from 2-chloro-2-butene proceeds via the addition of hydrogen chloride (HCl) across the double bond of the alkene. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already holds the greater number of hydrogen atoms, and the chloride ion adds to the more substituted carbon atom, which in this case is the carbon already bearing a chlorine atom.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is adapted from a patented method for the preparation of this compound.

Materials:

  • 2-chloro-2-butene (259 g)

  • Ferric chloride (FeCl₃) (2.6 g)

  • Chlorine (gas)

  • Water

  • Calcium chloride (for drying)

Equipment:

  • 500 cc three-necked flask

  • Chlorine inlet tube extending to the bottom of the flask

  • Thermometer

  • Mercury-sealed stirrer

  • Reflux condenser

  • Exit tube connected to a cooling and scrubbing system

  • 30-inch fractionation column

Procedure:

  • Reaction Setup: A 500 cc three-necked flask is equipped with a chlorine inlet, a thermometer, a mercury-sealed stirrer, and a reflux condenser with an exit tube. The exit tube is connected to a cooling and scrubbing system.

  • Charging the Flask: The flask is charged with 259 g of 2-chloro-2-butene and 2.6 g of ferric chloride, which acts as a catalyst.

  • Reaction Conditions: The reaction is carried out in the liquid phase in the substantial absence of light. The temperature is maintained between 0 °C and the atmospheric reflux temperature of the reaction mixture.

  • Chlorination: Chlorine gas is introduced into the reaction mixture through the inlet tube.

  • Reaction Time: The reaction is allowed to proceed for 1.5 hours.

  • Work-up: After the reaction period, the reaction mixture, along with any material collected in the scrubber and cooler, is washed with water.

  • Drying: The organic layer is dried with calcium chloride.

  • Purification: The crude product is purified by fractionation through a 30-inch fractionation column. The fraction consisting of this compound is collected.

Results:

The distillation of the product mixture showed only trace amounts of isomeric trichlorobutanes. The main components were the desired this compound, unreacted 2-chloro-2-butene, and a small amount of a high-boiling residue. The yield of this compound was 77% of the theoretical yield.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start setup Reaction Setup: - 3-necked flask - Stirrer, Condenser - Chlorine inlet start->setup charge Charge Flask: - 2-chloro-2-butene - Ferric chloride setup->charge reaction Chlorination: - Introduce Cl2 gas - 0°C to reflux temp. - 1.5 hours charge->reaction workup Work-up: - Wash with water reaction->workup drying Drying: - Dry with CaCl2 workup->drying purification Purification: - Fractional distillation drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The addition of a halogen like chlorine to an alkene in the presence of a Lewis acid catalyst such as ferric chloride is believed to proceed through a mechanism involving a carbocation intermediate.

reaction_mechanism start 2-Chloro-2-butene + Cl2 + FeCl3 intermediate Formation of Chloronium Ion Intermediate start->intermediate Electrophilic attack attack Nucleophilic Attack by Chloride Ion intermediate->attack Ring opening product This compound attack->product Formation of C-Cl bond

Caption: Proposed reaction mechanism for the chlorination of 2-chloro-2-butene.

Spectroscopic Data

Table 2: Expected Spectroscopic Data

Spectrum2-Chloro-2-buteneThis compound (Expected)
¹H NMR Signals for methyl and vinyl protons.Signals for two different methyl groups and one methine proton. The methine proton will be shifted downfield due to the adjacent chlorine atom.
¹³C NMR Four distinct signals for the four carbon atoms.Four distinct signals. The carbon atoms bonded to chlorine will be significantly deshielded and appear at a lower field.
IR C=C stretch (~1650 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C-Cl stretch.Absence of C=C stretch. Presence of C-H stretches and multiple C-Cl stretches.
Mass Spec Molecular ion peak at m/z 90/92 (due to ³⁵Cl/³⁷Cl isotopes).Molecular ion peak at m/z 160/162/164 (due to chlorine isotopes). Fragmentation patterns would involve the loss of chlorine and alkyl groups.

This guide provides a foundational understanding of the synthesis of this compound from 2-chloro-2-butene. Researchers and professionals can use this information as a starting point for further investigation and application in their respective fields.

References

An In-depth Technical Guide on the Synthesis of 2,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,3-trichlorobutane. It addresses the common misconception of its formation via direct free-radical chlorination of butane (B89635) and details a viable, selective synthetic route. This document includes a theoretical analysis, quantitative data, detailed experimental protocols, and visualizations of the reaction mechanisms and workflows.

The Challenge of Direct Free-Radical Chlorination of Butane

The free-radical chlorination of alkanes is a well-established method for introducing halogen functionality. However, this approach is notoriously unselective, especially for alkanes with non-equivalent hydrogens. This lack of selectivity makes it an unsuitable method for the targeted synthesis of a specific polysubstituted isomer like this compound.

The reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using UV light or heat.

  • Propagation: A chlorine radical abstracts a hydrogen atom from a butane molecule, forming hydrogen chloride (HCl) and a butyl radical. This butyl radical then reacts with another chlorine molecule to form a chlorobutane and a new chlorine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine.

Butane possesses both primary (1°) and secondary (2°) hydrogens. The chlorine radical can abstract either type, leading to the formation of a primary or a secondary butyl radical. The stability of these radicals is not equal; the secondary radical is more stable than the primary radical due to hyperconjugation.[1][2][3][4][5] Consequently, the abstraction of a secondary hydrogen is favored.

The product distribution in the monochlorination of butane is a result of both the statistical probability of hydrogen abstraction and the relative stability of the resulting free radicals.[6] Butane has six primary hydrogens and four secondary hydrogens. Statistically, this would suggest a 3:2 ratio of 1-chlorobutane (B31608) to 2-chlorobutane (B165301). However, the greater stability of the secondary radical leads to a higher yield of 2-chlorobutane.

ProductType of Hydrogen AbstractedNumber of HydrogensRelative Reactivity (per H)Theoretical Product RatioObserved Product Distribution (approx.)
1-ChlorobutanePrimary (1°)616 x 1 = 628%
2-ChlorobutaneSecondary (2°)4~3.94 x 3.9 = 15.672%

Data compiled from various sources on alkane halogenation.

Further chlorination of this initial mixture of 1-chlorobutane and 2-chlorobutane would lead to a complex array of dichlorobutane isomers.[7][8][9] A subsequent chlorination step to produce trichlorobutanes would result in an even more convoluted mixture, making the isolation of a specific isomer like this compound in any reasonable yield practically impossible through this method.

Targeted Synthesis of this compound via Alkene Addition

A more effective and selective method for the synthesis of this compound is the addition of chlorine to 2-chloro-2-butene (B1582250). This reaction proceeds through an electrophilic addition mechanism, which offers significantly greater control over the final product's constitution. A patented method outlines this specific synthesis, achieving a high yield of the desired product.[10]

The addition of chlorine to the double bond of 2-chloro-2-butene is the key step. This reaction is typically carried out in the liquid phase and in the absence of light to prevent the initiation of free-radical side reactions. The presence of a catalyst, such as ferric chloride (FeCl₃), facilitates the electrophilic addition. The proposed mechanism involves the formation of a chloronium ion intermediate, which is then attacked by a chloride ion to yield the final product.

reaction_mechanism sub CH₃-CH=C(Cl)-CH₃ (2-Chloro-2-butene) product CH₃-CH(Cl)-C(Cl)₂-CH₃ (this compound) sub->product Addition Reaction reagent + Cl₂ reagent->product catalyst FeCl₃ catalyst->product

Caption: Synthesis of this compound via addition.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the methodology described in U.S. Patent 2,323,227A.[10]

  • Reactants: 2-chloro-2-butene, Chlorine gas (Cl₂)

  • Catalyst: Anhydrous ferric chloride (FeCl₃)

  • Apparatus: 500 cc three-necked flask, gas inlet tube, thermometer, mercury-sealed stirrer, reflux condenser, exit tube connected to a cooling and scrubbing system.

  • Work-up Reagents: Water, Calcium chloride (for drying)

  • Purification: Fractionation column (e.g., 30-inch)

  • Apparatus Setup: Assemble the three-necked flask with the stirrer, thermometer, reflux condenser, and gas inlet tube extending to near the bottom of the flask. The exit from the condenser should be connected to a system to absorb any evolved hydrogen chloride.

  • Charging the Flask: Charge the flask with 259 grams of 2-chloro-2-butene and 2.6 grams of anhydrous ferric chloride.

  • Reaction Initiation: While stirring the mixture, begin bubbling chlorine gas through the solution.

  • Temperature Control: Maintain the reaction temperature between 0°C and the atmospheric reflux temperature of the reaction mixture.

  • Reaction Monitoring: Continue the introduction of chlorine gas for approximately 1.5 hours. The reaction should be carried out in the substantial absence of light to minimize the formation of substitution byproducts.

  • Work-up:

    • Once the reaction is complete, combine the reaction mixture with any material collected in the scrubber and cooler.

    • Wash the combined organic material with water.

    • Dry the organic layer with calcium chloride.

  • Purification:

    • Fractionally distill the dried product through a 30-inch fractionation column.

    • Collect the fraction corresponding to this compound.

The reported yield of this compound using this method is approximately 77% of the theoretical yield.[10]

Visualizations

The following diagram illustrates the non-selective nature of the free-radical chlorination of butane, leading to a mixture of monochlorinated products.

G cluster_products Product Mixture butane Butane c1_chloro 1-Chlorobutane (Primary Product) butane->c1_chloro Abstraction of 1° H c2_chloro 2-Chlorobutane (Secondary Product) butane->c2_chloro Abstraction of 2° H (Favored) cl2 Cl₂ cl2->c1_chloro cl2->c2_chloro uv UV Light / Heat hcl HCl c1_chloro->hcl c2_chloro->hcl

Caption: Product pathway of butane free-radical chlorination.

This diagram outlines the key steps in the selective synthesis of this compound.

workflow start Start charge_flask Charge Flask: 2-Chloro-2-butene + FeCl₃ start->charge_flask reaction Bubble Cl₂ Gas (0°C to Reflux Temp) (No Light) charge_flask->reaction workup Work-up: 1. Water Wash 2. Dry with CaCl₂ reaction->workup purification Purification: Fractional Distillation workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Conclusion

While the free-radical chlorination of butane is a fundamental reaction in organic chemistry, it is an unsuitable method for the targeted synthesis of this compound due to its inherent lack of selectivity. This guide has demonstrated that a more viable and efficient route to this specific isomer is through the electrophilic addition of chlorine to 2-chloro-2-butene. The provided experimental protocol, adapted from established methods, offers a clear and reproducible pathway for researchers and professionals to obtain this compound in high yield. This highlights the importance of choosing the appropriate synthetic strategy to achieve desired regiochemical outcomes in halogenated compounds.

References

An In-depth Technical Guide on the Formation of 2,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 2,2,3-trichlorobutane, a significant halogenated alkane utilized as a synthetic intermediate and a model substrate in mechanistic studies. The primary focus is on the electrophilic addition of chlorine to 2-chloro-2-butene (B1582250), a method that offers high yields and selectivity. This document details the underlying reaction mechanism, including the role of Lewis acid catalysts, and presents a thorough experimental protocol for its synthesis and purification. Furthermore, predicted spectroscopic data for this compound are provided to aid in its characterization.

Core Formation Mechanism: Electrophilic Addition

The principal and most efficient method for the synthesis of this compound is the liquid-phase chlorination of 2-chloro-2-butene in the substantial absence of light.[1] This reaction proceeds via an electrophilic addition mechanism, which is facilitated by the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄).[1] The absence of light is crucial to prevent the formation of undesired substitution byproducts that can arise from a free-radical pathway.[1]

The mechanism can be delineated into three key stages:

  • Activation of Chlorine: The Lewis acid catalyst polarizes the chlorine molecule (Cl₂), creating a more potent electrophile. The Lewis acid interacts with one of the chlorine atoms, inducing a partial positive charge on the terminal chlorine atom.

  • Formation of a Chloronium Ion Intermediate: The π-electrons of the 2-chloro-2-butene double bond attack the electrophilic chlorine atom. This results in the formation of a cyclic chloronium ion intermediate, with the positive charge delocalized over the two carbon atoms of the original double bond and the chlorine atom. This intermediate prevents the formation of a discrete carbocation, thus inhibiting potential molecular rearrangements. The addition of halogens to alkenes is stereospecific, typically resulting in anti-addition.[2][3][4]

  • Nucleophilic Attack: The chloride ion (Cl⁻), generated from the Lewis acid-chlorine complex, then attacks one of the carbon atoms of the chloronium ion ring from the side opposite to the bridging chlorine. This nucleophilic attack follows Markovnikov's rule, where the chloride ion preferentially attacks the more substituted carbon atom that can better stabilize a positive charge. In the case of the intermediate derived from 2-chloro-2-butene, the existing electron-withdrawing chlorine atom on one of the carbons of the double bond will direct the incoming chloride to the other carbon, leading to the formation of the this compound product.

Quantitative Data

The synthesis of this compound via the catalyzed chlorination of 2-chloro-2-butene has been reported to achieve high yields.

ParameterValueReference
Yield77%[1]
Boiling Point142-144 °C (415.15-417.15 K)[5]
Molecular Weight161.457 g/mol [6][7]
CAS Number10403-60-8[6][7]
Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.7Doublet3H-CH₃ (at C4)
~2.1Singlet3H-CH₃ (at C1)
~4.5Quartet1H-CH (at C3)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~30-CH₃ (at C1)
~35-CH₃ (at C4)
~70-CH (at C3)
~90-C- (at C2)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2980-2850StrongC-H stretch (alkane)
1470-1450MediumC-H bend (scissoring)
1380-1370MediumC-H bend (methyl rock)
800-600StrongC-Cl stretch

Mass Spectrometry (MS)

m/zInterpretation
160, 162, 164Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) due to three chlorine isotopes
125, 127Loss of a chlorine radical ([M-Cl]⁺)
89Loss of two chlorine radicals and a methyl group
63, 65Dichloromethyl cation ([CHCl₂]⁺)
49, 51Chloromethyl cation ([CH₂Cl]⁺)

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound based on the liquid-phase chlorination of 2-chloro-2-butene.[1]

Materials and Equipment
  • 2-chloro-2-butene

  • Ferric chloride (FeCl₃) or Stannic chloride (SnCl₄)

  • Chlorine gas (Cl₂)

  • 500 cc three-necked flask

  • Chlorine inlet tube

  • Thermometer

  • Mercury-sealed stirrer

  • Reflux condenser

  • Exit tube connected to a cooling and scrubbing system

  • Apparatus for fractional distillation

Synthesis Procedure
  • Reaction Setup: A 500 cc three-necked flask is equipped with a chlorine inlet tube extending to near the bottom of the flask, a thermometer, a mercury-sealed stirrer, and a reflux condenser. The exit tube of the condenser is connected to a cooling and scrubbing system to trap any unreacted chlorine and absorb any hydrogen chloride gas that may form. The entire apparatus should be shielded from light.

  • Charging the Flask: The flask is charged with 259 grams of 2-chloro-2-butene and 2.6 grams of ferric chloride as the catalyst.

  • Chlorination: With the exclusion of light, a stream of chlorine gas is passed into the reaction mixture while maintaining the temperature between 20-30 °C. The rate of chlorine addition should be adjusted so that it is readily absorbed by the reaction mixture. An additional 1.25 grams of ferric chloride can be added during the course of the reaction to maintain catalytic activity.

  • Work-up: After the reaction is complete (approximately 1.5 hours), the reaction mixture, along with any material collected in the scrubber, is washed with water.

  • Drying: The organic layer is separated and dried with a suitable drying agent, such as anhydrous calcium chloride.

Purification
  • Fractional Distillation: The crude product is purified by fractional distillation through a 30-inch fractionating column.[1][8]

  • Fraction Collection: The fraction boiling at 142-144 °C is collected as this compound.[5] Unreacted 2-chloro-2-butene and a small amount of high-boiling residue are separated.

Visualizations

Reaction Mechanism Pathway

G Electrophilic Addition of Cl₂ to 2-Chloro-2-butene cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 2-Chloro-2-butene 2-Chloro-2-butene Activated_Cl2 δ+Cl-Clδ-•••FeCl₃ 2-Chloro-2-butene->Activated_Cl2 π-bond attack Cl2 Cl₂ Cl2->Activated_Cl2 FeCl3 FeCl₃ (Catalyst) FeCl3->Activated_Cl2 Chloronium_Ion Chloronium Ion Intermediate Activated_Cl2->Chloronium_Ion Formation of cyclic ion This compound This compound Chloronium_Ion->this compound Nucleophilic attack by Cl⁻ FeCl4- [FeCl₄]⁻ FeCl4-->FeCl3 Catalyst regeneration FeCl4-->this compound

Caption: Electrophilic addition mechanism for the formation of this compound.

Experimental Workflow

G Synthesis and Purification Workflow Start Reaction Setup (3-necked flask, condenser, etc.) Charge_Flask Charge Flask (2-chloro-2-butene, FeCl₃) Start->Charge_Flask Chlorination Introduce Cl₂ gas (20-30 °C, no light) Charge_Flask->Chlorination Workup Aqueous Workup (Wash with water) Chlorination->Workup Drying Dry Organic Layer (Anhydrous CaCl₂) Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure this compound (b.p. 142-144 °C) Purification->Product Byproducts Unreacted Starting Material High-boiling Residues Purification->Byproducts

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on the Early Literature and Discovery of 2,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trichlorobutane (C₄H₇Cl₃) is a halogenated alkane that has served as a valuable intermediate in organic synthesis and as a model substrate for studying reaction mechanisms. This technical guide provides a comprehensive overview of the early literature surrounding the discovery, synthesis, and characterization of this compound. The information is presented to aid researchers in understanding the historical context and foundational methodologies related to this compound.

Early Synthesis and Discovery

While the exact first synthesis of this compound is not definitively documented in readily available literature, an early and significant contribution to its preparation is detailed in a 1938 patent by Arthur A. Levine and Oliver W. Cass.[1] Their work describes an "improved method" for the synthesis, suggesting the compound was known prior to this date. The patent outlines the chlorination of 2-chloro-butene-2 to produce this compound.[1]

The industrial production of chlorinated hydrocarbons saw significant development in the early 20th century, providing the context for the synthesis of compounds like this compound.[2][3] General methods for the synthesis of polychlorinated alkanes often involve the chlorination of alkanes or alkenes, a reaction type that aligns with the method described by Levine and Cass.[1][4]

Experimental Protocols from Early Literature

The most detailed early experimental protocol for the synthesis of this compound is provided in the aforementioned 1938 patent by Levine and Cass.[1]

Synthesis of this compound via Chlorination of 2-Chloro-butene-2[1]

Objective: To prepare this compound by the addition of chlorine to 2-chloro-butene-2.

Apparatus:

  • A 500 cc three-necked flask

  • A chlorine inlet tube extending to the bottom of the flask

  • A thermometer

  • A mercury-sealed stirrer

  • A reflux condenser

  • An exit tube connected to a cooling and scrubbing system

Reagents:

  • 2-chloro-butene-2 (259 grams)

  • Ferric chloride (2.6 grams)

  • Chlorine gas

Procedure:

  • The three-necked flask was charged with 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride.

  • With precautions to exclude light, a stream of chlorine gas was passed into the reaction mixture.

  • The temperature of the reaction mixture was maintained at 20-30 °C.

  • An additional 1.25 grams of ferric chloride was added during the course of the reaction.

  • The rate of chlorine addition was adjusted to ensure substantially all of the chlorine was absorbed.

  • After a period of 1.5 hours, the reaction mixture, along with any material collected in the scrubber and cooler, was washed with water.

  • The washed product was then dried with calcium chloride.

  • The dried product was fractionated through a 30-inch fractionating column.

Results:

  • The fractionation yielded primarily this compound, with only traces of isomeric trichlorobutanes.

  • Unreacted 2-chloro-butene-2 and a small amount of a high-boiling residue were also obtained.

  • The isolated this compound corresponded to a yield of 77% of the theoretical value.

Quantitative Data from Early Studies

Early quantitative data for this compound is sparse in the readily accessible literature. The most frequently cited early physical property is the boiling point. The National Institute of Standards and Technology (NIST) Chemistry WebBook lists two early determinations of the boiling point.[4]

PropertyValue (Tishchenko, 1938)[4]Value (Cass, 1943)[4]
Boiling Point 417.15 K (144 °C)415.15 K (142 °C)

Note: Efforts to locate the full text of the 1938 publication by D.V. Tishchenko in Zhurnal Obshchei Khimii were unsuccessful, limiting the availability of further quantitative data and experimental details from this source.

Early Characterization Methods

The early literature, including the 1938 patent by Levine and Cass, primarily relied on physical constants such as the boiling range to characterize this compound and to assess its purity.[1] The narrow boiling range of the distilled product was taken as an indication of a substance with minimal isomeric impurities.[1] In this era, definitive structural elucidation often involved a combination of boiling point determination, elemental analysis to confirm the molecular formula, and comparison of physical properties with related known compounds. More advanced spectroscopic techniques like infrared (IR) and Raman spectroscopy, which are now standard for structural characterization, were not routinely available or as sophisticated in the late 1930s.[5]

Reaction Mechanisms and Logical Relationships

The synthesis of this compound from 2-chloro-butene-2 as described by Levine and Cass is an example of an electrophilic addition of a halogen to an alkene. The use of a Lewis acid catalyst like ferric chloride suggests a mechanism involving the polarization of the chlorine molecule, facilitating its addition across the double bond.

The following diagram illustrates the logical workflow of the synthesis and purification process described in the 1938 patent.

G cluster_synthesis Synthesis cluster_purification Purification 2-chloro-butene-2 2-chloro-butene-2 Reaction Mixture Reaction Mixture 2-chloro-butene-2->Reaction Mixture Chlorine Gas Chlorine Gas Chlorine Gas->Reaction Mixture Ferric Chloride (catalyst) Ferric Chloride (catalyst) Ferric Chloride (catalyst)->Reaction Mixture Crude Product Crude Product Reaction Mixture->Crude Product 1.5 hours at 20-30 °C Washing (with water) Washing (with water) Crude Product->Washing (with water) Drying (with CaCl2) Drying (with CaCl2) Washing (with water)->Drying (with CaCl2) Fractional Distillation Fractional Distillation Drying (with CaCl2)->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

The following diagram illustrates the proposed electrophilic addition pathway.

G 2-chloro-butene-2 2-chloro-butene-2 Carbocation Intermediate Carbocation Intermediate 2-chloro-butene-2->Carbocation Intermediate + Polarized Chlorine Chlorine Cl2 Polarized Chlorine δ+Cl-Clδ-•••FeCl3 Chlorine->Polarized Chlorine Ferric Chloride FeCl3 Ferric Chloride->Polarized Chlorine This compound This compound Carbocation Intermediate->this compound + Cl-

Caption: Proposed electrophilic addition pathway for the synthesis of this compound.

Conclusion

The early literature on this compound is highlighted by the detailed synthetic methodology provided in the 1938 patent by Levine and Cass. This work, situated within the broader context of the burgeoning field of industrial organochlorine chemistry, provides a solid foundation for understanding the preparation of this compound. While the precise first synthesis remains to be definitively identified, the available information underscores the reliance on classical methods of synthesis and characterization, such as catalytic halogenation and purification by fractional distillation, with physical constants like boiling point serving as the primary means of identification and purity assessment. Further archival research, particularly the retrieval of the 1938 Tishchenko paper, would be invaluable in painting a more complete picture of the early history of this compound.

References

An In-depth Technical Guide to the Isomeric Forms of Trichlorobutane and Their Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of trichlorobutane, detailing their synthesis through established chemical pathways. The document presents quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for key syntheses, and visualizes the relationships and reaction pathways using Graphviz diagrams.

Isomeric Forms of Trichlorobutane

Trichlorobutane (C₄H₇Cl₃) exists in numerous structural isomeric forms, which are derived from the two parent alkanes: n-butane and isobutane (B21531) (2-methylpropane). These isomers exhibit distinct physical properties and require specific synthetic strategies for their preparation.

Isomers Derived from n-Butane

The linear butane (B89635) backbone allows for various positional arrangements of the three chlorine atoms, leading to the following isomers:

  • 1,1,1-Trichlorobutane

  • 1,1,2-Trichlorobutane

  • 1,1,3-Trichlorobutane

  • 1,1,4-Trichlorobutane

  • 1,2,2-Trichlorobutane

  • 1,2,3-Trichlorobutane

  • 1,2,4-Trichlorobutane

  • 1,3,3-Trichlorobutane

  • 2,2,3-Trichlorobutane

Isomers Derived from Isobutane (2-Methylpropane)

The branched isobutane structure gives rise to the following trichlorinated isomers:

Quantitative Data Summary

The physical properties of the trichlorobutane isomers are summarized in the table below for easy comparison. Data has been compiled from various chemical databases.

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
n-Butane Isomers
1,1,1-Trichlorobutane13279-85-1161.461341.2514 (25 °C)[1]
1,1,2-Trichlorobutane66675-32-9161.46156~1.25
1,1,3-Trichlorobutane13279-87-3161.461521.2514 (25 °C)[1]
1,1,4-Trichlorobutane-161.46--
1,2,2-Trichlorobutane41135-45-9161.46151.13 (est.)1.2667 (est.)[2]
1,2,3-Trichlorobutane18338-40-4161.46160.71.247[3]
1,2,4-Trichlorobutane1790-22-3161.46~175-1771.3175
1,3,3-Trichlorobutane15187-71-0161.46--
This compound10403-60-8161.46~143-
Isobutane Isomers
1,1,1-Trichloro-2-methylpropane-161.46--
1,1,2-Trichloro-2-methylpropane29559-52-2161.45--
1,1,3-Trichloro-2-methylpropane-161.46--
1,2,3-Trichloro-2-methylpropane1871-58-5161.45163 (est.)-

Synthesis of Trichlorobutane Isomers

The synthesis of specific trichlorobutane isomers often requires carefully chosen starting materials and reaction conditions to achieve regioselectivity and good yields.

Synthesis of n-Butane-Derived Isomers

A general approach for the synthesis of several trichlorobutane isomers is the free-radical chlorination of monochlorobutanes or dichlorobutanes. However, this method often leads to a mixture of products. More selective methods are preferred for the synthesis of a specific isomer.

This isomer can be synthesized through various routes, including the chlorination of 1-chlorobutane, which typically yields a mixture of dichlorobutanes that can be further chlorinated.[4] A more regioselective approach involves the halogen exchange reaction of 1,2,4-tribromobutane (B1582172) with a metal chloride.[4]

A specific method for the preparation of this compound involves the chlorination of 2-chloro-butene-2.[5] This reaction is carried out in the liquid phase in the substantial absence of light to favor the addition of chlorine across the double bond and minimize substitution reactions.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Materials:

    • 2-chlorobutene-2 (259 g)

    • Ferric chloride (FeCl₃) (2.6 g)

    • Chlorine gas

  • Apparatus:

    • 500 cc three-necked flask

    • Chlorine inlet tube extending to the bottom of the flask

    • Thermometer

    • Mercury-sealed stirrer

    • Reflux condenser

    • Exit tube connected to a cooling and scrubbing system

  • Procedure:

    • The flask is charged with 2-chlorobutene-2 and ferric chloride.

    • Chlorine gas is introduced into the stirred reaction mixture.

    • The reaction is carried out in the substantial absence of light.

    • The temperature is maintained between 0 °C and the atmospheric reflux temperature of the reaction mixture.

    • After the reaction is complete, the this compound is isolated by distillation.

  • Yield:

    • A yield of 77% of the theoretical value has been reported for this method.[5]

Synthesis of Isobutane-Derived Isomers

The synthesis of trichlorinated derivatives of isobutane often starts from isobutene or its chlorinated derivatives.

This isomer can be selectively synthesized by the reaction of 1-chloro-2-methylpropene (B51992) with sulfuryl chloride (SO₂Cl₂). The reaction is preferably carried out under the influence of light, particularly UV light.

Experimental Protocol: Synthesis of 1,1,2-Trichloro-2-methylpropane

  • Materials:

    • 1-chloro-2-methylpropene

    • Sulfuryl chloride (SO₂Cl₂)

  • Apparatus:

    • Reaction vessel suitable for photochemical reactions (e.g., quartz)

    • UV light source

  • Procedure:

    • 1-chloro-2-methylpropene is reacted with sulfuryl chloride in the liquid phase.

    • The reaction mixture is irradiated with UV light.

    • The reaction can be carried out in a batch process (e.g., stirred reactor) or a continuous process (e.g., tubular reactor).

  • Selectivity:

    • Selectivities of over 99% for 1,1,2-trichloro-2-methylpropane have been achieved with this method.

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and synthesis pathways for some of the discussed trichlorobutane isomers.

SynthesisPathways cluster_nButane n-Butane Derivatives cluster_isoButane Isobutane Derivatives 1-Chlorobutane 1-Chlorobutane Dichlorobutane mixture Dichlorobutane mixture 1-Chlorobutane->Dichlorobutane mixture Cl2, UV light 1,2,4-Trichlorobutane 1,2,4-Trichlorobutane Dichlorobutane mixture->1,2,4-Trichlorobutane Cl2, UV light 1,2,4-Tribromobutane 1,2,4-Tribromobutane 1,2,4-Tribromobutane->1,2,4-Trichlorobutane AlCl3 2-Chlorobutene-2 2-Chlorobutene-2 This compound This compound 2-Chlorobutene-2->this compound Cl2, FeCl3, no light 1-Chloro-2-methylpropene 1-Chloro-2-methylpropene 1,1,2-Trichloro-2-methylpropane 1,1,2-Trichloro-2-methylpropane 1-Chloro-2-methylpropene->1,1,2-Trichloro-2-methylpropane SO2Cl2, UV light

Caption: Synthesis pathways for selected trichlorobutane isomers.

IsomerRelationship Butane Butane n-Butane n-Butane Butane->n-Butane Isobutane Isobutane Butane->Isobutane 1,1,1-Trichlorobutane 1,1,1-Trichlorobutane n-Butane->1,1,1-Trichlorobutane 1,1,2-Trichlorobutane 1,1,2-Trichlorobutane n-Butane->1,1,2-Trichlorobutane 1,2,3-Trichlorobutane 1,2,3-Trichlorobutane n-Butane->1,2,3-Trichlorobutane ... ... n-Butane->... Isobutane->... 1,1,1-Trichloro-2-methylpropane 1,1,1-Trichloro-2-methylpropane Isobutane->1,1,1-Trichloro-2-methylpropane 1,1,2-Trichloro-2-methylpropane 1,1,2-Trichloro-2-methylpropane Isobutane->1,1,2-Trichloro-2-methylpropane

Caption: Isomeric relationship of trichlorobutanes from parent alkanes.

This guide serves as a foundational resource for understanding the isomeric forms of trichlorobutane and their synthesis. For further in-depth study, consulting the primary literature cited is recommended.

References

fundamental physical and chemical properties of 2,2,3-trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,2,3-Trichlorobutane

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding this compound. A comprehensive search of scientific literature and chemical databases did not yield experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound. The synthesis protocol provided is based on a patent description and may require optimization for laboratory application.

Introduction

This compound is a chlorinated hydrocarbon with the chemical formula C₄H₇Cl₃. As a member of the haloalkane family, its chemical behavior is largely dictated by the presence of the carbon-chlorine bonds. This guide summarizes the , drawing from available data. It is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some of these values are predicted or estimated and should be considered with appropriate caution.

PropertyValueSource(s)
Molecular Formula C₄H₇Cl₃[1]
Molecular Weight 161.45 g/mol [1]
CAS Number 10403-60-8[1]
Boiling Point 142 °C (experimental)[1]
Melting Point -6 °C (estimate)[1]
Density 1.253 g/cm³ (experimental)[1]
Refractive Index 1.455 (predicted)[1]
LogP (Octanol-Water Partition Coefficient) 2.38 (predicted)[1]
Vapor Pressure 6.5 ± 0.2 mmHg at 25°C (predicted)[1]
Flash Point 58.2 ± 14.0 °C (predicted)[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is characteristic of haloalkanes, primarily involving nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

Due to the electronegativity of the chlorine atoms, the carbon atoms to which they are bonded are electrophilic and susceptible to attack by nucleophiles. The structure of this compound, with chlorine atoms on secondary and tertiary carbons, suggests that it could undergo both Sₙ1 and Sₙ2 reactions depending on the reaction conditions and the nature of the nucleophile. Strong, unhindered nucleophiles would favor an Sₙ2 pathway, while weaker nucleophiles and polar protic solvents would favor an Sₙ1 pathway, potentially leading to a mixture of products.

Elimination Reactions (Dehydrochlorination)

In the presence of a strong base, this compound is expected to undergo elimination reactions to form various chloro-substituted butenes. The regioselectivity of this reaction would be influenced by the stability of the resulting alkene (Zaitsev's rule) and any steric hindrance effects. Potential products of dehydrochlorination could include dichlorobutenes.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented method for the preparation of this compound via the chlorination of 2-chloro-2-butene (B1582250). This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-chloro-2-butene

  • Anhydrous ferric chloride (FeCl₃) or stannic chloride (SnCl₄) as a catalyst

  • Chlorine gas (Cl₂)

  • A three-necked round-bottom flask equipped with a gas inlet tube, a thermometer, a reflux condenser, and a magnetic stirrer.

  • A cooling and scrubbing system for the exit gas.

Procedure:

  • In the three-necked flask, place 2-chloro-2-butene and a catalytic amount of anhydrous ferric chloride or stannic chloride. The reaction should be shielded from light to prevent radical substitution reactions.

  • Maintain the reaction mixture at a temperature between 0 °C and the atmospheric reflux temperature of the mixture. A temperature range of 20-30 °C has been reported.

  • Slowly bubble chlorine gas through the stirred reaction mixture. The flow rate should be controlled to maintain the desired reaction temperature.

  • The reaction progress can be monitored by techniques such as gas chromatography (GC).

  • Upon completion of the reaction, the mixture is washed with water to remove the catalyst and any dissolved hydrogen chloride.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride).

  • The crude product is then purified by fractional distillation to isolate this compound.

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Start Start: 2-chloro-2-butene + Catalyst (FeCl₃ or SnCl₄) Chlorination Chlorination with Cl₂ (0-30 °C, dark) Start->Chlorination ReactionMixture Crude Reaction Mixture Chlorination->ReactionMixture Washing Aqueous Wash ReactionMixture->Washing Drying Drying over Anhydrous Agent Washing->Drying Distillation Fractional Distillation Drying->Distillation Product Pure this compound Distillation->Product Byproducts Byproducts Distillation->Byproducts

Synthesis and Purification Workflow

Spectral Data

As of the date of this document, a thorough search of scientific databases has not yielded any publicly available, experimentally determined ¹H NMR, ¹³C NMR, IR, or mass spectra for this compound. Researchers requiring this data would need to synthesize and characterize the compound in-house.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on the data for similar chlorinated hydrocarbons, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier if the compound is available for purchase.

Conclusion

This compound is a halogenated alkane with physical and chemical properties that are broadly predictable from its structure. While some fundamental physical data are available, a significant gap exists in the public domain regarding its detailed spectral characterization and specific reactivity. The synthesis protocol provided offers a starting point for its preparation. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

Navigating the Complex Structure of 2,2,3-Trichlorobutane: An In-depth Guide to Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development and materials science, understanding the precise three-dimensional structure of molecules is paramount. For complex halogenated hydrocarbons such as 2,2,3-trichlorobutane, vibrational spectroscopy stands as a powerful analytical technique for elucidating conformational isomers and verifying structural integrity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of Infrared (IR) and Raman spectroscopy for the structural analysis of this compound.

Introduction: The Significance of Structural Analysis

This compound (C₄H₇Cl₃) is a chlorinated derivative of butane (B89635) with multiple stereoisomers, making its structural elucidation a challenging yet critical task. The arrangement of its chlorine and methyl groups around the central carbon-carbon bond gives rise to different rotational isomers, or conformers, each with a unique energetic profile and, consequently, a distinct vibrational spectrum. Vibrational spectroscopy, which probes the quantized vibrational energy levels of a molecule, provides a fingerprint of its structure, allowing for detailed analysis of its conformation and bonding.

The Principles of Vibrational Spectroscopy

Vibrational spectroscopy encompasses two primary techniques: infrared (IR) spectroscopy and Raman spectroscopy.

  • Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule. A vibrational mode is IR active only if it results in a change in the molecule's dipole moment.

  • Raman Spectroscopy: This technique involves scattering of monochromatic light (typically from a laser). A small fraction of the scattered light is inelastically scattered, with the energy difference between the incident and scattered photons corresponding to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule.

Together, IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, enabling a more complete structural assignment.

Experimental Protocols

The successful application of vibrational spectroscopy for the analysis of this compound relies on meticulous experimental procedures. As a liquid at room temperature, the following protocols are recommended.

Fourier Transform Infrared (FTIR) Spectroscopy of Liquid this compound

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Methodology:

  • Sample Preparation: Ensure the liquid sample of this compound is pure and free of any particulate matter or solvent residues.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a liquid sample cell is required. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquids.

  • ATR-FTIR Procedure:

    • Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions.

    • Apply a small drop of the liquid this compound sample onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely before the next measurement.

  • Data Acquisition Parameters:

    • Spectral Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Raman Spectroscopy of Liquid this compound

Objective: To obtain the Raman scattering spectrum of liquid this compound.

Methodology:

  • Sample Preparation: The sample should be clear and colorless to minimize fluorescence. If necessary, the sample can be filtered. The sample is typically held in a glass capillary tube or a cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a sample holder, and a sensitive detector (e.g., a CCD camera) is used.

  • Procedure:

    • Place the sample in the spectrometer's sample compartment.

    • Align the laser focus within the sample volume.

    • Acquire the Raman spectrum. It is crucial to optimize the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation or fluorescence.

  • Data Acquisition Parameters:

    • Laser Wavelength: A longer wavelength laser (e.g., 785 nm) can help to reduce fluorescence.

    • Laser Power: Use the minimum laser power necessary to obtain a good signal to avoid sample heating or decomposition.

    • Acquisition Time: Adjust the integration time and number of accumulations to achieve a satisfactory signal-to-noise ratio.

    • Spectral Range: The full vibrational spectrum is typically of interest, including the C-H stretching region (~3000 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Structural Analysis and Spectral Interpretation

The vibrational spectrum of this compound is rich with information about its molecular structure. The analysis involves assigning the observed vibrational bands to specific motions of the atoms within the molecule.

Characteristic Vibrational Modes
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretching (methyl & methine)2990 - 2850StrongStrong
C-H Bending (methyl & methine)1470 - 1370MediumMedium
C-C Stretching1200 - 800Weak to MediumMedium to Strong
C-Cl Stretching800 - 550StrongStrong
Skeletal Bending (CCC, C-C-Cl)< 500MediumMedium
Conformational Analysis

This compound can exist in several conformational states due to rotation around the C2-C3 bond. These conformers, such as anti and gauche forms, will have slightly different vibrational frequencies for certain modes, particularly those involving the carbon skeleton and the C-Cl bonds.

By analyzing the vibrational spectra, often at different temperatures, it is possible to identify the presence of different conformers and even determine their relative populations. For instance, some vibrational bands may increase in intensity at lower temperatures, indicating they belong to the more stable conformer.

Visualization of Analytical Workflow

To provide a clear understanding of the process, the following diagrams illustrate the key workflows in the vibrational spectroscopic analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation Sample This compound (Liquid) Purification Purification/Filtration Sample->Purification FTIR FTIR Spectroscopy Purification->FTIR Raman Raman Spectroscopy Purification->Raman Spectrum_Proc Spectral Processing (Baseline Correction, Normalization) FTIR->Spectrum_Proc Raman->Spectrum_Proc Peak_Picking Peak Picking & Assignment Spectrum_Proc->Peak_Picking Conformational_Analysis Conformational Analysis Peak_Picking->Conformational_Analysis Structure Determination of Conformational Isomers Conformational_Analysis->Structure G Molecule This compound Rotation Rotation around C2-C3 bond Molecule->Rotation Conformer_A Conformer A (e.g., Anti) Rotation->Conformer_A Conformer_B Conformer B (e.g., Gauche) Rotation->Conformer_B Spectrum_A Unique Vibrational Spectrum A Conformer_A->Spectrum_A Spectrum_B Unique Vibrational Spectrum B Conformer_B->Spectrum_B Observed_Spectrum Observed Spectrum (Mixture of A and B) Spectrum_A->Observed_Spectrum Spectrum_B->Observed_Spectrum

An In-depth Technical Guide to the Structural Elucidation of 2,2,3-Trichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,2,3-trichlorobutane isomers. It details the stereochemical possibilities, synthesis, and in-depth analysis using modern spectroscopic techniques. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, analysis, and drug development.

Introduction to this compound and its Isomerism

This compound is a halogenated alkane with the chemical formula C₄H₇Cl₃. Its structural analysis is a critical aspect of quality control in synthesis and for understanding its chemical behavior in various applications. The molecule possesses a single chiral center at the C3 position, giving rise to a pair of enantiomers: (R)-2,2,3-trichlorobutane and (S)-2,2,3-trichlorobutane. These stereoisomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Synthesis and Separation of Isomers

A documented method for the synthesis of this compound involves the chlorination of 2-chloro-butene-2.[1] This reaction is typically carried out in the liquid phase, in the substantial absence of light to prevent unwanted side reactions, and often utilizes a catalyst such as ferric chloride to promote the addition of chlorine across the double bond.[1] The general reaction is as follows:

CH₃-CCl=CH-CH₃ + Cl₂ → CH₃-CCl₂-CHCl-CH₃

Following the reaction, the crude product is a mixture that may contain unreacted starting materials, the desired this compound, and other chlorinated byproducts. Purification of the racemic mixture of this compound is typically achieved through fractional distillation.[1]

The separation of the (R) and (S) enantiomers, a process known as resolution, is a more complex procedure. It often involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. Alternatively, chiral chromatography, employing a chiral stationary phase, can be used for the direct separation of the enantiomers.

Spectroscopic Analysis for Structural Elucidation

The definitive identification and structural confirmation of the this compound isomers rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable. Since the (R) and (S) enantiomers are spectroscopically indistinguishable in an achiral solvent, the following predicted data applies to the racemic mixture.

Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
CH₃ (C1)1.85Singlet3H
CH (C3)4.60Quartet1H
CH₃ (C4)1.75Doublet3H

Predicted ¹³C NMR Data (in CDCl₃)

Carbon AtomPredicted Chemical Shift (ppm)
C135.0
C295.0
C370.0
C425.0
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key vibrational modes are the C-H and C-Cl stretching and bending frequencies.

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
2980-2900C-H stretching (alkane)
1450-1370C-H bending (alkane)
800-600C-Cl stretching

The C-Cl stretching region is particularly important for confirming the presence of the chlorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak and any chlorine-containing fragment peaks will appear as clusters of peaks.

Predicted Mass Spectrometry Fragmentation

m/zFragmentNotes
159, 161, 163[C₄H₇Cl₃]⁺Molecular ion peak cluster
124, 126[C₄H₇Cl₂]⁺Loss of a Cl radical
88[C₄H₇Cl]⁺Loss of two Cl radicals
53[C₄H₅]⁺Loss of all three Cl atoms and 2H

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 10-20 mg of the purified this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial and gently swirl to dissolve the sample completely.

  • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside with a tissue dampened with acetone (B3395972) to remove any fingerprints or dust.

  • Place the prepared sample in the NMR spectrometer for analysis.

Infrared (IR) Spectroscopy Sample Preparation (Liquid Film)
  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges.

  • Place one drop of the liquid this compound sample onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.

  • Mount the "sandwiched" plates in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum.

  • After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or chloroform) and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

  • GC-MS System:

    • Injector: Split/splitless injector, operated in split mode.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient program suitable for the separation of volatile chlorinated hydrocarbons. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-200.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and acquire the data. The resulting chromatogram will show the retention time of this compound, and the mass spectrum of the corresponding peak will provide its fragmentation pattern for confirmation.

Visualizations

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Fractional Distillation synthesis->purification Crude Product nmr NMR Spectroscopy (1H & 13C) purification->nmr Purified Sample ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Workflow for the Structural Elucidation of this compound.

stereoisomers racemic This compound (Racemic Mixture) r_isomer (R)-2,2,3-Trichlorobutane racemic->r_isomer Enantiomer 1 s_isomer (S)-2,2,3-Trichlorobutane racemic->s_isomer Enantiomer 2 r_isomer->s_isomer Enantiomers

Stereoisomers of this compound.

Conclusion

The structural elucidation of this compound isomers is a systematic process that combines targeted synthesis with a suite of powerful spectroscopic techniques. A thorough understanding of its stereochemistry, coupled with the detailed interpretation of NMR, IR, and MS data, allows for the unambiguous confirmation of its structure. The experimental protocols outlined in this guide provide a solid framework for the successful analysis of this and similar chlorinated alkanes, which is essential for its application in research and development.

References

An In-depth Technical Guide on the Thermophysical and Thermochemical Data for 2,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermophysical and thermochemical data for 2,2,3-trichlorobutane. The information is compiled from critically evaluated sources to support research, development, and modeling activities. This document adheres to stringent data presentation and visualization requirements to ensure clarity and ease of use for a technical audience.

Compound Identification

IdentifierValue
Chemical Name This compound
CAS Registry Number 10403-60-8
Molecular Formula C₄H₇Cl₃
Molecular Weight 161.457 g/mol
Canonical SMILES CC(C(C)(Cl)Cl)Cl
InChI InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3
InChIKey UNTJXPFYXVCMFE-UHFFFAOYSA-N

Thermophysical and Thermochemical Data

The following tables summarize the available quantitative data for this compound. Much of the comprehensive, critically evaluated data over wide temperature and pressure ranges is available through the NIST/TRC Web Thermo Tables (WTT), a subscription-based service.[1][2] The data presented here are from publicly accessible sources or represent the scope of the data available in the WTT.

Table 2.1: Phase Change and Critical Properties

PropertyValueUnitsSource(s)
Normal Boiling Point415.15 (± 2)KNIST WebBook[2]
Normal Boiling Point417.15 (± 2)KNIST WebBook[2]
Normal Boiling Point143°CStenutz[3]
Critically Evaluated Data Available (NIST WTT)Critical Temperature, Critical Pressure, Critical Density-NIST/TRC WTT[1]

Table 2.2: Thermodynamic Properties of Liquid Phase

PropertyTemperature Range (K)Pressure Range (kPa)Source(s)
Density (Liquid in equilibrium with Gas)200 - 638SaturationNIST/TRC WTT[1]
Enthalpy (Liquid in equilibrium with Gas)250 - 625.24SaturationNIST/TRC WTT
Heat Capacity at Saturation Pressure250 - 625.24SaturationNIST/TRC WTT
Enthalpy of Vaporization255 - 638SaturationNIST/TRC WTT
Thermal Conductivity (Liquid in equilibrium with Gas)200 - 570SaturationNIST/TRC WTT[1]
Viscosity (Liquid in equilibrium with Gas)270 - 630SaturationNIST/TRC WTT[1]

Table 2.3: Thermodynamic Properties of Gas Phase

PropertyTemperature Range (K)Pressure Range (kPa)Source(s)
Density (Gas)310 - 6300.0007 - 688.508NIST/TRC WTT[1]
Enthalpy (Ideal Gas)200 - 1000-NIST/TRC WTT
Heat Capacity at Constant Pressure (Ideal Gas)200 - 1000-NIST/TRC WTT
Thermal Conductivity (Gas)420 - 950VariousNIST/TRC WTT[1]
Viscosity (Gas)420 - 950VariousNIST/TRC WTT[1]

Experimental Protocols

3.1. Synthesis of this compound

A documented method for the preparation of this compound involves the liquid-phase chlorination of 2-chlorobutene-2.[4]

  • Reaction: Addition of chlorine across the double bond of 2-chlorobutene-2.

  • Apparatus: A three-necked flask equipped with a chlorine inlet, a thermometer, a mercury-sealed stirrer, a reflux condenser, and an exit tube connected to a cooling and scrubbing system.[4]

  • Catalyst: A chlorination catalyst that favors addition to the double bond, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄), is used.[4]

  • Procedure:

    • The reaction flask is charged with 2-chlorobutene-2 and the catalyst.[4]

    • The mixture is stirred, and chlorine gas is introduced through the inlet tube near the bottom of the flask.[4]

    • The reaction temperature is maintained between 0°C and the atmospheric reflux temperature of the reaction mixture.[4] The reaction should be carried out in the substantial absence of light to minimize the formation of substitution by-products.[4]

    • The reaction progress can be monitored by observing the absorption of chlorine.

    • Upon completion, the this compound product is isolated by distillation.[4]

3.2. Determination of Enthalpy of Formation

The standard enthalpy of formation of chlorinated alkanes is typically determined using combustion calorimetry.

  • Rotating-Bomb Calorimetry: This is a precise method for organochlorine compounds.

    • A known mass of the sample is placed in a combustion bomb, which is then pressurized with oxygen.

    • A small amount of a reducing solution (e.g., arsenious oxide) is often added to the bomb to ensure that all chlorine is converted to chloride ions in the final solution.

    • The bomb is placed in a calorimeter, and the sample is ignited.

    • The temperature change of the calorimeter is measured precisely.

    • The energy of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then derived from the energy of combustion using Hess's Law, accounting for the formation of CO₂, H₂O, and HCl.

3.3. Measurement of Heat Capacity

Adiabatic calorimetry and differential scanning calorimetry (DSC) are common methods for measuring the heat capacity of liquids.

  • Adiabatic Calorimetry:

    • A known mass of the liquid sample is placed in a calorimetric vessel.

    • The vessel is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the vessel, minimizing heat exchange with the surroundings.

    • A measured amount of electrical energy is supplied to a heater within the sample, and the resulting temperature increase is recorded.

    • The heat capacity is calculated from the energy input and the temperature change.

3.4. Vapor Pressure Determination

Static or dynamic methods are used to measure vapor pressure as a function of temperature.

  • Static Method:

    • A sample of the substance is placed in a thermostatted vessel connected to a pressure-measuring device.[5]

    • The sample is thoroughly degassed to remove any dissolved air.[6]

    • The system is allowed to reach thermal and phase equilibrium at a set temperature.

    • The pressure of the vapor in equilibrium with the liquid is measured directly.[6] This process is repeated at various temperatures.[5]

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound from 2-chlorobutene-2.

G cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Product Isolation setup Charge Flask 2-chlorobutene-2 Ferric Chloride Catalyst stir Stir Mixture setup->stir chlorine Introduce Chlorine Gas stir->chlorine temp_control Maintain Temperature (0°C to Reflux) chlorine->temp_control distill Distillation chlorine->distill no_light Exclude Light temp_control->no_light product This compound distill->product G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad hv or Δ butane CH₃CH₂CH₂CH₃ Cl_rad->butane butane_rad CH₃CH₂CH•CH₃ (sec-butyl radical) butane->butane_rad + Cl• HCl HCl chlorobutane CH₃CH₂CHClCH₃ (2-chlorobutane) butane_rad->chlorobutane + Cl₂ Cl_rad_regen Cl_rad_regen->butane Chain Reaction term1 Cl• + Cl• → Cl₂ term2 R• + Cl• → RCl term3 R• + R• → R-R G Enthalpy Enthalpy (H) Gibbs Gibbs Free Energy (G) Enthalpy->Gibbs G = H - TS VaporPressure Vapor Pressure (P_vap) Enthalpy->VaporPressure Clausius-Clapeyron Entropy Entropy (S) Entropy->Gibbs Gibbs->VaporPressure Phase Equilibrium Cp Heat Capacity (Cp) Cp->Enthalpy Cp = (∂H/∂T)_P Cp->Entropy S = ∫(Cp/T)dT BoilingPoint Boiling Point (Tb) VaporPressure->BoilingPoint P_vap = P_ext Density Density (ρ) Viscosity Viscosity (η) Density->Viscosity ThermalCond Thermal Conductivity (k) Density->ThermalCond

References

An In-depth Technical Guide to 2,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the biological activity, toxicological profile, and potential applications in drug development for 2,2,3-trichlorobutane is limited. This document provides a comprehensive overview of its chemical properties and a detailed synthesis protocol based on available data.

Chemical Identity

This compound is a chlorinated hydrocarbon. Its identification details are crucial for regulatory and research purposes.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 10403-60-8[1][2]
Molecular Formula C4H7Cl3[2]
Canonical SMILES CC(C(C)(Cl)Cl)Cl[1]
InChI InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3[1]
InChIKey UNTJXPFYXVCMFE-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior in various experimental and environmental settings.

PropertyValueUnitReference
Molecular Weight 161.45 g/mol [2]
Boiling Point 142 - 144°C[3]
Complexity 60[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 1[2]
Heavy Atom Count 7[2]
XLogP3-AA 2.8[2]

Experimental Protocols

3.1. Synthesis of this compound

The following protocol for the preparation of this compound is based on the chlorination of 2-chloro-butene-2. This method aims to achieve a high yield by promoting the addition of chlorine across the double bond while minimizing substitution reactions.

3.1.1. Materials and Equipment

  • 2-chloro-butene-2

  • Ferric chloride (FeCl3) or Stannic chloride (SnCl4) as a catalyst

  • Chlorine gas (Cl2)

  • 500 cc three-necked flask

  • Chlorine inlet tube extending to the bottom of the flask

  • Thermometer

  • Mercury-sealed stirrer

  • Reflux condenser

  • Exit tube connected to a cooling and scrubbing system

  • Distillation apparatus

3.1.2. Procedure

  • Reaction Setup: Assemble the three-necked flask with the stirrer, chlorine inlet, thermometer, and reflux condenser. Connect the exit tube from the condenser to a system for cooling and absorbing any potential hydrogen chloride gas by-product.

  • Charging the Flask: Charge the flask with 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride (or an equivalent amount of stannic chloride).

  • Initiating Chlorination: While stirring the mixture, introduce chlorine gas through the inlet tube. Maintain the reaction temperature between 0°C and the atmospheric reflux temperature of the reaction mixture. The chlorination should be carried out in the substantial absence of light to prevent the formation of substitution by-products.

  • Monitoring the Reaction: Continue the introduction of chlorine until the reaction mixture shows a gain in weight of 252 grams, indicating the consumption of the starting material.

  • Isolation of the Product: After the reaction is complete, the resulting mixture is subjected to distillation to isolate the this compound.

3.1.3. Expected Outcome

This process is reported to yield approximately 77% of the theoretical maximum of this compound.

Visualized Workflows and Relationships

4.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G start Start setup Assemble Reaction Apparatus: - 500cc three-necked flask - Stirrer, Thermometer - Chlorine Inlet, Reflux Condenser start->setup charge Charge Flask: - 259g 2-chloro-butene-2 - 2.6g Ferric Chloride setup->charge reaction Introduce Chlorine Gas: - Stir continuously - Maintain temperature at 0°C to reflux - Exclude light charge->reaction monitor Monitor Reaction: - Continue until 252g weight gain reaction->monitor distill Isolate Product: - Distill the reaction mixture monitor->distill end End: This compound (77% yield) distill->end

Caption: Experimental workflow for the synthesis of this compound.

4.2. Information Hierarchy

This diagram shows the logical relationship between the different sections of this technical guide.

G A This compound Technical Guide B Chemical Identity - IUPAC Name - CAS Number - Molecular Formula A->B C Physicochemical Properties - Molecular Weight - Boiling Point - etc. A->C D Experimental Protocols - Synthesis A->D E Visualized Workflows - Synthesis Workflow - Information Hierarchy A->E

Caption: Logical structure of the technical guide for this compound.

Safety and Handling

Concluding Remarks

This guide provides the fundamental chemical and synthesis information for this compound. The notable absence of data in biological and toxicological databases suggests that this compound has not been a significant subject of research in the life sciences or drug development fields. Further research would be required to determine any potential biological activity or toxicological profile.

References

An In-depth Technical Guide to the Molecular Structure and Formula of 2,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and chemical formula of 2,2,3-trichlorobutane (C4H7Cl3).[1] This document consolidates available data on its physicochemical properties, stereochemistry, and synthesis. While experimental spectroscopic and detailed molecular geometry data remain limited in publicly accessible databases, this guide furnishes available information and provides context through data on analogous compounds. This guide is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Properties

This compound is a halogenated alkane with the molecular formula C4H7Cl3.[1] Its IUPAC name clearly indicates a butane (B89635) backbone with three chlorine substituents at the second and third positions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H7Cl3[1]
Molecular Weight 161.457 g/mol [1]
IUPAC Name This compound[2]
CAS Registry Number 10403-60-8[1]
Boiling Point 142 °C (415.15 K)[3]
Canonical SMILES CC(C(C)(Cl)Cl)Cl[2]
InChI Key UNTJXPFYXVCMFE-UHFFFAOYSA-N[1][2]

Molecular Structure and Stereochemistry

The structure of this compound consists of a four-carbon chain. The second carbon atom is bonded to two chlorine atoms and a methyl group, while the third carbon atom is bonded to one chlorine atom, a hydrogen atom, and a methyl group.

Molecular Geometry
Stereochemistry

The third carbon atom in this compound is a chiral center, as it is attached to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a dichloromethyl group. This chirality means that this compound can exist as a pair of enantiomers: (R)-2,2,3-trichlorobutane and (S)-2,2,3-trichlorobutane. The presence of a single chiral center indicates that the molecule will be optically active, with each enantiomer rotating plane-polarized light in opposite directions.

Enantiomers of this compound.

Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data for this compound are not widely published. The following sections provide expected spectral characteristics based on the analysis of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments:

  • -CH3 group at C1: This signal would likely be a singlet due to the absence of adjacent protons.

  • -CH3 group at C4: This signal would appear as a doublet due to coupling with the single proton on C3.

  • -CH proton at C3: This signal would be a quartet due to coupling with the three protons of the C4 methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound is expected to exhibit four signals, one for each of the four carbon atoms in their unique chemical environments. The chemical shifts would be influenced by the electronegativity of the attached chlorine atoms, with the carbons bearing chlorine atoms (C2 and C3) appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

  • C-H stretching vibrations: In the region of 2850-3000 cm⁻¹.

  • C-H bending vibrations: Around 1375-1450 cm⁻¹.

  • C-Cl stretching vibrations: Strong absorptions are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M+). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a cluster of peaks (M+, M+2, M+4, M+6) with a characteristic intensity ratio. Common fragmentation patterns would involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds.

Synthesis

Experimental Protocol: Synthesis of this compound

A documented method for the preparation of this compound involves the chlorination of 2-chlorobut-2-ene.[4]

Reaction Scheme:

CH₃-CCl=CH-CH₃ + Cl₂ → CH₃-CCl₂-CHCl-CH₃

Materials and Equipment:

  • 2-chlorobut-2-ene

  • Chlorine gas

  • A suitable inert solvent (e.g., carbon tetrachloride)

  • Reaction vessel equipped with a gas inlet, stirrer, and condenser

  • Purification apparatus (distillation setup)

Procedure:

  • Dissolve 2-chlorobut-2-ene in an inert solvent within the reaction vessel.

  • Cool the mixture to a suitable temperature to control the exothermicity of the reaction.

  • Bubble chlorine gas through the stirred solution. The reaction is typically carried out in the absence of light to minimize substitution reactions.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate this compound.[4]

G Start Start Step1 Dissolve 2-chlorobut-2-ene in inert solvent Start->Step1 Step2 Cool reaction mixture Step1->Step2 Step3 Bubble chlorine gas through solution (in absence of light) Step2->Step3 Step4 Monitor reaction progress (e.g., GC-MS) Step3->Step4 Step5 Remove solvent under reduced pressure Step4->Step5 Step6 Purify by fractional distillation Step5->Step6 End End Step6->End

Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the key molecular and chemical characteristics of this compound. While there is a notable lack of comprehensive experimental data for its molecular geometry and spectroscopic properties in publicly available sources, this document provides a solid foundation based on existing data and established principles of organic chemistry. Further experimental investigation is warranted to fully characterize this compound and expand its potential applications in research and development.

References

Methodological & Application

Application Notes and Protocols: 2,2,3-Trichlorobutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,2,3-Trichlorobutane is not a commonly used solvent in organic synthesis, and as such, documented applications are scarce. The following notes are based on the known physicochemical properties of the compound and analogies to other chlorinated solvents. The experimental protocol provided is a representative example of a reaction type where this compound could potentially be employed and should be considered a theoretical application.

Introduction

This compound is a chlorinated alkane whose potential as a solvent in organic synthesis is not well-documented. However, by examining its physical and chemical properties, we can infer its suitability for certain applications, particularly as a substitute for other chlorinated solvents like carbon tetrachloride or chloroform (B151607), especially in reactions requiring an inert medium. This document provides an overview of its known properties, potential applications, and a representative experimental protocol.

Physicochemical Properties

The properties of this compound suggest it is a relatively non-polar solvent with a moderately high boiling point, which could be advantageous for reactions requiring elevated temperatures. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₄H₇Cl₃[1][2]
Molecular Weight 161.45 g/mol [1]
Boiling Point 142-143 °C[3][4][5]
Density 1.253 g/cm³ (Predicted)[3]
Flash Point 58.2 ± 14.0 °C (Predicted)[3]
Melting Point -6 °C (Estimate)[3]
Vapor Pressure 6.5 ± 0.2 mmHg at 25°C (Predicted)[3]
Refractive Index 1.455 (Predicted)[3]
CAS Number 10403-60-8[2]

Potential Applications in Organic Synthesis

Based on its chlorinated alkane structure, this compound is expected to be a relatively inert solvent. Its primary utility would likely be in reactions where the solvent is not intended to participate in the reaction mechanism.

  • Free-Radical Reactions: Chlorinated solvents are often used in free-radical reactions, such as halogenations, because they are generally unreactive towards radical intermediates.[6][7] The inert nature of this compound would make it a suitable medium for such transformations, particularly those initiated by light (hν) or chemical initiators like AIBN.

  • Reactions Requiring Anhydrous, Aprotic Conditions: As an aprotic solvent, this compound could be used in reactions sensitive to moisture and acidic protons. However, its polarity is likely low, limiting its ability to dissolve polar reagents.

  • High-Temperature Applications: With a boiling point of approximately 142-143 °C, it could be employed in reactions that require temperatures exceeding the boiling points of more common chlorinated solvents like dichloromethane (B109758) (40 °C) and chloroform (61 °C).

The logical workflow for considering this compound as a solvent is outlined below.

Solvent_Consideration_Workflow A Identify Reaction Type B Requires Inert, Aprotic Solvent? A->B C Requires High Temperature (>100 °C)? B->C Yes E Consider Other Solvents (e.g., DCM, Toluene) B->E No D Consider this compound C->D Yes C->E No F Solubility Test of Reactants D->F F->E Insoluble G Proceed with Small-Scale Test Reaction F->G Soluble

Caption: Logical workflow for considering this compound as a solvent.

Safety and Handling

General Precautions for Chlorinated Solvents:

  • Inhalation: Avoid breathing vapors. High concentrations can have narcotic effects.

  • Skin Contact: Avoid contact with skin, as it may cause irritation or dermatitis.

  • Ingestion: Do not ingest.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and active metals.[9]

Representative Experimental Protocol: Free-Radical Bromination of Cumene (B47948)

This protocol describes a hypothetical free-radical bromination of cumene to form 2-bromo-2-phenylpropane, using this compound as the solvent. This reaction is typically performed in an inert solvent like carbon tetrachloride; this compound is proposed here as a potential alternative.

Materials:

  • Cumene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • This compound (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cumene (10 mmol, 1.20 g) and N-bromosuccinimide (11 mmol, 1.96 g).

  • Solvent Addition: Add 40 mL of anhydrous this compound to the flask.

  • Initiator Addition: Add a catalytic amount of AIBN (0.5 mmol, 0.082 g).

  • Reaction: Heat the mixture to reflux (approximately 140-145 °C) with vigorous stirring. The reaction progress can be monitored by observing the consumption of the dense NBS and the appearance of the less dense succinimide (B58015). The reaction is typically complete within 1-2 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acidic byproducts.

    • Wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the this compound solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield 2-bromo-2-phenylpropane.

The workflow for this experimental protocol is illustrated in the diagram below.

Bromination_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Cumene, NBS, and AIBN in this compound B Heat to Reflux (140-145 °C) A->B C Cool and Filter B->C D Wash with NaHCO3 and Brine C->D E Dry with MgSO4 D->E F Solvent Removal (Rotovap) E->F G Vacuum Distillation F->G

Caption: Experimental workflow for the free-radical bromination of cumene.

Conclusion

While this compound is not a standard solvent in the organic synthesis laboratory, its physicochemical properties suggest potential utility in specific applications, particularly high-temperature, inert-atmosphere reactions like free-radical halogenations. Further research into its solvency power for a range of organic compounds and its toxicological profile is necessary before it can be widely adopted. The provided protocol serves as a starting point for exploring its use in a relevant chemical transformation. Researchers should always perform a thorough risk assessment before using any new chemical in the laboratory.

References

Application Notes and Protocols for the Dehydrochlorination of 2,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrochlorination is a fundamental elimination reaction in organic synthesis, crucial for the formation of alkenes from alkyl halides.[1][2] This application note provides a detailed overview of the dehydrochlorination of 2,2,3-trichlorobutane, a reaction that proceeds via a bimolecular elimination (E2) mechanism to yield various dichlorobutene (B78561) isomers.[3][4][5] Understanding the regioselectivity and stereoselectivity of this reaction is critical for controlling the product distribution. The reaction is typically facilitated by a strong base in a suitable solvent.[5]

The primary products of this reaction are dichlorobutene isomers, which can serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The distribution of these products is highly dependent on the reaction conditions, particularly the nature of the base and the temperature.

Reaction Mechanism and Regioselectivity

The dehydrochlorination of this compound is a classic example of an E2 elimination reaction.[3][4][5] This is a single-step, concerted process where a base abstracts a proton (β-hydrogen) from a carbon adjacent to the carbon bearing a leaving group (a chlorine atom), while simultaneously the carbon-chlorine bond breaks and a double bond is formed.

This compound has two different types of β-hydrogens that can be removed, leading to the formation of two constitutional isomers of dichlorobutene:

  • Path A (Zaitsev Product): Removal of the hydrogen from the more substituted carbon (C3) results in the formation of 2,3-dichloro-2-butene (B73511). According to Zaitsev's rule, this is generally the more stable and therefore the major product when using a small, strong base.[1][3][5]

  • Path B (Hofmann Product): Removal of a hydrogen from the less substituted carbon (C1) leads to the formation of 3,3-dichloro-1-butene (B15131998). This product may be favored when using a sterically hindered (bulky) base.[3]

The choice of base is therefore a critical factor in controlling the regioselectivity of the reaction.

Caption: Reaction mechanism for the dehydrochlorination of this compound.

Quantitative Data

BaseSolventTemperature (°C)Major ProductMinor ProductHypothetical Yield (%)
Sodium Hydroxide (B78521)Ethanol (B145695)782,3-dichloro-2-butene3,3-dichloro-1-butene~85
Potassium tert-butoxidetert-Butanol823,3-dichloro-1-butene2,3-dichloro-2-butene~75

Note: The yields are hypothetical and serve to illustrate the expected regioselectivity.

Experimental Protocols

The following are generalized protocols for the dehydrochlorination of this compound using both a non-bulky and a bulky base.

Protocol 1: Synthesis of 2,3-dichloro-2-butene (Zaitsev Product)

Objective: To synthesize 2,3-dichloro-2-butene as the major product via dehydrochlorination of this compound using a strong, non-bulky base.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 8.0 g of sodium hydroxide in 50 mL of ethanol with gentle warming.

  • Once the sodium hydroxide is dissolved, add 10.0 g of this compound to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer three times with 30 mL portions of diethyl ether.

  • Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.

Protocol 2: Synthesis of 3,3-dichloro-1-butene (Hofmann Product)

Objective: To synthesize 3,3-dichloro-1-butene as the major product via dehydrochlorination of this compound using a bulky base.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 11.2 g of potassium tert-butoxide in 50 mL of tert-butanol.

  • Add 10.0 g of this compound to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing 100 mL of ice-cold water.

  • Extract the product with three 30 mL portions of diethyl ether.

  • Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Characterize the product and determine the isomeric ratio by GC-MS and NMR spectroscopy.

Experimental_Workflow start Start dissolve_base Dissolve Base (NaOH or t-BuOK) in Solvent start->dissolve_base add_reactant Add this compound dissolve_base->add_reactant reflux Heat to Reflux add_reactant->reflux cool Cool to Room Temperature reflux->cool workup Aqueous Workup (Water, Ether Extraction) cool->workup dry Dry Organic Layer workup->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate analyze Product Analysis (GC-MS, NMR) evaporate->analyze end End analyze->end

Caption: Generalized experimental workflow for dehydrochlorination.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • This compound and its products are volatile and should be handled with care.

  • Sodium hydroxide and potassium tert-butoxide are corrosive and should be handled with appropriate caution.

  • Ethanol and diethyl ether are highly flammable; avoid open flames and sparks.

Conclusion

The dehydrochlorination of this compound is a versatile reaction for the synthesis of dichlorobutenes. By carefully selecting the base and reaction conditions, researchers can control the regioselectivity of the elimination to favor either the thermodynamically more stable Zaitsev product or the sterically less hindered Hofmann product. The protocols provided herein offer a starting point for the laboratory-scale synthesis of these valuable chemical intermediates. Further optimization may be required to achieve desired yields and purity for specific research and development applications.

References

Application Notes and Protocols for the Analytical Identification of Trichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlorobutane (C₄H₇Cl₃) isomers are chlorinated hydrocarbons that can be present as intermediates or impurities in chemical manufacturing processes, including the synthesis of pharmaceuticals and agrochemicals. Due to the potential for significant differences in toxicity, reactivity, and environmental fate between isomers, their accurate identification and quantification are crucial for quality control, process optimization, and regulatory compliance. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to identify and differentiate trichlorobutane isomers: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. A brief overview of High-Performance Liquid Chromatography (HPLC) as a potential separation technique is also included.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like trichlorobutane isomers. It offers high-resolution separation based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase, coupled with definitive identification based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and isomer mixture.

1. Sample Preparation:

  • Liquid Samples (e.g., reaction mixtures): Dilute an accurately weighed or measured aliquot of the sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1-10 µg/mL.

  • Solid Samples: Extract the trichlorobutane isomers from the solid matrix using a suitable solvent (e.g., hexane, acetone) via soxhlet extraction or sonication. Concentrate the extract and dilute as needed.

  • Water Samples: Perform liquid-liquid extraction (LLE) using a non-polar solvent like hexane.[1] For trace analysis, purge-and-trap or solid-phase microextraction (SPME) can be employed to concentrate the analytes before GC-MS analysis.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Capillary Column: A non-polar or medium-polarity column is recommended for good separation of chlorinated hydrocarbons. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 200.

Data Presentation: GC-MS Data for Trichlorobutane Isomers

The following table summarizes expected GC-MS data for some trichlorobutane isomers. Retention times are relative and will vary depending on the specific column and conditions used. Mass spectral data is based on typical fragmentation patterns for chlorinated alkanes.

IsomerIUPAC NameCAS NumberExpected Retention Time (Relative Order)Key Mass Spectral Fragments (m/z) and Isotopic Patterns
1,1,1-Trichlorobutane 1,1,1-Trichlorobutane13279-85-1Early eluting160/162/164 (M+) , 125/127 ([M-Cl]+), 117/119 ([M-C₂H₅]+), 83/85 ([M-C₃H₆Cl]+)
1,1,2-Trichlorobutane 1,1,2-Trichlorobutane66675-32-9Intermediate160/162/164 (M+) , 125/127 ([M-Cl]+), 97/99 ([M-C₂H₄Cl]+), 61 ([C₂H₂Cl]+)
1,2,3-Trichlorobutane 1,2,3-Trichlorobutane18338-40-4Intermediate160/162/164 (M+) , 125/127 ([M-Cl]+), 89/91 ([C₃H₄Cl]+), 53 ([C₄H₅]+)
1,2,4-Trichlorobutane 1,2,4-Trichlorobutane1790-22-3Later eluting160/162/164 (M+) , 125/127 ([M-Cl]+), 111/113 ([C₄H₆Cl]+), 75 ([C₂H₄Cl]+)
1,3,3-Trichlorobutane 1,3,3-Trichlorobutane15187-71-0Intermediate160/162/164 (M+) , 125/127 ([M-Cl]+), 101/103 ([C₃H₄Cl₂]+), 65 ([C₂H₂Cl]+)

Note: The molecular ion (M+) cluster for compounds with three chlorine atoms will exhibit a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample (Liquid, Solid, or Aqueous) Dilution Dilution/Extraction Sample->Dilution Concentration Concentration (if needed) Dilution->Concentration PreparedSample Prepared Sample in Volatile Solvent Concentration->PreparedSample GC_Inlet GC Inlet PreparedSample->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Source Ionization (EI) GC_Column->MS_Source MassAnalyzer Mass Analyzer (Quadrupole) MS_Source->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Chromatogram Total Ion Chromatogram (TIC) DataSystem->Chromatogram MassSpectrum Mass Spectrum of Each Peak Chromatogram->MassSpectrum LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch Identification Isomer Identification LibrarySearch->Identification

Caption: Workflow for the identification of trichlorobutane isomers using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for clear differentiation based on chemical shifts, signal multiplicities (splitting patterns), and coupling constants.[3]

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified trichlorobutane isomer or isomer mixture in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 90° pulse, relaxation delay of 1-2 seconds, 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This will result in a single peak for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply Fourier transformation to the raw free induction decay (FID) data.

  • Phase the resulting spectrum and perform baseline correction.

  • For ¹H NMR, integrate the signals to determine the relative ratios of protons in different environments.

  • For both ¹H and ¹³C NMR, determine the chemical shift of each signal relative to TMS.

Data Presentation: NMR Data for Trichlorobutane Isomers

The following table presents predicted and some reported NMR data for trichlorobutane isomers. Actual chemical shifts can vary depending on the solvent and experimental conditions.

IsomerIUPAC NameNumber of Unique ¹H SignalsPredicted ¹H Chemical Shifts (ppm) and MultiplicitiesNumber of Unique ¹³C SignalsReported/Predicted ¹³C Chemical Shifts (ppm)
1,1,1-Trichlorobutane 1,1,1-Trichlorobutane3~1.1 (t), ~1.8 (m), ~2.5 (t)412.8, 28.9, 52.1, 95.2
1,1,2-Trichlorobutane 1,1,2-Trichlorobutane4~1.2 (t), ~2.1 (m), ~4.3 (dd), ~5.9 (d)4Predicted: ~10, ~30, ~70, ~85
1,2,3-Trichlorobutane 1,2,3-Trichlorobutane4-5 (diastereomers)Complex multiplets between 1.5-4.5 ppm4Predicted: ~20, ~50, ~60, ~70
1,2,4-Trichlorobutane 1,2,4-Trichlorobutane5Complex multiplets between 2.0-4.5 ppm4Predicted: ~35, ~45, ~55, ~65
1,3,3-Trichlorobutane 1,3,3-Trichlorobutane3~1.9 (s), ~2.5 (t), ~3.8 (t)434.9, 49.3, 56.1, 86.8

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Interpretation IsomerSample Purified Isomer or Mixture Dissolution Dissolve in Deuterated Solvent with TMS IsomerSample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_Acquisition ¹H NMR Acquisition NMR_Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition NMR_Spectrometer->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing H1_Analysis ¹H Spectrum Analysis (Chemical Shift, Integration, Splitting) Processing->H1_Analysis C13_Analysis ¹³C Spectrum Analysis (Number of Signals, Chemical Shift) Processing->C13_Analysis Structure_Elucidation Structure Elucidation and Isomer Identification H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation

Caption: Workflow for trichlorobutane isomer identification using NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is generally the preferred method for volatile compounds like trichlorobutanes, HPLC can be considered as an alternative or complementary technique, especially for less volatile or thermally labile isomers. The separation of these nonpolar isomers on standard reversed-phase columns can be challenging; therefore, method development is crucial.

Hypothetical Experimental Protocol (Starting Point)

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a suitable concentration.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) could be a starting point. Phenyl or cyano columns might offer alternative selectivity for halogenated compounds.[4]

  • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. For these nonpolar compounds, a high percentage of organic solvent will likely be required.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) may be possible, but sensitivity could be low. Mass spectrometric detection (LC-MS) would provide much higher sensitivity and specificity.

Data Presentation: HPLC Data

Visualization: Logical Relationship for Method Selection

Method_Selection Start Need to Identify Trichlorobutane Isomers Question1 Are the isomers volatile and thermally stable? Start->Question1 GCMS Primary Method: GC-MS Question1->GCMS Yes HPLC Alternative Method: HPLC Question1->HPLC No / Thermally Labile NMR Confirmatory Method for Unambiguous Structure: NMR GCMS->NMR Confirmation Needed End Isomer(s) Identified GCMS->End HPLC->NMR Confirmation Needed HPLC->End NMR->End

Caption: Logical workflow for selecting an analytical method for trichlorobutane isomers.

Conclusion

The identification of trichlorobutane isomers requires robust analytical methodologies. GC-MS stands out as the primary technique due to its excellent separation efficiency and definitive identification capabilities for these volatile compounds. NMR spectroscopy serves as the gold standard for unambiguous structure elucidation, providing detailed information that is essential for distinguishing between closely related isomers. While less common for this specific application, HPLC can be a viable alternative, particularly when coupled with mass spectrometry. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the availability of instrumentation. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for the accurate identification of trichlorobutane isomers.

References

Application Note: Gas Chromatography Protocol for Assessing 2,2,3-Trichlorobutane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trichlorobutane is a halogenated alkane with applications in organic synthesis and as an intermediate in the production of various chemicals.[1] Ensuring the purity of this compound is critical for the consistency and success of downstream applications, as isomeric impurities can lead to undesired side reactions and byproducts. This application note provides a detailed gas chromatography (GC) protocol for the quantitative assessment of this compound purity, enabling the separation and quantification of potential isomers and related impurities.

The successful separation of chlorinated hydrocarbons, such as the isomers of trichlorobutane, relies on the selection of an appropriate stationary phase and optimized temperature programming.[2] This protocol outlines two methods utilizing capillary columns with different polarities to achieve effective separation. Method A employs a non-polar column, which primarily separates compounds based on their boiling points, while Method B utilizes a polar column to provide an alternative selectivity profile.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC analysis.

  • Sample Collection: Collect samples in clean glass vials to prevent contamination.[2]

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane (B92381) or dichloromethane.[2]

  • Dilution: Accurately weigh a sample of this compound and dilute it with the chosen solvent to a final concentration within the linear range of the detector. A starting concentration of approximately 100 µg/mL is recommended.

  • Filtration: If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter before injection to prevent column contamination.[2]

Gas Chromatography (GC) Analysis

The following tables summarize the recommended GC parameters for the purity assessment of this compound.

Table 1: GC Parameters for Method A (Non-Polar Column)

ParameterValue
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent)
30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen, 99.999% purity
Flow Rate 1.0 mL/min (constant flow)
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate 110 °C/min to 180 °C
Hold Time5 minutes
Detector Flame Ionization Detector (FID) or Electron Capture Detector (ECD)
Detector Temperature 300 °C (FID), 320 °C (ECD)
Data Acquisition Rate 20 Hz

Table 2: GC Parameters for Method B (Polar Column)

ParameterValue
Column Polyethylene Glycol (e.g., DB-WAX or equivalent)
30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen, 99.999% purity
Flow Rate 1.2 mL/min (constant flow)
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Oven Temperature Program
Initial Temperature70 °C, hold for 2 minutes
Ramp Rate 18 °C/min to 200 °C
Hold Time10 minutes
Detector Flame Ionization Detector (FID) or Electron Capture Detector (ECD)
Detector Temperature 300 °C (FID), 320 °C (ECD)
Data Acquisition Rate 20 Hz

Data Presentation and Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Table 3: Physicochemical Properties of this compound and Potential Isomeric Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound161.46142-143[3][4]
1,1,1-Trichlorobutane (B78919)161.46134[5]
1,1,3-Trichlorobutane (B76395)161.46154[6]
1,2,3-Trichlorobutane161.46Not available
1,2,4-Trichlorobutane161.46Not available

Note: The elution order on a non-polar column is expected to generally follow the boiling points.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Hexane Sample->Dilution Filtration Filter (if necessary) Dilution->Filtration Injection Inject 1 µL into GC Filtration->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection FID or ECD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Workflow for the GC Purity Assessment of this compound.

Logical Relationship of Purity Assessment

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample This compound Analysis Gas Chromatography Sample->Analysis Method GC Protocol Method->Analysis Purity Purity Data (%) Analysis->Purity Impurities Impurity Profile Analysis->Impurities

Caption: Logical Flow from Sample to Purity Determination.

References

Synthesis of High-Purity 2,2,3-Trichlorobutane: Application Notes and Laboratory Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of high-purity 2,2,3-trichlorobutane. It includes two primary synthesis methods, purification techniques, and analytical characterization.

Introduction

This compound is a chlorinated alkane of significant interest in synthetic organic chemistry. Its utility stems from its role as a versatile intermediate in the synthesis of more complex molecules and as a substrate in mechanistic studies of nucleophilic substitution and elimination reactions. The strategic placement of chlorine atoms on the butane (B89635) backbone provides a unique platform for investigating steric and electronic effects in chemical transformations. This document outlines reliable methods for the preparation of high-purity this compound, essential for reproducible and high-quality research outcomes.

Data Presentation

The following table summarizes the key quantitative data for the two primary synthesis protocols described in this document, allowing for a direct comparison of their efficacy.

ParameterMethod 1: Ferric Chloride Catalyzed ChlorinationMethod 2: UV-Initiated Chlorination
Starting Material 2-Chloro-2-butene (B1582250)2,3-Dichlorobutane (B1630595)
Reagent Chlorine (gas)Chlorine (gas)
Catalyst/Initiator Ferric Chloride (FeCl₃)Ultraviolet (UV) Light
Solvent None (neat) or inert solvent (e.g., CCl₄)None (neat) or inert solvent (e.g., CCl₄)
Temperature 0°C to reflux40-50°C (optimized)
Reported Yield ~77%[1]Up to 94.7%[2]
Purity (after purification) High (further purification by fractional distillation)High (further purification by fractional distillation)

Experimental Protocols

Method 1: Ferric Chloride Catalyzed Chlorination of 2-Chloro-2-butene

This protocol is adapted from a method described in U.S. Patent 2,323,227, which details the synthesis of this compound via the addition of chlorine to 2-chloro-2-butene in the presence of a ferric chloride catalyst.[1] This method is advantageous as it favors the addition reaction, minimizing the formation of substitution byproducts.[1]

Materials:

  • 2-Chloro-2-butene

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine gas (Cl₂)

  • Calcium Chloride (CaCl₂) for drying

  • Water

Equipment:

  • 500 mL three-necked round-bottom flask

  • Gas inlet tube

  • Thermometer

  • Mercury-sealed mechanical stirrer

  • Reflux condenser

  • Gas outlet tube connected to a scrubbing system (e.g., sodium hydroxide (B78521) solution)

  • Fractional distillation apparatus (e.g., 30-inch Vigreux column)

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the stirrer, gas inlet tube extending below the liquid surface, thermometer, and reflux condenser. The outlet of the condenser should be connected to a gas scrubbing system to neutralize any unreacted chlorine and hydrogen chloride gas produced. The entire reaction should be carried out in a well-ventilated fume hood and shielded from direct sunlight to minimize the formation of substitution byproducts.[1]

  • Charging the Flask: Charge the flask with 259 grams of 2-chloro-2-butene and 2.6 grams of anhydrous ferric chloride.[1]

  • Chlorination: Begin stirring the mixture and bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 0°C and the reflux temperature of the reaction mixture.

  • Reaction Monitoring: The progress of the reaction can be monitored by the absorption of the greenish-yellow chlorine gas. Continue the addition of chlorine until the reaction is complete, which is indicated by the cessation of chlorine uptake.

  • Work-up: After the reaction is complete (approximately 4.5 hours as per the patent example), the reaction mixture is washed with water to remove the ferric chloride catalyst.[1]

  • Drying: The organic layer is separated and dried over anhydrous calcium chloride.[1]

  • Purification: The crude product is purified by fractional distillation.[1] The fraction corresponding to this compound is collected. The patent specifies the use of a 30-inch fractionating column.[1] Unreacted 2-chloro-2-butene and any isomeric trichlorobutanes can be separated based on their different boiling points.[2]

Method 2: UV-Initiated Chlorination of 2,3-Dichlorobutane

This method utilizes ultraviolet (UV) light to initiate the free-radical chlorination of 2,3-dichlorobutane. This approach can achieve high yields of this compound under optimized temperature conditions.[2]

Materials:

  • 2,3-Dichlorobutane

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, optional)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Photochemical reactor or a three-necked flask made of UV-transparent material (e.g., quartz)

  • UV lamp

  • Gas inlet tube

  • Magnetic stirrer

  • Reflux condenser

  • Thermometer

  • Gas outlet tube connected to a scrubbing system

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, set up the photochemical reactor or quartz flask with a magnetic stirrer, gas inlet tube, thermometer, and a reflux condenser connected to a gas scrubbing system. Position the UV lamp to irradiate the reaction vessel.

  • Charging the Reactor: Charge the reactor with 2,3-dichlorobutane. An inert solvent can be used to moderate the reaction if necessary.[2]

  • Chlorination: Begin stirring and introduce chlorine gas into the reaction mixture at a controlled rate. The molar ratio of chlorine to 2,3-dichlorobutane should be carefully controlled.

  • Irradiation and Temperature Control: Irradiate the reaction mixture with the UV lamp to initiate the reaction. Maintain the reaction temperature between 40°C and 50°C for optimal yield.[2]

  • Reaction Monitoring: The reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp. Cool the reaction mixture to room temperature. Wash the mixture with a saturated sodium bicarbonate solution to neutralize any dissolved HCl and unreacted chlorine, followed by a water wash.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation under reduced pressure to prevent thermal decomposition.[2] Collect the fraction corresponding to high-purity this compound.

Characterization of this compound

High-purity this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the final product and to identify any isomeric impurities. The mass spectrum of this compound is expected to show a molecular ion peak (or lack thereof due to instability) and characteristic fragmentation patterns for chlorinated alkanes, including isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum is expected to show signals corresponding to the methyl and methine protons, with chemical shifts and coupling patterns consistent with the structure of this compound. The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms in different chemical environments.

Safety Precautions

Chlorination reactions pose significant hazards and must be conducted with appropriate safety measures.

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine gas must be performed in a well-ventilated fume hood. A self-contained breathing apparatus (SCBA) should be readily available in case of a leak.

  • Corrosive Reagents: Ferric chloride and hydrogen chloride are corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Pressure Buildup: Reactions involving gases can lead to pressure buildup. Ensure that the reaction setup is not a closed system and is properly vented through a scrubbing system.

  • Exothermic Reactions: The chlorination of alkenes is an exothermic process. Proper temperature control is crucial to prevent runaway reactions. The use of an ice bath for cooling is recommended, especially during the initial stages of the reaction.

  • UV Radiation: When using a UV lamp, ensure proper shielding to avoid exposure to harmful UV radiation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials (2-Chloro-2-butene or 2,3-Dichlorobutane) reaction Chlorination Reaction start->reaction reagents Reagents (Cl2, FeCl3 or UV light) reagents->reaction monitoring Reaction Monitoring (e.g., GC, color change) reaction->monitoring quench Quenching/Washing monitoring->quench drying Drying Organic Layer quench->drying distillation Fractional Distillation drying->distillation analysis Characterization (GC-MS, NMR) distillation->analysis product High-Purity This compound analysis->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_mechanism FeCl3 Catalyzed Chlorination of 2-Chloro-2-butene 2-Chloro-2-butene 2-Chloro-2-butene Chloronium_Ion Chloronium Ion Intermediate 2-Chloro-2-butene->Chloronium_Ion + Activated Complex Cl2 Cl2 Activated_Complex [Cl-Cl---FeCl3] δ+/δ- Cl2->Activated_Complex + FeCl3 FeCl3 FeCl3 FeCl4- [FeCl4]- Activated_Complex->FeCl4- Carbocation Tertiary Carbocation Intermediate Chloronium_Ion->Carbocation Product This compound Carbocation->Product + Cl- (from [FeCl4]-) Product->FeCl3 Catalyst Regenerated

Caption: Proposed mechanism for the FeCl₃ catalyzed chlorination.

References

Potential Applications of 2,2,3-Trichlorobutane in Polymer Chemistry: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3-Trichlorobutane is a chlorinated alkane with the molecular formula C₄H₇Cl₃. While a survey of current literature reveals a notable absence of established applications for this compound within polymer chemistry, its chemical structure suggests several plausible, yet underexplored, roles. This document outlines potential applications based on foundational principles of polymer science and provides hypothetical protocols for investigation. The key structural features of this compound, namely its tertiary and secondary carbon-chlorine bonds, inform these prospective uses. The tertiary alkyl halide is a potential initiating site for cationic polymerization, and the molecule's chlorine content suggests its utility as a flame retardant.

Application Note 1: Cationic Polymerization Initiator

1.1. Theoretical Background

The this compound molecule possesses a tertiary carbon atom bonded to a chlorine atom. Tertiary alkyl halides are known to function as initiators for cationic polymerization in the presence of a co-initiator, typically a Lewis acid.[1][2][3][4] The Lewis acid facilitates the abstraction of the chloride ion, generating a stable tertiary carbocation that can then initiate the polymerization of a suitable monomer.

1.2. Proposed Signaling Pathway for Cationic Polymerization Initiation

G A This compound C Formation of Tertiary Carbocation A->C B Lewis Acid (e.g., AlCl₃) B->C E Initiation: Carbocation attacks Monomer C->E D Monomer (e.g., Isobutylene) D->E F Propagation: Growing Polymer Chain E->F F->F G Termination/Chain Transfer F->G H Polymer G->H

Caption: Initiation of cationic polymerization using this compound.

1.3. Hypothetical Experimental Protocol: Polymerization of Isobutylene (B52900)

Objective: To investigate the efficacy of this compound as an initiator for the cationic polymerization of isobutylene.

Materials:

  • This compound

  • Aluminum chloride (AlCl₃) as co-initiator

  • Isobutylene (monomer)

  • Dichloromethane (B109758) (solvent), dried

  • Methanol (terminating agent)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Purge the flask with dry nitrogen gas.

  • Add 100 mL of anhydrous dichloromethane to the flask via syringe.

  • Cool the flask to -78°C using a dry ice/acetone bath.

  • Add a calculated amount of aluminum chloride to the cooled solvent with stirring.

  • In a separate, dry flask, prepare a solution of this compound in anhydrous dichloromethane.

  • Slowly add the this compound solution to the reaction flask via syringe.

  • Condense a known amount of isobutylene gas into the reaction mixture.

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours).

  • Quench the reaction by adding 10 mL of pre-chilled methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter, wash the polymer with methanol, and dry under vacuum to a constant weight.

  • Characterize the resulting polyisobutylene (B167198) for molecular weight and polydispersity index using gel permeation chromatography (GPC).

1.4. Hypothetical Data Presentation

Experiment[Isobutylene] (mol/L)[this compound] (mmol/L)[AlCl₃] (mmol/L)Time (h)Yield (%)Mn ( g/mol )PDI
11.0102016515,0001.8
21.052017232,0001.7
32.0102018518,0001.9
41.0104017814,5001.8

Application Note 2: Flame Retardant Additive

2.1. Theoretical Background

Chlorinated alkanes are known to be used as flame retardants in various polymers.[5][6][7] When exposed to high temperatures, the carbon-chlorine bonds can break, releasing chlorine radicals. These radicals can interfere with the radical chain reactions of combustion in the gas phase, thereby quenching the flame. The high chlorine content of this compound makes it a candidate for investigation as a flame retardant additive.

2.2. Logical Workflow for Evaluating Flame Retardancy

G A Select Polymer Matrix (e.g., Polypropylene) B Prepare Polymer Blends with varying % of this compound A->B C Melt Compounding B->C D Prepare Test Specimens (e.g., Injection Molding) C->D E Flammability Testing (e.g., UL-94, LOI) D->E F Thermal Analysis (TGA, DSC) D->F G Analyze Data: Compare flame retardant properties and thermal stability E->G F->G H Optimized Formulation G->H

References

Safe Handling and Storage of 2,2,3-Trichlorobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) for 2,2,3-trichlorobutane is readily available. The following guidelines are based on the general properties of chlorinated hydrocarbons and safety information for structurally similar compounds. It is imperative to handle this chemical with extreme caution and to conduct a thorough risk assessment before use. All laboratory personnel must be trained on the potential hazards and safe handling procedures.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for this compound, it should be treated as a hazardous substance. Based on data for similar chlorinated alkanes, the potential hazards include:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1] Halogenated organic liquids are known to cause central nervous system depression, and liver or kidney damage.[2]

  • Irritation: Likely to be a skin and eye irritant. Vapors may irritate the respiratory tract.[1][3]

  • Carcinogenicity: Many halogenated solvents are suspected carcinogens.[2] It is prudent to handle this compound as a potential carcinogen.

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[4]

A comprehensive risk assessment should be performed before any experiment involving this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 10403-60-8[5][6][7]
Molecular Formula C4H7Cl3[5][6][7]
Molecular Weight 161.45 g/mol [5]
Boiling Point 143 °C

Personal Protective Equipment (PPE)

Adequate PPE is mandatory when handling this compound.

PPESpecificationRationale
Gloves Nitrile rubber gloves. Consider double gloving.To prevent skin contact. Nitrile gloves offer good resistance to many halogenated solvents.[8]
Eye Protection Chemical splash goggles.To protect eyes from splashes.
Lab Coat Standard, fully buttoned lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of potentially toxic vapors.[8]

Safe Handling and Experimental Protocols

4.1. General Handling Precautions

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3]

  • Hygiene: Wash hands thoroughly after handling.[3]

  • Ignition Sources: Although many halogenated solvents are not highly flammable, it is good practice to keep them away from heat, sparks, and open flames.[4]

4.2. Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Transfer Chemical Transfer Chemical Assemble Equipment->Transfer Chemical Perform Reaction Perform Reaction Transfer Chemical->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Dispose of Waste Dispose of Waste Quench Reaction->Dispose of Waste Decontaminate Workspace Decontaminate Workspace Dispose of Waste->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE cluster_small_spill Small Spill cluster_large_spill Large Spill Spill Detected Spill Detected Evacuate Area Evacuate Area Spill Detected->Evacuate Area Alert Others Alert Others Spill Detected->Alert Others Assess Spill Size Assess Spill Size Spill Detected->Assess Spill Size Don appropriate PPE Don appropriate PPE Assess Spill Size->Don appropriate PPE Small Contact Emergency Services Contact Emergency Services Assess Spill Size->Contact Emergency Services Large Contain Spill Contain Spill Don appropriate PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect and Dispose Collect and Dispose Absorb with Inert Material->Collect and Dispose Isolate the Area Isolate the Area Contact Emergency Services->Isolate the Area

References

Catalytic Synthesis of 2,2,3-Trichlorobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2,2,3-trichlorobutane, a halogenated hydrocarbon of interest in organic synthesis. The primary method detailed is the Lewis acid-catalyzed liquid-phase chlorination of 2-chloro-2-butene (B1582250).

Application Notes

The synthesis of this compound is effectively achieved through the addition of chlorine across the double bond of 2-chloro-2-butene. This reaction is catalyzed by Lewis acids, with ferric chloride (FeCl₃) and stannic chloride (SnCl₄) being particularly effective. The catalytic process allows for the reaction to proceed at moderate temperatures with good yields, minimizing the formation of undesirable side products that can arise from uncontrolled chlorination.

A key consideration for this synthesis is the suppression of substitution reactions. Carrying out the chlorination in the liquid phase and in the substantial absence of light is crucial to favor the desired addition reaction and prevent the formation of by-products resulting from radical substitution.[1] The reaction temperature should be carefully controlled, with a preferred range of 20°C to 80°C, to ensure a smooth reaction and high yield of this compound.[2]

The starting material, 2-chloro-2-butene, can be synthesized from 2,3-dichlorobutane. This precursor can be dehydrochlorinated to produce the desired alkene, providing a complete synthetic pathway from more readily available starting materials.

An alternative, though less detailed in the current literature, theoretical pathway involves a two-step synthesis from but-2-yne. This would proceed via the chlorination of but-2-yne to form 2,3-dichloro-2-butene, followed by the hydrochlorination of this intermediate to yield this compound. However, specific catalytic protocols for the second step are not well-documented in the reviewed literature.

Data Presentation

The following table summarizes the quantitative data for the ferric chloride-catalyzed synthesis of this compound as derived from the available literature. At present, directly comparable quantitative data for other catalysts under the same reaction conditions is limited.

CatalystStarting MaterialReactant QuantityCatalyst QuantityTemperatureYield of this compoundReference
Ferric Chloride (FeCl₃)2-chloro-2-butene259 g2.6 gMaintained at 20-35°C77%[1]

Experimental Protocols

Protocol 1: Ferric Chloride-Catalyzed Synthesis of this compound

This protocol is based on the method described in US Patent 2,323,227A.[1]

Materials:

  • 2-chloro-2-butene

  • Anhydrous ferric chloride (FeCl₃)

  • Chlorine gas

  • Nitrogen gas (for inert atmosphere)

  • Apparatus for distillation

Equipment:

  • 500 cc three-necked flask

  • Thermometer

  • Mercury-sealed stirrer

  • Reflux condenser

  • Gas inlet tube extending to the bottom of the flask

  • Exit tube connected to a cooling and scrubbing system

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the stirrer, thermometer, reflux condenser, and gas inlet tube. Ensure all glassware is dry. The exit tube from the condenser should be connected to a suitable scrubbing system to absorb any unreacted chlorine or hydrogen chloride gas produced. The entire setup should be shielded from direct light.

  • Charging the Reactor: Charge the flask with 259 grams of 2-chloro-2-butene and 2.6 grams of anhydrous ferric chloride.

  • Initiating the Reaction: Begin stirring the mixture and introduce a slow stream of chlorine gas through the gas inlet tube.

  • Temperature Control: Maintain the reaction temperature between 20°C and 35°C. The reaction is exothermic, so cooling may be necessary. The rate of chlorine addition should be controlled to keep the temperature within this range.

  • Monitoring the Reaction: Continue the addition of chlorine until the reaction is complete. The completion of the reaction can be monitored by the cessation of heat evolution and a change in the color of the reaction mixture.

  • Work-up and Purification: Once the reaction is complete, stop the flow of chlorine and purge the system with nitrogen to remove any residual chlorine gas. The crude product is then purified by distillation to isolate the this compound. The boiling point of this compound is approximately 143°C.[3]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up and Purification prep1 Assemble and dry glassware prep2 Charge reactor with 2-chloro-2-butene and FeCl3 prep1->prep2 react1 Start stirring and introduce a slow stream of chlorine gas prep2->react1 react2 Maintain temperature at 20-35°C react1->react2 react3 Monitor reaction completion react2->react3 workup1 Stop chlorine flow and purge with nitrogen react3->workup1 workup2 Purify by distillation workup1->workup2 product Isolate this compound workup2->product

Caption: Workflow for the ferric chloride-catalyzed synthesis of this compound.

Reaction Pathway

reaction_pathway reactant 2-Chloro-2-butene product This compound reactant->product Chlorination reagents + Cl2 catalyst FeCl3 or SnCl4

References

Application Notes and Protocols for the Chlorination of 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the chlorination of 2,3-dichlorobutane (B1630595), a process that yields various trichlorobutane isomers. Trichlorobutanes are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The protocols described herein focus on two primary methods: free-radical chlorination using sulfuryl chloride and a radical initiator, and photochemical chlorination. These methods offer different selectivities and are suited for various laboratory scales. This application note includes reaction mechanisms, detailed experimental setups, quantitative data on reactants and products, and troubleshooting guidelines.

Introduction

The chlorination of alkanes and their halogenated derivatives is a fundamental transformation in organic synthesis. The introduction of additional chlorine atoms can significantly alter the chemical and physical properties of the parent molecule, providing a pathway to a diverse range of functionalized compounds. 2,3-Dichlorobutane, which exists as meso and chiral (dl) diastereomers, can be further chlorinated to produce a mixture of trichlorobutane isomers. The distribution of these isomers is dependent on the reaction conditions, particularly the method of chlorine radical generation. Understanding and controlling these reactions are crucial for the targeted synthesis of specific trichlorobutane isomers.

Reaction Mechanisms

The chlorination of 2,3-dichlorobutane proceeds via a free-radical chain mechanism, which consists of three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the formation of chlorine radicals (Cl•). This can be achieved through the homolytic cleavage of a chlorine source, either by heat or UV light. In the case of using sulfuryl chloride (SO₂Cl₂), a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) is typically used to generate the initial radicals.[1][2]

  • Propagation: A chlorine radical abstracts a hydrogen atom from 2,3-dichlorobutane, forming a dichlorobutyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with a chlorine source (Cl₂ or SO₂Cl₂) to yield a trichlorobutane product and a new chlorine radical, which continues the chain reaction.[1]

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical molecule.

Experimental Protocols

Two primary methods for the chlorination of 2,3-dichlorobutane are detailed below.

Protocol 1: Free-Radical Chlorination using Sulfuryl Chloride and AIBN

This method is a common and convenient approach for laboratory-scale chlorinations, as it avoids the direct handling of chlorine gas.[1][2]

Materials:

  • 2,3-Dichlorobutane

  • Sulfuryl chloride (SO₂Cl₂)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Nitrogen or Argon gas

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas inlet

  • Gas trap (containing a solution of sodium hydroxide (B78521) to neutralize HCl and SO₂ byproducts)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or gas chromatograph for product analysis

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas inlet. Connect the top of the condenser to a gas trap.

  • Reagent Addition: In a fume hood, charge the flask with 2,3-dichlorobutane and the anhydrous solvent. A typical starting scale might involve a 1 M solution of the substrate.

  • Carefully add sulfuryl chloride (1.0-1.2 equivalents) to the stirred solution.

  • Add a catalytic amount of AIBN (approximately 1-2 mol% relative to the substrate).

  • Reaction: Purge the system with nitrogen or argon for 10-15 minutes. Heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent used, e.g., ~77°C for CCl₄) using a heating mantle.

  • Allow the reaction to proceed under reflux. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) if a suitable visualization method is available. A typical reaction time is 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a separatory funnel containing a chilled 5% sodium bicarbonate solution to neutralize any remaining acidic byproducts.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Analysis: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product mixture can be analyzed by GC to determine the isomer distribution. Further purification can be achieved by fractional distillation or preparative gas chromatography.

Protocol 2: Photochemical Chlorination

This method utilizes UV light to initiate the chlorination reaction with molecular chlorine.

Materials:

  • 2,3-Dichlorobutane

  • Chlorine (Cl₂) gas

  • Anhydrous solvent (e.g., carbon tetrachloride)

  • Nitrogen or Argon gas

  • 5% Sodium thiosulfate (B1220275) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Photochemical reactor or a quartz reaction vessel

  • UV lamp (e.g., mercury vapor lamp)

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Cooling bath

  • Gas trap

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, set up the photochemical reactor or quartz vessel with a magnetic stir bar, a gas dispersion tube, and a condenser. If necessary, use a cooling bath to maintain the desired reaction temperature.

  • Reagent Addition: Charge the reactor with 2,3-dichlorobutane and the anhydrous solvent.

  • Reaction: Purge the system with nitrogen or argon. Start the UV lamp and begin bubbling chlorine gas through the stirred solution at a controlled rate. The reaction is often exothermic, so cooling may be required to maintain a constant temperature.

  • Monitor the reaction by observing the disappearance of the yellow-green color of chlorine or by GC analysis of aliquots.

  • Work-up: Once the reaction is complete, stop the chlorine flow and turn off the UV lamp. Purge the system with nitrogen to remove any excess chlorine.

  • Wash the reaction mixture with a 5% sodium thiosulfate solution to quench any remaining chlorine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Analysis: Filter and concentrate the organic layer using a rotary evaporator. Analyze the product mixture by GC and purify as described in Protocol 1.

Data Presentation

Table 1: Reactant Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2,3-DichlorobutaneC₄H₈Cl₂127.01117-1191.107
Sulfuric ChlorideSO₂Cl₂134.9769.31.667
ChlorineCl₂70.90-34.040.0032 (gas)
AIBNC₈H₁₂N₄164.21103 (decomposes)1.1

Table 2: Potential Trichlorobutane Products and Their Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)CAS Number
1,2,3-TrichlorobutaneC₄H₇Cl₃161.45160.718338-40-4[3][4]
2,2,3-TrichlorobutaneC₄H₇Cl₃161.45Not available10403-60-8[5]
1,1,3-TrichlorobutaneC₄H₇Cl₃161.4515213279-87-3[6]
1,3,3-TrichlorobutaneC₄H₇Cl₃161.45Not available15187-71-0[7]

Note: The distribution of these isomers will depend on the reaction conditions. The relative reactivity of C-H bonds is tertiary > secondary > primary. The presence of electron-withdrawing chlorine atoms will also influence the regioselectivity.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification prep Assemble Dry Glassware reagents Add 2,3-Dichlorobutane, Solvent, SO2Cl2, AIBN prep->reagents reflux Reflux under Inert Atmosphere reagents->reflux monitor Monitor by GC/TLC reflux->monitor cool Cool to Room Temperature monitor->cool wash Wash with NaHCO3, Water, and Brine cool->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze by GC/NMR/MS concentrate->analyze purify Purify by Distillation or Prep GC analyze->purify

Caption: Experimental workflow for the free-radical chlorination of 2,3-dichlorobutane.

Reaction Signaling Pathway (Free-Radical Mechanism)

free_radical_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Radical 2 R• + N2 AIBN->Radical Heat SO2Cl2_init SO2Cl2 Radical->SO2Cl2_init Cl_Radical_init Cl• + SO2 + RCl SO2Cl2_init->Cl_Radical_init Cl_Radical_prop Cl• Cl_Radical_init->Cl_Radical_prop Substrate 2,3-Dichlorobutane Alkyl_Radical Dichlorobutyl Radical• + HCl Substrate->Alkyl_Radical Cl_Radical_prop->Substrate SO2Cl2_prop SO2Cl2 Alkyl_Radical->SO2Cl2_prop Product Trichlorobutane + Cl• SO2Cl2_prop->Product Product->Cl_Radical_prop Chain Continues Cl_Cl Cl• + Cl• → Cl2 R_Cl R• + Cl• → RCl R_R R• + R• → R-R

Caption: Free-radical chain mechanism for the chlorination of 2,3-dichlorobutane.

Troubleshooting

  • Low Conversion:

    • Ensure the radical initiator (AIBN) is fresh, as it can decompose over time.

    • Check for the presence of oxygen, which can inhibit free-radical reactions. Ensure the system is properly purged with an inert gas.

    • Increase the reaction time or add a second portion of the initiator.

  • Formation of Multiple Products:

    • Free-radical chlorination is inherently non-selective. To favor monochlorination, use a large excess of the starting material (2,3-dichlorobutane).

    • Reaction temperature can influence selectivity. Lower temperatures may provide slightly better selectivity.

  • Reaction Does Not Initiate:

    • Verify that the heating temperature is sufficient to cause the decomposition of AIBN (typically >60°C).

    • For photochemical reactions, ensure the UV lamp is functioning correctly and that the reaction vessel is made of a material transparent to the lamp's wavelength (e.g., quartz).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Sulfuryl chloride and chlorine gas are corrosive and toxic. Avoid inhalation of vapors and contact with skin and eyes.

  • Chlorinated solvents are hazardous. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction generates HCl and SO₂ gases, which are corrosive and toxic. Use a gas trap to neutralize these byproducts.

  • AIBN is a potentially explosive solid and should be handled with care. Do not grind it, and store it at a cool temperature.

References

The Limited Role of 2,2,3-Trichlorobutane in Fine Chemical Production: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While a versatile intermediate in the synthesis of chlorinated hydrocarbons, 2,2,3-trichlorobutane has found limited direct application in the production of fine chemicals such as pharmaceuticals and agrochemicals. Extensive review of scientific literature and patent databases reveals its primary role as a precursor to dichlorobutene (B78561) isomers, which are key intermediates in the industrial synthesis of 2-chloro-1,3-butadiene (chloroprene), the monomer for neoprene synthetic rubber. This document provides a detailed overview of its established use, including experimental protocols and reaction pathways.

Application Notes

This compound serves as a crucial starting material for the synthesis of various dichlorobutene isomers through dehydrochlorination. The specific isomer obtained is highly dependent on the reaction conditions, particularly the base and solvent system employed. The resulting dichlorobutenes are valuable intermediates, primarily for the production of chloroprene. The control over the regioselectivity of the elimination reaction is a key aspect of its application.

Core Application: Synthesis of Dichlorobutene Intermediates

The principal application of this compound is its conversion to dichlorobutenes. This is a critical step in the pathway to produce chloroprene, a monomer of significant industrial importance.

Experimental Protocols

Protocol 1: Dehydrochlorination of this compound to Dichlorobutenes

This protocol outlines the general procedure for the elimination of hydrogen chloride from this compound. The reaction is typically carried out using a strong base.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Ethanol (B145695) or methanol (B129727) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of sodium hydroxide or potassium hydroxide in ethanol or methanol is prepared in a round-bottom flask equipped with a reflux condenser and a stirring mechanism.

  • This compound is added to the basic solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by gas chromatography (GC).

  • After cooling to room temperature, the mixture is diluted with water and transferred to a separatory funnel.

  • The organic layer containing the dichlorobutene isomers is separated.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether) to recover any remaining product.

  • The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent.

  • The solvent is removed by rotary evaporation.

  • The crude product, a mixture of dichlorobutene isomers, is purified by fractional distillation.

Note: The specific concentrations, reaction times, and temperatures can be optimized to favor the formation of a particular dichlorobutene isomer.

Quantitative Data

The dehydrochlorination of this compound can yield a mixture of dichlorobutene isomers. The relative yields of these isomers are influenced by the reaction conditions.

Product IsomerTypical Yield (%)Boiling Point (°C)
3,4-Dichloro-1-buteneVariable123.4
cis-1,4-Dichloro-2-buteneVariable152.5
trans-1,4-Dichloro-2-buteneVariable121-123
2,3-Dichloro-2-buteneVariable129-130

Note: Yields are highly dependent on specific reaction conditions and catalyst systems, which are often proprietary in industrial settings.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathway and a general experimental workflow for the utilization of this compound.

Dehydrochlorination_Pathway This compound This compound Dichlorobutene Isomers Dichlorobutene Isomers This compound->Dichlorobutene Isomers - HCl (Base, Heat) 2-Chloro-1,3-butadiene 2-Chloro-1,3-butadiene Dichlorobutene Isomers->2-Chloro-1,3-butadiene - HCl (Base, Heat)

Caption: Dehydrochlorination pathway of this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis Reactants This compound + Base/Solvent Reaction Heating under Reflux Reactants->Reaction Quenching Addition of Water Reaction->Quenching Extraction Separation of Organic Layer Quenching->Extraction Drying Anhydrous MgSO4 Extraction->Drying Distillation Fractional Distillation Drying->Distillation Analysis GC, NMR, IR Distillation->Analysis

Troubleshooting & Optimization

Technical Support Center: Separation of 2,2,3-Trichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals facing challenges in the separation of 2,2,3-trichlorobutane isomers. The content is structured into FAQs and troubleshooting guides to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound, and why is their separation challenging?

A1: this compound possesses a chiral carbon center (at the C3 position), meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)-2,2,3-trichlorobutane and (S)-2,2,3-trichlorobutane. Enantiomers have identical physical properties such as boiling point, solubility, and density in an achiral environment.[1][2] This makes their separation by standard techniques like fractional distillation exceptionally difficult.

Q2: What is the principal method used to separate the enantiomers of this compound?

A2: The most effective and widely used method for separating enantiomers of volatile compounds like this compound is chiral chromatography, particularly chiral gas chromatography (GC).[1][3][4] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Q3: How does a chiral stationary phase (CSP) work to separate enantiomers?

A3: A CSP is composed of a chiral molecule that creates a chiral environment within the chromatography column. As the racemic mixture of this compound passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP.[5] Since diastereomers have different physical properties, one enantiomer will have a stronger or more stable interaction with the CSP than the other, causing it to move more slowly through the column. This difference in interaction strength and retention time allows for their separation.[2][5]

Q4: Which type of chiral GC column is suitable for separating halogenated alkanes?

A4: Derivatized cyclodextrin-based columns are commonly used for the stereochemical separation of halogenated compounds and other small, chiral molecules.[1][2] These cyclodextrin (B1172386) macromolecules are added to stationary phases and create inclusion complexes with the analytes, a mechanism that is highly effective for chiral recognition.[5]

Q5: How can I identify which peak corresponds to the (R)-isomer and which to the (S)-isomer?

A5: The elution order of enantiomers depends on the specific chiral stationary phase and the analytical conditions used.[6] The only definitive way to identify the peaks is to inject a certified reference standard of a single, pure enantiomer (e.g., pure (R)-2,2,3-trichlorobutane) under the same conditions and compare its retention time to the peaks from the racemic mixture.[6]

Data Presentation: Physical Properties

Since (R)- and (S)-2,2,3-trichlorobutane are enantiomers, their physical properties are identical, with the exception of their interaction with plane-polarized light (optical activity).

PropertyValueSource
Molecular Formula C₄H₇Cl₃[7][8][9]
Molecular Weight 161.45 g/mol [7][8]
Boiling Point 143 °C (for the racemic mixture)[10]
Optical Activity Equal in magnitude, opposite in direction (e.g., +x° for one, -x° for the other)[2]
Experimental Protocols
General Protocol for Chiral GC Separation of this compound Enantiomers

This protocol provides a starting point for method development. Optimization is crucial for achieving baseline separation depending on the specific instrument and column used.[6]

1. Sample Preparation:

  • Dissolve the this compound sample in a high-purity, volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Prepare a dilute sample (e.g., 100-1000 ppm) to avoid column overloading, which can cause peak distortion.[6]

2. Gas Chromatography (GC) System:

  • Column: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase.

  • Carrier Gas: Hydrogen or Helium. Hydrogen often provides better efficiency and allows for faster analysis times.[6] Set to an optimal flow rate or linear velocity as recommended by the column manufacturer.

  • Inlet: Split/Splitless injector. Use a high split ratio (e.g., 50:1 or 100:1) to ensure sharp peaks.

  • Injector Temperature: 200-220 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 250 °C (for FID).

3. Oven Temperature Program:

  • A slow temperature ramp is critical for resolving enantiomers.[6]

  • Initial Temperature: 50-70 °C, hold for 2-3 minutes.

  • Ramp Rate: 1-3 °C/min.

  • Final Temperature: 150-180 °C, hold for 5-10 minutes.

  • Note: The optimal temperature program will vary significantly between different chiral columns and must be determined empirically.

4. Data Analysis:

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) if required, using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Chiral GC Separation SamplePrep 1. Sample Preparation (Dilution in Hexane) Injection 2. GC Injection (Split Mode) SamplePrep->Injection Separation 3. Enantiomeric Separation (Chiral Column) Injection->Separation Detection 4. Detection (FID or MS) Separation->Detection Analysis 5. Data Analysis (Peak Integration, %ee Calculation) Detection->Analysis

Caption: A typical experimental workflow for the separation and analysis of this compound enantiomers using chiral gas chromatography.

Troubleshooting Guide

Q: I am seeing only one peak, with no separation of the enantiomers. What should I do?

A: This is a common starting point in method development.

  • Verify Column Selection: First, confirm you are using a suitable chiral column. Not all chiral stationary phases can resolve all enantiomers.

  • Optimize Temperature Program: This is the most critical parameter. A lower initial temperature and a slower ramp rate (e.g., 1-2°C/min) significantly enhance resolution.[6]

  • Check Carrier Gas Flow Rate: Ensure the carrier gas flow rate (or linear velocity) is optimized for your column's internal diameter. A flow rate that is too high can prevent proper interaction with the stationary phase.

Q: My peaks are resolved but are broad and/or tailing. How can I improve the peak shape?

A: Poor peak shape can compromise quantification and resolution.

  • Evaluate Sample Concentration: Column overload is a frequent cause of peak distortion. Try diluting your sample further and re-injecting.[6]

  • Increase Initial Oven Temperature: Some chiral stationary phases can be crystalline at low temperatures, which can cause broadening for volatile compounds. A slightly higher initial oven temperature (e.g., increasing from 50°C to 70°C) may improve peak shape.[6]

  • Assess Column Health: Contamination at the column inlet or degradation of the stationary phase can lead to poor peak shapes. Conditioning the column according to the manufacturer's instructions may help. If performance doesn't improve, the column may need trimming or replacement.[6][11]

Q: The peaks are partially separated, but the resolution is less than 1.5. How can I improve it?

A: Achieving baseline resolution (Rₛ ≥ 1.5) is key for accurate quantification.

  • Decrease Temperature Ramp Rate: This is the most powerful tool for improving resolution once some separation is observed. Try reducing the ramp rate to 0.5-1°C/min.

  • Decrease Flow Rate: Reducing the carrier gas flow rate can increase the interaction time between the analytes and the chiral stationary phase, which may improve resolution.[2]

  • Leverage Temperature Effects: Temperature can have complex effects on enantioselectivity.[2][12] Sometimes decreasing the overall temperature profile improves resolution, while other times a slight increase might be beneficial. This must be tested empirically.

G cluster_troubleshooting Troubleshooting Logic for Poor Enantiomeric Separation Start Problem: Poor or No Separation CheckColumn Is the column a suitable chiral phase? Start->CheckColumn OptimizeTemp Are temperature parameters optimized? CheckColumn->OptimizeTemp Yes Solution_Column Action: Select a different chiral column (e.g., alternate cyclodextrin derivative). CheckColumn->Solution_Column No CheckFlow Is carrier gas flow rate optimal? OptimizeTemp->CheckFlow Yes Solution_Temp Action: Decrease ramp rate (1-2°C/min). Lower initial temperature. OptimizeTemp->Solution_Temp No Solution_Flow Action: Adjust flow rate. Consult column manual for optimal linear velocity. CheckFlow->Solution_Flow No Success Resolution Achieved CheckFlow->Success Yes Solution_Column->CheckColumn Solution_Temp->OptimizeTemp Solution_Flow->CheckFlow

References

Technical Support Center: Optimizing 2,2,3-Trichlorobutane Yield in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,2,3-trichlorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chlorination of butane (B89635) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main approaches for the synthesis of this compound:

  • Direct Free-Radical Chlorination of Butane: This method involves the reaction of butane with chlorine gas (Cl₂) initiated by UV light or heat. While seemingly straightforward, this approach is notoriously non-selective and results in a complex mixture of mono-, di-, tri-, and even higher chlorinated butanes, along with various isomers at each level of chlorination.[1][2]

  • Addition of Chlorine to 2-chlorobutene-2: A more selective and higher-yielding method involves the addition of chlorine to 2-chlorobutene-2.[1] This reaction proceeds via an electrophilic addition mechanism and specifically forms this compound with minimal side products. This is the recommended method for obtaining a high yield of the desired product.[1]

Q2: Why is the direct free-radical chlorination of butane not recommended for producing a high yield of this compound?

Direct free-radical chlorination of butane is a chain reaction that proceeds in three stages: initiation, propagation, and termination. The high reactivity of the chlorine radical leads to several challenges:

  • Low Selectivity: The chlorine radical is not very selective in which hydrogen atom it abstracts from the butane molecule. This leads to the formation of a mixture of all possible isomers.

  • Polychlorination: The reaction is difficult to stop at the desired level of chlorination. As soon as a chlorinated butane is formed, it can be further chlorinated, leading to a mixture of mono-, di-, tri-, and tetrachlorobutanes.[2]

  • Difficult Separation: The resulting mixture of products often has very similar boiling points, making the isolation and purification of this compound a significant challenge.[3]

Q3: What factors influence the selectivity of free-radical chlorination?

Several factors can influence the distribution of products in a free-radical chlorination reaction:

  • Radical Stability: The stability of the intermediate alkyl radical plays a crucial role. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals. Abstraction of a hydrogen atom that leads to a more stable radical is generally favored.

  • Statistical Factors: The number of each type of hydrogen atom in the molecule also influences the product distribution. For example, butane has six primary hydrogens and four secondary hydrogens.

  • Temperature: Higher temperatures generally decrease selectivity, leading to a product distribution that is closer to what would be predicted by statistical factors alone.[4]

  • Solvent Effects: The use of certain solvents, like benzene, can increase the selectivity of chlorination by forming a complex with the chlorine atom, making it less reactive and more selective.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low overall yield of trichlorobutanes - Inefficient initiation of the free-radical reaction.- Reaction terminated prematurely.- Loss of product during workup.- Ensure adequate UV light intensity or appropriate reaction temperature for initiation.- Monitor the reaction progress (e.g., by GC) to determine the optimal reaction time.- Optimize the distillation and purification steps to minimize product loss.
Product is a complex mixture of various trichlorobutane isomers - Non-selective nature of free-radical chlorination.- Recommended: Switch to the more selective synthesis route via chlorination of 2-chlorobutene-2.[1]- If using direct chlorination, try to influence selectivity by lowering the reaction temperature. However, this will also decrease the reaction rate.
High proportion of di- and tetrachlorinated byproducts - Incorrect reactant ratio (excess chlorine).- High reaction temperature promoting further chlorination.- Use a large excess of butane relative to chlorine to increase the probability of a chlorine radical reacting with butane rather than a chlorinated product.[4]- Lower the reaction temperature to reduce the rate of subsequent chlorination reactions.
Reaction is too vigorous or uncontrollable - Reaction with fluorine is extremely exothermic and difficult to control.[4]- Use chlorine or bromine for halogenation, as they are less reactive than fluorine.[4]

Experimental Protocols

Protocol 1: Selective Synthesis of this compound via Chlorination of 2-Chlorobutene-2 (Recommended)

This method, adapted from patent literature, provides a high yield of this compound with minimal byproducts.[1]

Materials:

  • 2-Chlorobutene-2

  • Chlorine (Cl₂) gas

  • Ferric chloride (FeCl₃, anhydrous) or another suitable Lewis acid catalyst

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: CCl₄ is toxic and a suspected carcinogen. Handle with appropriate safety precautions in a well-ventilated fume hood. )

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Reflux condenser

  • Stirrer

  • Thermometer

  • Gas trap

Procedure:

  • Set up the reaction apparatus in a fume hood. The three-necked flask should be equipped with a gas inlet tube, a reflux condenser, and a stirrer. The outlet of the condenser should be connected to a gas trap to neutralize any unreacted chlorine gas.

  • In the flask, dissolve 2-chlorobutene-2 in an equal volume of the inert solvent.

  • Add a catalytic amount of anhydrous ferric chloride (approximately 1% by weight of the 2-chlorobutene-2).

  • Cool the reaction mixture to 0-10 °C using an ice bath.

  • Slowly bubble chlorine gas through the stirred solution. Monitor the temperature and maintain it within the desired range.

  • The reaction is typically exothermic. The rate of chlorine addition should be controlled to prevent a rapid temperature increase.

  • Continue the addition of chlorine until the reaction is complete (this can be monitored by the disappearance of the starting material using Gas Chromatography).

  • Once the reaction is complete, stop the flow of chlorine and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

  • Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the this compound by fractional distillation.

Protocol 2: Non-Selective Synthesis via Free-Radical Chlorination of Butane (For Illustrative Purposes)

This protocol illustrates the general procedure for free-radical chlorination. Note: This method is not recommended for the selective synthesis of this compound.

Materials:

  • Butane (liquefied or as a gas)

  • Chlorine (Cl₂) gas

  • UV lamp (if performing photochemically) or a high-temperature reactor

  • Reaction vessel suitable for gas-phase or liquid-phase reaction under pressure

  • Gas trap

Procedure:

  • Set up the reaction apparatus. For a photochemical reaction, use a quartz reaction vessel to allow UV light penetration.

  • Introduce a mixture of butane and chlorine gas into the reactor. To favor monochlorination and reduce polychlorination, a large excess of butane should be used.

  • Initiate the reaction by turning on the UV lamp or heating the reactor to the desired temperature (typically >100 °C for thermal initiation).

  • The reaction is a chain reaction and can be rapid. Monitor the reaction progress by analyzing the product mixture at different time points using Gas Chromatography.

  • After the desired reaction time, stop the initiation (turn off the lamp or cool the reactor).

  • Neutralize any unreacted chlorine and HCl in the product stream using a basic solution in a gas trap.

  • The complex mixture of chlorinated butanes can be separated by fractional distillation, although this is often challenging due to close boiling points.

Visualizations

experimental_workflow Experimental Workflow: Selective Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble Apparatus charge 2. Charge Flask with 2-Chlorobutene-2 & Solvent setup->charge catalyst 3. Add FeCl3 Catalyst charge->catalyst cool 4. Cool to 0-10 °C catalyst->cool add_cl2 5. Bubble Cl2 Gas cool->add_cl2 Start Reaction monitor 6. Monitor Temperature & Reaction Progress add_cl2->monitor purge 7. Purge with N2 monitor->purge Reaction Complete wash 8. Wash with NaHCO3 and Water purge->wash dry 9. Dry with MgSO4 wash->dry filter 10. Filter dry->filter distill 11. Fractional Distillation filter->distill product product distill->product Pure this compound

Caption: Workflow for the selective synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Chlorination Reactions cluster_direct Troubleshooting Direct Chlorination cluster_selective Troubleshooting Selective Synthesis start Start: Low Yield of This compound check_method Which synthesis method was used? start->check_method direct_chlorination Direct Chlorination of Butane check_method->direct_chlorination Direct selective_synthesis Selective Synthesis from 2-Chlorobutene-2 check_method->selective_synthesis Selective polychlorination High levels of di- and tetrachloro- products? direct_chlorination->polychlorination incomplete_reaction Incomplete reaction? selective_synthesis->incomplete_reaction isomer_mixture Mixture of trichlorobutane isomers? polychlorination->isomer_mixture No solution_ratio Increase butane:chlorine ratio. Lower reaction temperature. polychlorination->solution_ratio Yes solution_selective This is inherent to the method. For high selectivity, switch to the selective synthesis route. isomer_mixture->solution_selective Yes solution_catalyst Check catalyst activity. Ensure proper Cl2 addition rate and reaction time. incomplete_reaction->solution_catalyst Yes

References

how to prevent overchlorination in the synthesis of 2,2,3-trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing overchlorination during the synthesis of 2,2,3-trichlorobutane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The predominant method for synthesizing this compound is through the chlorination of 2-chloro-butene-2. This process involves the addition of chlorine across the double bond of the starting material.[1]

Q2: What are the primary challenges encountered during the synthesis of this compound?

A2: A significant challenge is controlling the chlorination reaction to prevent the formation of undesired byproducts.[1] Overchlorination can lead to a mixture of various isomeric trichlorobutanes and more highly chlorinated compounds, complicating purification and reducing the yield of the target molecule.[1][2][3]

Q3: How does overchlorination occur in this synthesis?

A3: Overchlorination can occur through substitution reactions, where hydrogen atoms on the butane (B89635) backbone are replaced by chlorine atoms. This is often initiated by factors like ultraviolet (UV) light, which can promote free-radical chain reactions.[4][5]

Q4: What are "heavy ends" in the context of chlorination reactions?

A4: "Heavy ends" refer to byproducts that are more highly chlorinated than the desired product.[3] In the synthesis of this compound, this could include tetrachlorobutanes, pentachlorobutanes, and other compounds with a higher molecular weight.

Troubleshooting Guide: Preventing Overchlorination

IssuePotential CauseRecommended Solution
Formation of multiple trichlorobutane isomers and higher chlorinated products. Uncontrolled free-radical substitution reactions.Conduct the reaction in the substantial absence of light, particularly direct sunlight, to minimize the initiation of free-radical substitution.[1]
Reaction temperature is too high, promoting side reactions.Maintain the reaction temperature between 0°C and the atmospheric reflux temperature of the reaction mixture.[1]
Incorrect catalyst or absence of a suitable catalyst.Utilize a chlorination catalyst that favors the addition of chlorine to the double bond, such as ferric chloride or stannic chloride, when performing the reaction in the liquid phase.[1]
Low yield of this compound. Chlorine gas is being added too quickly, leading to localized high concentrations and promoting overchlorination.Introduce chlorine gas at a slow and controlled rate to maintain a low concentration in the reaction mixture. This has been shown to suppress the formation of more highly chlorinated derivatives in similar processes.[3]
Suboptimal ratio of reactants.While the primary reaction is an addition, maintaining a higher concentration of the alkene relative to chlorine can help minimize the likelihood of subsequent substitution reactions on the product.[5]

Experimental Protocol: Synthesis of this compound from 2-Chloro-butene-2

This protocol is based on the method described in the literature for the liquid-phase chlorination of 2-chloro-butene-2.[1]

Materials:

  • 2-chloro-butene-2

  • Ferric chloride (FeCl₃) or Stannic chloride (SnCl₄) (catalyst)

  • Chlorine (Cl₂) gas

  • Nitrogen (N₂) gas (for inert atmosphere)

  • Calcium chloride (for drying)

  • Apparatus: Three-necked flask, chlorine inlet tube, thermometer, mercury-sealed stirrer, reflux condenser, and an exit tube connected to a scrubbing system.

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the stirrer, thermometer, reflux condenser, and chlorine inlet tube extending to near the bottom of the flask. The exit tube from the condenser should be connected to a scrubbing system to absorb any hydrogen chloride formed and trap any volatile organic compounds.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to ensure an inert atmosphere and to remove any oxygen.

  • Charging the Reactor: Charge the flask with 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride.

  • Exclusion of Light: Ensure the reaction is carried out in the substantial absence of light to prevent photochemical side reactions.

  • Temperature Control: Cool the reaction mixture to the desired temperature, typically between 0°C and the reflux temperature of the mixture.

  • Chlorine Addition: Begin stirring the mixture and introduce chlorine gas through the inlet tube at a slow and controlled rate. Monitor the reaction temperature and adjust the chlorine flow rate to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of chlorine.

  • Reaction Completion: Once the desired amount of chlorine has been added, stop the chlorine flow and continue stirring for a short period.

  • Work-up:

    • Wash the reaction mixture with water to remove the catalyst and any dissolved hydrogen chloride.

    • Dry the organic layer with calcium chloride.

    • Fractionally distill the dried product to isolate the this compound from unreacted starting material and any high-boiling residues. A yield of approximately 77% can be expected.[1]

Visualization of Reaction Pathways

G cluster_start Starting Materials cluster_desired Desired Pathway (Addition) cluster_undesired Undesired Pathway (Overchlorination/Substitution) 2_chloro_butene_2 2-Chloro-butene-2 2_2_3_trichlorobutane This compound 2_chloro_butene_2->2_2_3_trichlorobutane + Cl2 (Addition) Catalyst, Dark, Controlled Temp. Cl2_1 Cl2 Cl2_1->2_2_3_trichlorobutane tetrachlorobutanes Tetrachlorobutanes 2_2_3_trichlorobutane->tetrachlorobutanes + Cl2 (Substitution) UV Light, High Temp. pentachlorobutanes Pentachlorobutanes tetrachlorobutanes->pentachlorobutanes + Cl2 (Substitution)

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,2,3-trichlorobutane from reaction byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of isomers during fractional distillation - Insufficient column length or efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuations in heating.- Inaccurate temperature monitoring.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).- Reduce the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A rate of 1-2 drops per second is often recommended.- Ensure steady and uniform heating using a heating mantle with a stirrer or an oil bath.- Check the placement of the thermometer; the bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Product is contaminated with acidic impurities (e.g., HCl) - Incomplete neutralization after the chlorination reaction.- Wash the crude product with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃), in a separatory funnel. Repeat the washing until the aqueous layer is no longer acidic (test with litmus (B1172312) paper).- Follow the basic wash with a water wash to remove any remaining base and salts.- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate, or calcium chloride) before distillation.
Low yield of purified this compound - Incomplete reaction during synthesis.- Loss of product during washing and transfer steps.- Inefficient fractional distillation leading to the desired product being discarded with other fractions.- Decomposition of the product at high temperatures.- Optimize the synthesis reaction conditions (e.g., reaction time, temperature, catalyst) to maximize the conversion of starting materials.- Be careful during extractions and transfers to minimize physical loss of the organic layer.- Closely monitor the distillation temperature to collect the correct fraction. Collect fractions in small volumes and analyze their purity by GC-MS to avoid discarding the product.- If the product is suspected to be thermally unstable, perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Water present in the purified product - Incomplete drying of the crude product before distillation.- Use of wet glassware.- Ensure the organic layer is thoroughly dried with a suitable drying agent before distillation. The drying agent should be filtered off completely.- Use oven-dried or flame-dried glassware for the distillation setup.
Product darkens or decomposes during distillation - Presence of impurities that catalyze decomposition at high temperatures.- Overheating the distillation flask.- Ensure all acidic impurities are removed by washing before distillation.- Use a heating mantle with a stirrer or an oil bath for even heating and avoid heating the flask to dryness. If possible, use vacuum distillation to reduce the required temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route. When synthesizing this compound by the chlorination of 2-chloro-2-butene, the primary byproducts are other isomers of trichlorobutane, such as 1,2,3-trichlorobutane.[1] Unreacted starting materials, like 2-chloro-2-butene, may also be present.[1] Free radical chlorination of butane (B89635) or chlorobutanes can lead to a wider range of mono-, di-, and other trichlorinated isomers.

Q2: What is the most effective method for purifying crude this compound?

A2: Fractional distillation is the most effective and commonly used method for purifying this compound from its isomers and other volatile byproducts.[1] This technique separates compounds based on differences in their boiling points. For non-volatile impurities, simple distillation may be sufficient.

Q3: How can I remove residual hydrochloric acid (HCl) from my crude product?

A3: Residual HCl can be effectively removed by washing the crude organic product with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate. This should be followed by a wash with water to remove any remaining inorganic salts. The organic layer should then be thoroughly dried before proceeding with distillation.

Q4: What is the expected boiling point of pure this compound?

A4: The boiling point of this compound is approximately 142-143°C at atmospheric pressure.

Q5: How can I monitor the purity of my fractions during distillation?

A5: The purity of the collected fractions can be monitored by gas chromatography-mass spectrometry (GC-MS). This analytical technique can separate the different isomers and provide quantitative data on the composition of each fraction.

Quantitative Data

The following table summarizes the physical properties of this compound and its common isomeric byproduct, which are critical for planning the purification by fractional distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₄H₇Cl₃161.45142-143
1,2,3-TrichlorobutaneC₄H₇Cl₃161.45166

Note: Data is compiled from publicly available chemical databases.

Experimental Protocols

General Washing Protocol to Remove Acidic Impurities
  • Transfer the crude this compound reaction mixture to a separatory funnel of appropriate size.

  • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The organic layer, containing the this compound, is typically the denser bottom layer.

  • Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.

  • Return the organic layer to the separatory funnel and add an equal volume of deionized water.

  • Shake for 1 minute and allow the layers to separate. Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the organic layer by adding a small amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating that all water has been absorbed.

  • Filter the dried organic liquid into a clean, dry round-bottom flask suitable for distillation.

Fractional Distillation Protocol
  • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Add the dried crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Begin heating the flask gently using a heating mantle or oil bath.

  • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the first fraction.

  • Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate receiving flask.

  • When the temperature begins to rise and stabilizes at the boiling point of this compound (approximately 142-143°C), switch to a clean receiving flask to collect the main product fraction.

  • Continue distillation while maintaining a steady temperature. If the temperature fluctuates significantly or rises to the boiling point of the next expected impurity (e.g., 166°C for 1,2,3-trichlorobutane), stop the distillation or change the receiving flask to collect this higher-boiling fraction separately.

  • Do not distill to dryness. Leave a small amount of residue in the distillation flask.

  • Analyze the collected fractions for purity using GC-MS.

GC-MS Analysis Protocol
  • Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Conditions (Typical):

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 200°C at 10°C/min.

    • Injector Temperature: 250°C.

    • MS Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Identify the components based on their retention times and mass spectra, comparing them to known standards or library data. Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualizations

PurificationWorkflow crude_product Crude this compound (with byproducts and HCl) washing Washing Step (5% NaHCO3, then H2O) crude_product->washing drying Drying Step (Anhydrous MgSO4) washing->drying distillation Fractional Distillation drying->distillation forerun Forerun (Low-boiling impurities) distillation->forerun Collect first main_fraction Main Fraction (Pure this compound) distillation->main_fraction Collect at ~142-143°C high_boiling High-boiling Fraction (Isomeric impurities) distillation->high_boiling Collect at higher temp. analysis Purity Analysis (GC-MS) main_fraction->analysis TroubleshootingLogic cluster_distillation Distillation Issues cluster_contamination Contamination Issues start Problem with Purification poor_separation Poor Isomer Separation? start->poor_separation low_yield Low Yield? start->low_yield decomposition Decomposition? start->decomposition acid_present Acidic Impurities? start->acid_present water_present Water in Product? start->water_present check_column Check Column Efficiency & Distillation Rate poor_separation->check_column Yes check_temp Verify Thermometer Placement & Steady Heating poor_separation->check_temp Yes optimize_synthesis Optimize Synthesis & Handling low_yield->optimize_synthesis Yes vacuum_distill Consider Vacuum Distillation low_yield->vacuum_distill If decomposition suspected decomposition->vacuum_distill Yes wash_base Wash with NaHCO3 decomposition->wash_base If acid is present acid_present->wash_base Yes dry_thoroughly Ensure Thorough Drying water_present->dry_thoroughly Yes

References

fractional distillation techniques for separating chlorinated hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fractional Distillation of Chlorinated Hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This section addresses common issues encountered during the fractional distillation of chlorinated hydrocarbons.

Question: Why is the separation of my chlorinated hydrocarbon mixture inefficient?

Answer: Inefficient separation can stem from several factors. A primary reason is that the boiling points of the components are too close, generally less than 25°C apart, which makes separation by simple distillation difficult.[1] Fractional distillation is the appropriate technique in such cases as it provides multiple vaporization-condensation cycles, enhancing separation.[2]

Common causes for poor separation during fractional distillation and their solutions include:

  • Incorrect Heating Rate: Overly rapid heating can lead to a phenomenon known as "bumping," where the liquid boils suddenly and violently, which can disrupt the equilibrium in the column. Conversely, insufficient heating may not provide enough energy for the vapor to reach the top of the column. A slow and steady heating rate is crucial.[2] Using a heating mantle or an oil bath can help maintain even and controlled heating.[3]

  • Column Flooding: This occurs when an excessive amount of liquid accumulates in the column, often due to a high boil-up rate.[4] This reduces the efficiency of the separation. To resolve this, reduce the heating rate to decrease the vapor flow.[5]

  • Inadequate Column Packing: The packing material in a fractionating column provides the surface area for the vapor-liquid equilibria necessary for separation.[2][6] If the packing is insufficient or of the wrong type, the separation will be poor. For smaller diameter columns, small-sized random packings are often more efficient.[7]

  • Changes in Feed Composition: Variations in the composition of the mixture being fed into the column can alter the required reflux ratio and affect the separation efficiency.[8]

Question: What are the signs of flooding in the distillation column and how can I resolve it?

Answer: Flooding is a common issue where the liquid in the distillation column overwhelms its capacity, leading to reduced separation efficiency.[4] Key indicators of flooding include:

  • A sudden increase in the pressure drop across the column.[5]

  • Liquid carryover into the distillate.[5]

  • Fluctuations in the temperature at the top of the column.

To resolve flooding, you should reduce the heat input to the reboiler, which will decrease the rate of vaporization.[5] You can also try adjusting the reflux rate.[4]

Question: My vacuum distillation is not reaching the expected low pressure. What should I check?

Answer: Achieving and maintaining a low pressure is critical for successful vacuum distillation of heat-sensitive chlorinated hydrocarbons.[9] If you are having trouble reaching the desired pressure, consider the following:

  • System Leaks: Even small leaks can prevent the system from reaching a low pressure. Ensure all glass joints are properly greased and sealed.[10][11] Check all tubing and connections for cracks or loose fittings.[10]

  • Faulty Vacuum Source: The vacuum pump or water aspirator may not be functioning correctly. Check the pump oil for contamination and ensure the aspirator has sufficient water flow.[12]

  • Inadequate Cold Trap: A poorly functioning cold trap can allow volatile substances to enter the vacuum pump, reducing its efficiency.[12] Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry).

Question: The temperature in the distillation head is fluctuating. What does this indicate?

Answer: A stable temperature reading at the distillation head is indicative of a pure substance being distilled.[2] Fluctuations can suggest several issues:

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, typically just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[2]

  • Inconsistent Heating: Unstable heating can cause the vapor flow to be irregular, leading to temperature fluctuations. Ensure your heating source is providing steady heat.

  • Azeotrope Formation: Some chlorinated hydrocarbons can form azeotropes with other solvents, which are mixtures that boil at a constant temperature.[13][14] If an azeotrope is present, the temperature will hold steady at the azeotrope's boiling point, which may be different from the boiling point of the pure components.

Frequently Asked Questions (FAQs)

What is the primary advantage of fractional distillation over simple distillation for separating chlorinated hydrocarbons?

Fractional distillation is significantly more efficient for separating liquids with close boiling points, a common characteristic of chlorinated hydrocarbon mixtures.[1][15] The fractionating column provides a large surface area, allowing for repeated cycles of vaporization and condensation.[2] Each of these cycles, or "theoretical plates," enriches the vapor in the more volatile component, leading to a much better separation than what can be achieved with a single vaporization-condensation cycle in simple distillation.[2]

How do I select the appropriate packing material for my fractionating column?

The choice of packing material depends on the specific application, including the scale of the distillation and the properties of the chlorinated hydrocarbons being separated. Common options include:

  • Glass Beads or Raschig Rings: These are suitable for general laboratory-scale distillations.[16]

  • Structured Packing: This type of packing, often made of metal, offers a lower pressure drop, which is particularly important for vacuum distillation.[1][9]

  • Material Compatibility: The packing material must be chemically inert to the chlorinated hydrocarbons being distilled. Glass and stainless steel are generally good choices.[17]

What safety precautions are essential when distilling chlorinated hydrocarbons?

Working with chlorinated hydrocarbons requires strict safety protocols due to their potential toxicity and reactivity. Key safety measures include:

  • Ventilation: Always perform distillations in a well-ventilated fume hood to avoid inhaling solvent vapors.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19][20]

  • Avoid Overheating: Never distill to dryness, as this can lead to the formation of explosive peroxides in some organic solvents.[3]

  • Proper Equipment Setup: Ensure all glassware is free of cracks, especially when performing vacuum distillation, to prevent implosion.[10] Use thick-walled tubing for vacuum connections.[10]

  • Fire Safety: Keep a fire extinguisher readily available, especially when working with flammable solvents.[18]

Can azeotropic mixtures of chlorinated hydrocarbons be separated by fractional distillation?

Standard fractional distillation cannot separate azeotropic mixtures because the vapor and liquid phases have the same composition at the azeotropic point.[13] However, specialized techniques can be employed:

  • Azeotropic Distillation: This involves adding a third component, known as an entrainer, to form a new, lower-boiling azeotrope that can be more easily separated.[21]

  • Pressure-Swing Distillation: This method takes advantage of the fact that the composition of an azeotrope can change with pressure. The mixture is distilled in two columns operated at different pressures.[14]

Quantitative Data

Table 1: Boiling Points of Common Chlorinated Hydrocarbons at Atmospheric Pressure
CompoundChemical FormulaBoiling Point (°C)
Dichloromethane (B109758)CH₂Cl₂39.6
Chloroform (B151607)CHCl₃61.2
Carbon TetrachlorideCCl₄76.7
1,2-DichloroethaneC₂H₄Cl₂83.5
TrichloroethyleneC₂HCl₃87.2
TetrachloroethyleneC₂Cl₄121.1

Note: These values may vary slightly depending on the source.

Experimental Protocols

General Protocol for Fractional Distillation of a Dichloromethane and Chloroform Mixture

This protocol outlines the separation of a mixture of dichloromethane (b.p. 39.6 °C) and chloroform (b.p. 61.2 °C).

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all joints are securely clamped.

    • Place a stir bar in the round-bottom flask.

    • Use a heating mantle connected to a variable power supply to heat the flask.

  • Procedure:

    • Add the dichloromethane and chloroform mixture to the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Begin stirring the mixture.

    • Turn on the cooling water to the condenser, ensuring water flows in at the bottom and out at the top.[2]

    • Slowly heat the mixture. Observe the condensation ring as it rises through the fractionating column.[2]

    • Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1-2 drops per second.

    • Monitor the temperature at the distillation head. It should plateau near the boiling point of dichloromethane (the more volatile component).

    • Collect the distillate (primarily dichloromethane) in the receiving flask.

    • When the temperature begins to rise, it indicates that the dichloromethane has mostly distilled over. Change the receiving flask to collect the intermediate fraction.

    • Continue heating, and the temperature should plateau again near the boiling point of chloroform. Collect this fraction in a new receiving flask.

    • Stop the distillation before the flask boils to dryness.

    • Allow the apparatus to cool completely before disassembling.

Visualizations

TroubleshootingWorkflow start Start: Inefficient Separation check_bp Are boiling points > 25°C apart? start->check_bp use_simple Consider Simple Distillation check_bp->use_simple Yes check_heating Is heating rate slow and steady? check_bp->check_heating No adjust_heating Adjust heating rate. Use heating mantle. check_heating->adjust_heating No check_flooding Are there signs of flooding? check_heating->check_flooding Yes adjust_heating->check_heating reduce_heat Reduce heat to lower boil-up rate. check_flooding->reduce_heat Yes check_packing Is column packing adequate? check_flooding->check_packing No reduce_heat->check_heating repack_column Repack column with appropriate material. check_packing->repack_column No check_leaks Any leaks in the system? check_packing->check_leaks Yes repack_column->check_packing seal_joints Grease and reseal all joints. check_leaks->seal_joints Yes success Separation Improved check_leaks->success No seal_joints->check_leaks

Caption: Troubleshooting workflow for inefficient separation.

VacuumDistillationSetup cluster_distillation Distillation Apparatus cluster_vacuum Vacuum System heating_mantle Heating Mantle flask Round-Bottom Flask (with stir bar) heating_mantle->flask column Fractionating Column flask->column dist_head Distillation Head (with Thermometer) column->dist_head condenser Condenser dist_head->condenser vacuum_adapter Vacuum Adapter dist_head->vacuum_adapter Connect Here receiver Receiving Flask condenser->receiver trap Cold Trap vacuum_adapter->trap pump Vacuum Pump trap->pump

Caption: Setup for vacuum fractional distillation.

References

identifying and minimizing side reactions in 2,2,3-trichlorobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3-trichlorobutane.

Troubleshooting Guide & FAQs

Q1: My synthesis is yielding a mixture of trichlorobutane isomers instead of pure this compound. What is causing this?

A: The formation of multiple isomers is a common issue in the chlorination of butane (B89635) derivatives. The primary cause is often a free-radical substitution mechanism occurring alongside the desired addition reaction. Free-radical chlorination is notoriously unselective, leading to the substitution of hydrogen atoms on different carbon atoms.[1][2][3] The stability of the resulting free radical intermediate plays a significant role in determining the product distribution; tertiary radicals are more stable than secondary, which are more stable than primary radicals.[4] Consequently, you may be observing the formation of isomers such as 1,2,3-trichlorobutane (B98501) or 2,3,3-trichlorobutane.

Q2: I am observing the formation of tetrachlorinated and other more highly chlorinated byproducts. How can I minimize these?

A: The formation of more highly chlorinated products is a known side reaction in chlorination processes.[5] This typically occurs when the desired product undergoes further chlorination. To minimize this, you can try the following:

  • Control Stoichiometry: Use a controlled amount of the chlorinating agent. A slight excess of the starting material (2-chlorobutene-2) can help to ensure the chlorinating agent is consumed before it can react with the product.

  • Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent subsequent reactions.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of subsequent chlorination reactions.

Q3: What are the recommended reaction conditions to maximize the yield of this compound?

A: To favor the desired addition of chlorine to the double bond of 2-chloro-butene-2 and minimize substitution side reactions, the following conditions are recommended:

  • Absence of Light: Carry out the reaction in the substantial absence of light, especially direct sunlight.[5] Light can initiate free-radical chain reactions that lead to undesired substitution products.

  • Use of a Catalyst: Employ a catalyst that favors the addition of chlorine to the double bond. Ferric chloride (FeCl₃) or stannic chloride (SnCl₄) are effective for this purpose.[5]

  • Reaction Phase: A liquid-phase reaction is generally preferred as it allows for better temperature control and can help suppress substitution reactions.[5]

  • Temperature: Maintain a temperature between 0°C and the atmospheric reflux temperature of the reaction mixture.[5]

Q4: My reaction is not proceeding, or the conversion is very low. What could be the issue?

A: Low reactivity can be due to several factors:

  • Catalyst Deactivation: The presence of water can hydrolyze and deactivate the Lewis acid catalyst (e.g., ferric chloride). Ensure your reagents and solvent are anhydrous.[5]

  • Insufficient Catalyst: The amount of catalyst may be too low. While catalytic amounts are needed, ensure you are using an effective concentration.

  • Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. You may need to find an optimal balance between selectivity and reaction speed.

Experimental Protocols

Synthesis of this compound from 2-Chloro-2-butene (B1582250)

This protocol is based on the method described in US Patent 2,323,227A.[5]

Materials:

  • 2-chloro-2-butene

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine gas

  • Anhydrous solvent (e.g., carbon tetrachloride)

  • Three-necked round-bottom flask

  • Stirrer

  • Gas inlet tube

  • Reflux condenser

  • Thermometer

  • Gas scrubbing system

Procedure:

  • Setup: Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a reflux condenser, and a thermometer. The outlet of the condenser should be connected to a scrubbing system to neutralize any excess chlorine and hydrogen chloride gas. Protect the apparatus from light.

  • Charging the Flask: Charge the flask with 259 grams of 2-chloro-2-butene and 2.6 grams of anhydrous ferric chloride.

  • Reaction: Cool the mixture to 0-5°C using an ice bath. Begin stirring and introduce a slow stream of chlorine gas through the gas inlet tube.

  • Temperature Control: Maintain the reaction temperature between 0°C and 10°C throughout the addition of chlorine. The reaction is exothermic, so the rate of chlorine addition should be controlled to maintain this temperature range.

  • Monitoring: Monitor the reaction progress by observing the color change and the uptake of chlorine gas. The reaction is complete when the absorption of chlorine ceases.

  • Work-up: Once the reaction is complete, stop the flow of chlorine and allow the mixture to warm to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride.

  • Purification: The crude product can be purified by distillation under reduced pressure to isolate the this compound.

Data Presentation

Table 1: Regioselectivity in Free-Radical Chlorination of Butane

While the primary synthesis route is an addition reaction, understanding the potential side products from free-radical substitution is crucial. The following table illustrates the typical product distribution for the free-radical chlorination of n-butane, which serves as a model for the types of isomeric side products that can be expected.

ProductType of Hydrogen AbstractedNumber of HydrogensRelative Reactivity per HCalculated Product RatioObserved Product Distribution
1-ChlorobutanePrimary (1°)616.0~28%
2-Chlorobutane (B165301)Secondary (2°)43.815.2~72%

Note: The relative reactivity is an approximation and can vary with reaction conditions. The data highlights the preference for substitution at the more stable secondary carbon radical intermediate over the primary one, despite the higher number of primary hydrogens.[7]

Visualizations

ReactionPathways Start 2-Chloro-2-butene Reagents + Cl₂ (FeCl₃ catalyst, dark) SideReactionNode Side Reactions (Free Radical Substitution) Start->SideReactionNode Initiation DesiredProduct This compound (Desired Product) Reagents->DesiredProduct Addition Reaction PolyChlorinated Higher Chlorinated Products DesiredProduct->PolyChlorinated Further Chlorination Isomer1 Isomeric Trichlorobutanes SideReactionNode->Isomer1 Propagation Light UV Light / Heat Light->SideReactionNode

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Improving the Selectivity of 2,2-Dichlorobutane Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity of 2,2-dichlorobutane (B1583581) chlorination. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective chlorination of 2,2-dichlorobutane?

The main challenge lies in controlling the regioselectivity of the reaction. Free-radical chlorination is often an aggressive and non-selective process. The chlorine radical can abstract hydrogen atoms from any of the available C-H bonds in the 2,2-dichlorobutane molecule, leading to a mixture of trichlorobutane isomers (e.g., 1,2,2-trichlorobutane, 2,2,3-trichlorobutane, and 2,2,4-trichlorobutane) and potentially further polychlorinated byproducts.

Q2: What are the main products expected from the free-radical chlorination of 2,2-dichlorobutane?

The chlorination of 2,2-dichlorobutane will primarily yield a mixture of trichlorobutane isomers. The potential constitutional isomers are:

  • 1,2,2-trichlorobutane

  • This compound

  • 2,2,4-trichlorobutane

Further chlorination can lead to tetrachlorobutanes and other more highly chlorinated species.[1]

Q3: How do the existing chlorine atoms on 2,2-dichlorobutane influence the selectivity of further chlorination?

The two chlorine atoms on the second carbon atom have a significant electron-withdrawing inductive effect.[2][3] This effect strengthens the C-H bonds on the adjacent carbons (C1 and C3), making them less susceptible to abstraction by a chlorine radical.[2][3] Consequently, the C-H bonds on the C4 carbon, being furthest from the electron-withdrawing groups, are comparatively weaker and more likely to be attacked.

Q4: What is the expected order of reactivity for the different C-H bonds in 2,2-dichlorobutane?

The expected order of reactivity is influenced by two main factors: radical stability and polar effects.

  • Radical Stability: The stability of the resulting free radical intermediate follows the order: tertiary > secondary > primary. Abstraction of a hydrogen that leads to a more stable radical is generally favored.[2][4]

  • Polar Effects: The electron-withdrawing chlorine atoms at the C2 position deactivate the neighboring C-H bonds, particularly at C1 and C3.[2][3]

Considering these factors, the reactivity of the C-H bonds in 2,2-dichlorobutane is expected to follow this general trend: C4 > C3 > C1.

Q5: How does reaction temperature affect the selectivity of the chlorination process?

Lower reaction temperatures generally lead to higher selectivity.[4] At lower temperatures, the chlorine radical is less energetic and more discriminating, preferentially attacking the most reactive C-H bond.[4] Conversely, higher temperatures increase the reactivity of the chlorine radical, making it less selective and resulting in a product distribution that is closer to a statistical mixture.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Low Selectivity / Mixture of Isomers High reaction temperature.Decrease the reaction temperature. This may require a longer reaction time or the use of a more active initiator.[4]
High concentration of chlorinating agent.Use a large excess of 2,2-dichlorobutane relative to the chlorinating agent to favor monochlorination.[5]
Formation of Polychlorinated Products High ratio of chlorinating agent to substrate.Employ a significant molar excess of 2,2-dichlorobutane. This increases the probability of a chlorine radical reacting with the starting material rather than the chlorinated product.[5]
Prolonged reaction time.Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction once the desired conversion of the starting material is achieved.
Low or No Product Yield Ineffective initiation.Ensure the radical initiator (e.g., AIBN) is fresh and has been stored correctly. If using photochemical initiation, verify the intensity and wavelength of the UV light source.[4]
Presence of inhibitors.Oxygen can act as a radical inhibitor. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are free from impurities that could quench the radical chain reaction.
Difficulty in Product Separation Similar boiling points of isomers.Utilize fractional distillation with a high-efficiency column. Preparative gas chromatography can also be employed for separating small quantities of pure isomers.

Data Presentation

Table 1: Predicted Relative Reactivity and Product Distribution in the Chlorination of 2,2-Dichlorobutane

Note: This table presents a hypothetical product distribution based on the principles of free-radical chlorination selectivity. Actual experimental results may vary.

Position of H AbstractionType of C-H BondNumber of HydrogensRelative Reactivity per H (Predicted)Statistical FactorPredicted Product Distribution (%)
C1Primary31.03.020
C3Secondary22.55.033
C4Primary33.510.547

Experimental Protocols

Key Experiment: Free-Radical Chlorination of 2,2-Dichlorobutane

Objective: To perform the free-radical chlorination of 2,2-dichlorobutane with a focus on maximizing the yield of a specific trichlorobutane isomer through controlled reaction conditions.

Materials:

  • 2,2-Dichlorobutane

  • Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) as the chlorinating agent

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous solvent (e.g., carbon tetrachloride or benzene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Gas trap (for HCl and SO₂ byproducts if using SO₂Cl₂)

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. To prevent the escape of corrosive gases, attach a gas trap containing a basic solution (e.g., sodium hydroxide) to the top of the condenser.

  • Reagent Addition: Add a molar excess of 2,2-dichlorobutane to the flask. Dissolve a catalytic amount of AIBN in the 2,2-dichlorobutane.

  • Initiation: Begin stirring and gently heat the mixture to reflux (the boiling point of the solvent) using the heating mantle.

  • Chlorinating Agent Addition: Slowly add the chlorinating agent (sulfuryl chloride or N-chlorosuccinimide) dropwise to the refluxing mixture.

  • Reaction Monitoring: Allow the reaction to proceed at reflux. The progress can be monitored by taking small aliquots at regular intervals and analyzing them by GC-MS to determine the ratio of starting material to products.

  • Workup: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter or decant the solution to remove the drying agent.

  • Analysis: Analyze the product mixture using GC-MS to identify the different trichlorobutane isomers and determine their relative abundance.[6][7]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Selective Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis setup Reaction Setup (Flask, Condenser, Gas Trap) reagents Reagent Addition (2,2-Dichlorobutane, AIBN) setup->reagents initiation Initiation (Heating to Reflux) reagents->initiation addition Chlorinating Agent Addition (Slow) initiation->addition monitoring Reaction Monitoring (GC-MS Aliquots) addition->monitoring workup Aqueous Workup (NaHCO3, Brine) monitoring->workup drying Drying (Na2SO4) workup->drying analysis Product Analysis (GC-MS) drying->analysis

Caption: Workflow for the selective chlorination of 2,2-dichlorobutane.

Signaling_Pathway Key Factors Influencing Selectivity cluster_conditions Reaction Conditions cluster_properties Molecular Properties temp Temperature selectivity Reaction Selectivity temp->selectivity Lower Temp -> Higher Selectivity ratio Reactant Ratio (Substrate:Cl Agent) ratio->selectivity High Substrate Ratio -> Higher Selectivity radical Radical Stability (Tertiary > Secondary > Primary) radical->selectivity Favors more stable radical polar Polar Effects (Inductive Withdrawal) polar->selectivity Deactivates proximal C-H bonds

Caption: Factors influencing the selectivity of 2,2-dichlorobutane chlorination.

References

assessing the stability of 2,2,3-trichlorobutane under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3-trichlorobutane. The information addresses common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are dehydrochlorination and, to a lesser extent, hydrolysis and photodegradation. Dehydrochlorination, the elimination of hydrogen chloride (HCl), is the most significant pathway, especially in the presence of bases or at elevated temperatures.[1] This can result in the formation of various isomeric dichlorobutenes.[1]

Q2: How stable is this compound in the presence of bases?

A2: this compound is highly susceptible to base-promoted dehydrochlorination.[1] The presence of both vicinal (on adjacent carbons) and geminal (on the same carbon) chlorine atoms makes it reactive towards elimination reactions.[2] Strong bases can lead to the formation of a mixture of isomeric dichloroalkenes.[1] The exact product distribution will depend on the reaction conditions, including the strength and steric bulk of the base, the solvent, and the temperature.

Q3: Is this compound susceptible to hydrolysis?

Q4: What is the photochemical stability of this compound?

A4: Chlorinated alkanes can undergo photodegradation upon exposure to ultraviolet (UV) light.[4] The energy from the UV light can lead to the cleavage of the carbon-chlorine bonds, initiating radical chain reactions. While specific quantum yields for this compound are not documented in the available literature, it is advisable to protect it from light to prevent the formation of degradation products and ensure the integrity of the compound during experiments.

Q5: What are the recommended storage and handling conditions for this compound?

A5: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5][6] It is crucial to protect it from moisture to prevent hydrolysis and the formation of corrosive HCl.[5] Containers should be tightly sealed. For prolonged storage, blanketing with an inert gas like nitrogen can help to exclude moisture and oxygen.

Q6: What are common impurities found in this compound?

A6: The synthesis of this compound often involves the chlorination of precursors like 2-chlorobutene or dichlorobutanes.[1] These reactions can sometimes lack high regioselectivity, leading to the formation of other isomeric trichlorobutanes or even more highly chlorinated butanes as impurities. Purification is typically achieved through fractional distillation.[1]

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my GC/MS analysis after storing this compound in a methanolic solution.

Possible Cause: Base-catalyzed dehydrochlorination. Although methanol (B129727) is not a strong base, it can act as a base, especially over time or if basic impurities are present, leading to the elimination of HCl and the formation of dichlorobutenes.

Troubleshooting Steps:

  • Analyze a fresh sample: Immediately after dissolving this compound in fresh, high-purity methanol, run a GC/MS analysis to serve as a baseline.

  • Use an aprotic solvent: For storage or as a reaction solvent where stability is critical, consider using a non-polar, aprotic solvent.

  • Neutralize the solvent: If methanol must be used, ensure it is neutral and free of any basic or acidic impurities.

  • Monitor over time: If storage in methanol is unavoidable, monitor the sample periodically by GC/MS to track the formation of any degradation products.

Issue 2: The pH of my aqueous reaction mixture containing this compound becomes acidic over time.

Possible Cause: Hydrolysis of this compound. The compound is likely undergoing slow hydrolysis, releasing hydrogen chloride (HCl) into the aqueous medium, thereby lowering the pH.

Troubleshooting Steps:

  • Buffer the solution: If the experimental conditions allow, use a suitable buffer to maintain a constant pH.

  • Run a control experiment: Set up a control with this compound in the same aqueous medium without other reactants to monitor the rate of pH change.

  • Minimize water contact: If the presence of water is not essential for the reaction, use anhydrous solvents.

  • Use a non-aqueous workup: If possible, use a non-aqueous workup procedure to isolate the product before it is exposed to water for extended periods.

Issue 3: My sample of this compound has developed a yellowish color after being left on the lab bench.

Possible Cause: Photochemical degradation. Exposure to UV light from sunlight or fluorescent lighting can initiate the degradation of chlorinated alkanes, which can sometimes lead to the formation of colored byproducts.[4]

Troubleshooting Steps:

  • Store in an amber vial: Protect the compound from light by storing it in an amber glass vial or a vial wrapped in aluminum foil.

  • Work in a fume hood with the sash down: This can help to reduce exposure to overhead fluorescent lighting.

  • Re-purify the sample: If discoloration is observed, the sample may need to be re-purified, for example, by distillation, before use to remove any degradation products.

Quantitative Data Summary

Specific kinetic data for the degradation of this compound is limited in the literature. The following table provides a qualitative summary of its stability under various conditions based on the general behavior of chlorinated alkanes.

ConditionStabilityPrimary Degradation ProductsInfluencing Factors
Thermal ModerateDichlorobutenes, HClTemperature, presence of catalysts
Basic (e.g., NaOH) LowDichlorobutenes, HClBase concentration and strength, temperature, solvent
Acidic ModeratePotential for slow hydrolysisAcid concentration, temperature, water presence
Aqueous (Hydrolysis) Low to ModerateButanols, HClpH, temperature, co-solvents
Photochemical (UV) LowRadical species, various chlorinated byproductsWavelength and intensity of light, presence of photosensitizers

Experimental Protocols

Protocol 1: Assessing Thermal Stability by GC/MS

Objective: To determine the thermal stability of this compound and identify its thermal degradation products.

Methodology:

  • Prepare a standard solution of this compound in a high-boiling, inert solvent (e.g., dodecane).

  • Seal aliquots of the solution in glass ampoules under an inert atmosphere (e.g., nitrogen or argon).

  • Place the ampoules in ovens set at various temperatures (e.g., 50°C, 100°C, 150°C).

  • At specified time intervals (e.g., 1, 6, 24, 48 hours), remove an ampoule from each temperature.

  • Allow the ampoule to cool to room temperature.

  • Open the ampoule and dilute the sample with a suitable solvent (e.g., hexane).

  • Analyze the sample by Gas Chromatography-Mass Spectrometry (GC/MS) to quantify the remaining this compound and identify any degradation products.

  • Plot the concentration of this compound as a function of time at each temperature to determine the degradation kinetics.

Protocol 2: Monitoring Base-Mediated Decomposition by ¹H NMR

Objective: To observe the reaction of this compound with a base and identify the resulting elimination products.

Methodology:

  • Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum.

  • Add a stoichiometric amount of a non-nucleophilic base (e.g., DBU) to the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular intervals.

  • Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals in the alkene region of the spectrum.

  • Use 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of the dehydrochlorination products.

Visualizations

Dehydrochlorination_Pathway This compound This compound Dichlorobutene_Isomer_1 2,3-Dichloro-1-butene This compound->Dichlorobutene_Isomer_1 - HCl Dichlorobutene_Isomer_2 2,2-Dichloro-3-butene This compound->Dichlorobutene_Isomer_2 - HCl HCl HCl Base Base Base->this compound

Caption: Dehydrochlorination of this compound.

Experimental_Workflow_Stability_Assessment cluster_preparation Sample Preparation cluster_exposure Exposure to Conditions cluster_analysis Analysis Start Start: this compound Sample Dissolve Dissolve in appropriate solvent Start->Dissolve Aliquot Aliquot into sealed vials Dissolve->Aliquot Thermal Thermal Stress (e.g., 50°C, 100°C) Aliquot->Thermal Basic Basic Conditions (e.g., add base) Aliquot->Basic Photochemical Photochemical Stress (e.g., UV lamp) Aliquot->Photochemical Sampling Sample at time intervals Thermal->Sampling Basic->Sampling Photochemical->Sampling Analysis_Method Analytical Method Sampling->Analysis_Method GCMS GC/MS Analysis_Method->GCMS Volatiles NMR NMR Analysis_Method->NMR Structural Data Data Analysis: Kinetics & Product ID GCMS->Data NMR->Data End End: Stability Profile Data->End

Caption: Experimental workflow for stability assessment.

References

methods for removing hydrogen chloride from crude 2,2,3-trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2,2,3-trichlorobutane. The focus is on effective methods for the removal of residual hydrogen chloride (HCl), a common impurity from synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing hydrogen chloride (HCl) from crude this compound?

A1: The most common and effective methods for removing residual HCl from crude this compound are:

  • Aqueous Alkaline Washing: Neutralizing the acidic HCl by washing the organic solution with a mild alkaline solution, such as sodium bicarbonate or sodium carbonate.

  • Adsorption: Passing the crude product through a column packed with a solid adsorbent like activated alumina (B75360) or zeolite to capture the HCl.

  • Fractional Distillation: Separating this compound from HCl and other impurities based on differences in their boiling points.

Q2: Which alkaline solution is recommended for washing, and why?

A2: A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is generally recommended. It is a weak base, which effectively neutralizes HCl without significantly promoting the undesirable side reaction of dehydrochlorination of the this compound. Stronger bases like sodium hydroxide (B78521) should be avoided as they can lead to the formation of unsaturated byproducts.

Q3: Can HCl be removed by distillation alone?

A3: While fractional distillation is a powerful purification technique for separating isomers and other organic impurities, removing dissolved HCl solely by distillation can be challenging.[1] HCl is highly soluble in some organic solvents and can form azeotropes, making complete separation difficult.[2] It is best practice to first remove the bulk of the HCl through an alkaline wash or adsorption before final purification by distillation.

Q4: What are the signs of incomplete HCl removal?

A4: Incomplete removal of HCl can lead to product degradation over time. The presence of residual acid can be checked by washing a small sample of the organic layer with neutral pH water and then testing the pH of the water. A pH below 7 indicates the presence of residual acid. For more sensitive applications, quantitative analysis of residual chlorides can be performed using techniques like titration or ion chromatography.

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Alkaline Wash
  • Symptom: A stable, milky layer forms between the organic and aqueous phases during the washing step, making separation difficult.

  • Cause: Emulsions can form due to vigorous shaking, especially if surfactants or particulate matter are present.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure sufficient contact between the phases without high shear forces.

    • Brine Wash: Add a saturated sodium chloride (brine) solution to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.

    • Filtration: Pass the emulsified mixture through a bed of celite or glass wool to help break up the droplets.

    • Centrifugation: For smaller volumes, centrifuging the mixture can effectively separate the layers.

    • Allow Time: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation.

Issue 2: Product Loss or Low Yield After Purification
  • Symptom: The final yield of purified this compound is significantly lower than expected.

  • Cause:

    • Dehydrochlorination: Use of a strong base or excessive heat during alkaline washing can lead to the elimination of HCl from the this compound molecule, forming undesired alkene byproducts.

    • Incomplete Extraction: Multiple extractions with a suitable organic solvent may be necessary to recover all the product from the aqueous wash.

    • Distillation Losses: Inefficient fractional distillation setup can lead to co-distillation of the product with other fractions.

  • Solutions:

    • Use a Mild Base: Employ a weak base like sodium bicarbonate for the alkaline wash and avoid excessive heating.

    • Optimize Extractions: Perform multiple extractions with a non-polar organic solvent and combine the organic layers to maximize product recovery.

    • Efficient Distillation: Use a fractionating column with a high number of theoretical plates and maintain a slow and steady distillation rate for better separation.

Issue 3: Adsorbent Column Channeling or Clogging
  • Symptom: The crude this compound flows through the adsorbent column too quickly without effective purification, or the flow stops altogether.

  • Cause:

    • Improper Packing: The adsorbent material in the column is not packed uniformly, creating channels that allow the liquid to bypass the adsorbent.

    • Fine Particles: The presence of fine adsorbent particles can clog the column frit or the packing itself.

  • Solutions:

    • Proper Packing Technique: Pack the column using a slurry method (mixing the adsorbent with the solvent and pouring it into the column) to ensure a uniform bed. Gently tap the column during packing to settle the adsorbent.

    • Use of Sand/Glass Wool: Place a layer of sand or glass wool at the top and bottom of the adsorbent bed to prevent disturbance of the packing and to filter out fine particles.

Quantitative Data Summary

MethodKey ParametersTypical EfficiencyAdvantagesDisadvantages
Aqueous Alkaline Wash Base Concentration, Number of Washes, Mixing TimeCan reduce HCl to trace levels (<10 ppm)Simple, inexpensive, and effective for bulk removal.Risk of emulsion formation and dehydrochlorination with strong bases.
Adsorption Adsorbent Type, Bed Volume, Flow RateCan achieve very low HCl levels (<1 ppm)High efficiency, suitable for continuous processes.Adsorbent has a finite capacity and requires regeneration or replacement.
Fractional Distillation Column Efficiency, Reflux Ratio, Temperature GradientHigh purity of final product (>99%)Excellent for separating isomers and other organic impurities.May not be effective for removing azeotropic HCl mixtures; energy-intensive.

Experimental Protocols

Protocol 1: Removal of HCl by Aqueous Sodium Bicarbonate Wash
  • Preparation: Prepare a 5% (w/v) aqueous solution of sodium bicarbonate.

  • Washing: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of the 5% sodium bicarbonate solution. c. Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation. d. Allow the layers to separate. The aqueous layer will be on top or bottom depending on the density of the organic phase (this compound is denser than water). e. Drain the aqueous layer.

  • Repeat: Repeat the washing step with fresh sodium bicarbonate solution until no more gas evolution is observed upon addition of the base.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Isolation: Filter or decant the dried organic layer to remove the drying agent. The product is now ready for further purification (e.g., distillation) or analysis.

Protocol 2: Removal of HCl by Adsorption with Activated Alumina
  • Column Preparation: a. Select a chromatography column of an appropriate size for the amount of crude product. b. Place a small plug of glass wool at the bottom of the column. c. In a beaker, prepare a slurry of activated alumina in a non-polar solvent (e.g., hexane). d. Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing. Do not let the adsorbent run dry.

  • Adsorption: a. Once the solvent level reaches the top of the adsorbent bed, carefully add the crude this compound to the column. b. Allow the crude product to pass through the adsorbent bed under gravity or with gentle positive pressure. c. Collect the eluent.

  • Elution: Wash the column with a small amount of fresh, dry solvent to ensure all the product is recovered.

  • Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow_alkaline_wash crude Crude this compound (contains HCl) sep_funnel Separatory Funnel crude->sep_funnel mix Gentle Mixing & Venting sep_funnel->mix bicarb 5% NaHCO₃ Solution bicarb->sep_funnel separate Phase Separation mix->separate aq_waste Aqueous Waste (NaCI, H₂O, excess NaHCO₃) separate->aq_waste Drain Aqueous Layer water_wash Wash with H₂O separate->water_wash Organic Layer drying Dry with MgSO₄ water_wash->drying filter Filter drying->filter pure_product Purified this compound filter->pure_product

Caption: Workflow for removing HCl using an alkaline wash.

experimental_workflow_adsorption cluster_column Adsorption Column cluster_process Process Steps column_top Crude this compound adsorbent Activated Alumina Bed column_top->adsorbent Pass through column_bottom Purified Product Elutes adsorbent->column_bottom HCl is adsorbed start 1. Prepare Slurry of Activated Alumina pack 2. Pack Column start->pack load 3. Load Crude Product pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Purified Product elute->collect

Caption: Workflow for HCl removal by adsorbent column.

logical_relationship_dehydrochlorination trichlorobutane This compound dehydro_product Dehydrochlorination (Undesired Alkene Byproduct) trichlorobutane->dehydro_product Elimination Reaction strong_base Strong Base (e.g., NaOH) strong_base->dehydro_product neutralization_product Neutralization (NaCl + H₂O + CO₂) strong_base->neutralization_product weak_base Weak Base (e.g., NaHCO₃) weak_base->neutralization_product hcl HCl Impurity hcl->neutralization_product Acid-Base Reaction

Caption: Mitigating dehydrochlorination with a weak base.

References

troubleshooting low conversion rates in 2,2,3-trichlorobutane preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of 2,2,3-trichlorobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and other common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low conversion rates and other undesirable outcomes during the preparation of this compound.

Q1: My conversion rate to this compound is significantly lower than expected. What are the most likely causes?

Low conversion rates are often due to suboptimal reaction conditions or the presence of impurities. The primary method for synthesizing this compound is the chlorination of 2-chloro-butene-2.[1] Key factors that can lead to low yields include:

  • Suboptimal Temperature: The reaction is highly sensitive to temperature. Higher temperatures favor the formation of undesired substitution byproducts over the desired addition product.[1] For the liquid phase reaction, a temperature range of 20 to 40°C is preferred.[1]

  • Presence of Light: The reaction should be conducted in the substantial absence of light, particularly direct sunlight. Light can promote the formation of by-product chlorination impurities.[1]

  • Inadequate Catalysis: The use of a suitable chlorination catalyst, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄), is crucial for favoring the addition of chlorine to the double bond in the liquid phase.[1]

  • Moisture in the Reaction: The reaction mixture must be substantially anhydrous. Water can hydrolyze the catalyst, rendering it ineffective.[1]

  • Impure Starting Material: The purity of the 2-chloro-butene-2 starting material is critical. Impurities can lead to the formation of various isomeric trichlorobutanes and other chlorinated products.[1]

Q2: I am observing a significant amount of isomeric trichlorobutanes and other highly chlorinated byproducts. How can I minimize their formation?

The formation of isomers and more highly chlorinated products is a common issue and directly impacts the yield of the desired this compound. To minimize these side reactions:

  • Control the Temperature: As mentioned, maintaining a lower reaction temperature (20-40°C) is the most effective way to reduce the rate of substitution reactions that lead to these byproducts.[1]

  • Exclude Light: Ensure the reaction is performed in the dark to prevent light-induced side reactions.[1]

  • Choose the Right Phase: A liquid-phase reaction is preferred over a vapor-phase reaction as it is better suited for controlling the temperature and minimizing substitution products.[1]

  • Use a Catalyst for Addition: Employing a catalyst like ferric chloride helps to direct the reaction towards the desired addition of chlorine across the double bond, rather than substitution.[1]

Q3: What is the recommended experimental setup and procedure for the synthesis of this compound?

A detailed experimental protocol is crucial for reproducibility and high yields. The following is a summary of a typical lab-scale preparation.

Experimental Protocol: Liquid-Phase Chlorination of 2-Chloro-butene-2

This protocol is based on the method described in the literature for producing this compound with a good yield.[1]

Materials:

  • 2-chloro-butene-2 (starting material)

  • Ferric chloride (FeCl₃) or Stannic chloride (SnCl₄) (catalyst)

  • Chlorine gas (Cl₂)

  • Inert diluent (optional)

Equipment:

  • A three-necked flask equipped with:

    • A chlorine gas inlet tube extending to near the bottom of the flask.

    • A thermometer.

    • A mercury-sealed stirrer.

    • A reflux condenser.

    • An exit tube connected to a cooling and scrubbing system.

Procedure:

  • Reaction Setup: Charge the three-necked flask with 2-chloro-butene-2 and the catalyst (e.g., 259 grams of 2-chloro-butene-2 and 2.6 grams of ferric chloride).[1]

  • Exclusion of Light: Ensure the entire apparatus is shielded from light.

  • Temperature Control: Maintain the reaction mixture at the desired temperature, preferably between 20°C and 40°C, using a cooling bath if necessary.[1]

  • Chlorine Addition: Slowly bubble chlorine gas through the stirred reaction mixture.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the absorption of chlorine.

  • Work-up: After the reaction is complete, the product mixture can be purified by distillation to isolate the this compound. The unreacted 2-chloro-butene-2 can also be recovered.[1]

Data Presentation: Reaction Parameters and Expected Outcome

The following table summarizes the key reaction parameters for the successful synthesis of this compound.

ParameterRecommended ConditionRationaleExpected Outcome
Starting Material High-purity 2-chloro-butene-2To minimize the formation of isomeric byproducts.Higher selectivity for this compound.
Reaction Phase Liquid PhaseBetter temperature control and reduced substitution.Minimized formation of substitution byproducts.[1]
Temperature 20 - 40 °CTo favor addition reaction over substitution.Increased yield of this compound.[1]
Light Conditions Substantial absence of lightTo prevent light-induced side reactions.Reduced formation of chlorination impurities.[1]
Catalyst Ferric chloride or Stannic chlorideTo promote the addition of chlorine to the double bond.Excellent yields of this compound.[1]
Reaction Medium Substantially anhydrousTo prevent hydrolysis and deactivation of the catalyst.Effective catalysis and high conversion rate.[1]
Pressure Atmospheric pressureConvenient for laboratory-scale synthesis.The reaction proceeds readily.[1]
Reported Yield ~77%Following the optimized liquid-phase protocol.A successful synthesis should yield a similar conversion rate.[1]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for troubleshooting low conversion rates and the general reaction pathway.

Troubleshooting_Low_Conversion start Low Conversion Rate in this compound Preparation check_temp Is the reaction temperature within the 20-40°C range? start->check_temp check_light Was the reaction conducted in the absence of light? check_temp->check_light Yes adjust_temp Adjust temperature to 20-40°C. check_temp->adjust_temp No check_catalyst Was a suitable catalyst (e.g., FeCl₃) used and was it active? check_light->check_catalyst Yes shield_light Shield the reaction from light. check_light->shield_light No check_moisture Were anhydrous conditions maintained? check_catalyst->check_moisture Yes use_active_catalyst Use fresh, anhydrous catalyst. check_catalyst->use_active_catalyst No check_purity Was the 2-chloro-butene-2 starting material pure? check_moisture->check_purity Yes ensure_anhydrous Dry reactants and solvents. check_moisture->ensure_anhydrous No purify_sm Purify the starting material. check_purity->purify_sm No success Conversion Rate Improved check_purity->success Yes adjust_temp->check_light shield_light->check_catalyst use_active_catalyst->check_moisture ensure_anhydrous->check_purity purify_sm->success

Caption: A troubleshooting decision tree for low conversion rates.

Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_products Products & Purification 2-Chloro-butene-2 2-Chloro-butene-2 Crude Product Mixture Crude Product Mixture 2-Chloro-butene-2->Crude Product Mixture Chlorine (Cl2) Chlorine (Cl2) Chlorine (Cl2)->Crude Product Mixture Catalyst (e.g., FeCl3) Catalyst (e.g., FeCl3) Catalyst (e.g., FeCl3)->Crude Product Mixture Liquid Phase Liquid Phase Liquid Phase->Crude Product Mixture 20-40°C 20-40°C 20-40°C->Crude Product Mixture Absence of Light Absence of Light Absence of Light->Crude Product Mixture Anhydrous Anhydrous Anhydrous->Crude Product Mixture Distillation Distillation Crude Product Mixture->Distillation Pure this compound Pure this compound Distillation->Pure this compound Byproducts Byproducts Distillation->Byproducts

Caption: Experimental workflow for this compound synthesis.

References

impact of reaction temperature on the synthesis of 2,2,3-trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 2,2,3-trichlorobutane, with a specific focus on the impact of reaction temperature. The information is intended for researchers, scientists, and professionals in drug development.

Impact of Reaction Temperature on Synthesis

The reaction temperature is a critical parameter in the synthesis of this compound via the chlorination of 2-chloro-butene-2. Temperature control directly influences the reaction rate, yield, and the formation of undesirable by-products through substitution reactions.

Data Summary: Temperature Effects
Temperature RangeReaction PhaseImpact on Reaction RatePrimary OutcomeBy-product FormationReported Yield
≤ 0°CLiquidVery sluggishSlow formation of this compoundMinimalNot practical for most applications
20 - 40°CLiquidReadily proceedsFavorable formation of this compoundSubstantial formation of substitution products is avoided[1]77% (within this preferred range)[1]
> 40°C (up to reflux)LiquidIncreasesIncreased rate of chlorinationIncreased formation of substitution by-products[1]Potentially lower due to impurities
> 0°C (Vapor Phase)VaporNot specifiedNot specifiedAppreciable chlorination by substitutionLower yields of desired product expected[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the liquid-phase chlorination of 2-chloro-butene-2.

Materials:

  • 2-chloro-butene-2

  • Chlorine gas

  • Stannic chloride (catalyst, optional but recommended)

  • Reaction vessel with temperature control (e.g., jacketed reactor)

  • Gas dispersion tube

  • Stirring apparatus

  • Apparatus for distillation

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, a gas inlet tube, and a condenser, place the 2-chloro-butene-2. If a catalyst is to be used, add stannic chloride to the reaction mixture.

  • Temperature Control: Cool the reaction vessel to the desired temperature, preferably between 20°C and 40°C, using a cooling bath or a circulating cooler.[1]

  • Chlorination: Introduce chlorine gas into the reaction mixture through the gas dispersion tube while stirring vigorously. The introduction of chlorine should be done in the substantial absence of light to minimize side reactions.

  • Monitoring the Reaction: The reaction progress can be monitored by observing the uptake of chlorine gas. The reaction is considered complete when the absorption of chlorine ceases.

  • Work-up: Upon completion, any dissolved chlorine gas can be removed by purging the mixture with an inert gas.

  • Purification: The crude this compound is then purified by distillation.

Troubleshooting Guide & FAQs

Q1: My reaction is proceeding very slowly. What could be the cause?

A1: A sluggish reaction rate is typically associated with low reaction temperatures. While temperatures at or below 0°C can be used to minimize by-products, they significantly slow down the rate of chlorination, making the process impractical for many applications.[1]

  • Troubleshooting:

    • Gradually increase the reaction temperature to the recommended range of 20-40°C.

    • Ensure proper mixing to facilitate the reaction.

    • Consider the use of a chlorination catalyst, such as stannic chloride, to enhance the reaction rate.[1]

Q2: The yield of my desired product, this compound, is low, and I am observing a significant amount of by-products. Why is this happening?

A2: The formation of significant by-products is often a result of elevated reaction temperatures. Higher temperatures promote chlorination by substitution, leading to the formation of undesired chlorinated impurities.[1] This is particularly problematic in the vapor phase.

  • Troubleshooting:

    • Reduce the reaction temperature to the optimal range of 20-40°C for liquid-phase chlorination.

    • If conducting a vapor-phase reaction, it is crucial to avoid high temperatures and light to prevent the formation of by-products.[1]

    • Ensure the reaction is carried out in the substantial absence of light, as light can also promote substitution reactions.[1]

Q3: Is it possible to run the reaction at a temperature higher than 40°C?

A3: Yes, it is possible to conduct the reaction at temperatures up to the atmospheric reflux temperature of the reaction mixture. However, it is crucial to completely exclude light from the reaction zone to minimize the formation of substitution by-products, which becomes more significant at higher temperatures.[1]

Q4: What is the role of a catalyst in this synthesis?

A4: While the reaction can proceed without a catalyst, using a chlorination catalyst that favors the addition of chlorine to the double bond, such as stannic chloride, can be advantageous. A catalyst can improve the reaction rate and selectivity, leading to excellent yields of this compound without the formation of excessive impurities.[1]

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis start Start: Prepare Reactants (2-chloro-butene-2) setup Reaction Setup: - Add reactants to vessel - Optional: Add Stannic Chloride Catalyst start->setup temp_control Temperature Control: Set to 20-40°C setup->temp_control chlorination Introduce Chlorine Gas (in absence of light) temp_control->chlorination monitoring Monitor Reaction Progress chlorination->monitoring workup Reaction Complete: Purge with Inert Gas monitoring->workup purification Purify by Distillation workup->purification end_product Final Product: This compound purification->end_product

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Temperature_Impact Impact of Temperature on Synthesis Outcome temp Reaction Temperature low_temp Low Temperature (≤ 0°C) temp->low_temp Decrease opt_temp Optimal Temperature (20-40°C) temp->opt_temp Optimal high_temp High Temperature (> 40°C) temp->high_temp Increase slow_rate Very Slow Reaction Rate low_temp->slow_rate high_yield Good Yield, High Purity opt_temp->high_yield byproducts Increased By-products (Substitution Reactions) high_temp->byproducts

Caption: The relationship between reaction temperature and the primary outcomes of the synthesis.

References

Technical Support Center: Solvent Selection for Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solvent selection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to choosing the optimal solvent for chemical reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Suggested Solution
Low Reaction Yield Poor solubility of reactants: If reactants are not fully dissolved, their interaction is limited, leading to incomplete reactions.[1][2][3]Action: Perform solubility tests with a range of solvents. Select a solvent that completely dissolves all reactants at the reaction temperature.[1][4] Consider using a solvent mixture if a single solvent is not effective.[4]
Solvent interference with the reaction: The solvent may be reacting with one of the starting materials, reagents, or intermediates.[2][3]Action: Choose an inert solvent that does not participate in the reaction. For example, avoid protic solvents with Grignard reagents or acyl halides.[2][3]
Unfavorable reaction equilibrium: The solvent can stabilize reactants more than the products, shifting the equilibrium away from product formation.[5]Action: Select a solvent that preferentially stabilizes the transition state and the products. For instance, polar solvents can stabilize polar intermediates and products.[5][6]
Slow or Stalled Reaction Low reaction temperature: The boiling point of the solvent may be too low to provide the necessary activation energy.[1][3]Action: Switch to a higher-boiling point solvent to increase the reaction temperature.[1] Common high-boiling point solvents include DMF and DMSO.[1]
High solvent viscosity: A highly viscous solvent can hinder the diffusion of reactants, slowing down the reaction rate.[1][6][7]Action: Opt for a solvent with lower viscosity to allow for better mixing and more frequent molecular collisions.[1][7]
Poor stabilization of the transition state: The solvent may not be adequately stabilizing the transition state of the reaction.[5][8]Action: For reactions with polar or charged transition states, use a polar solvent. For SN1 reactions, polar protic solvents are ideal for stabilizing the carbocation intermediate.[6][8] For SN2 reactions, polar aprotic solvents are preferred as they do not solvate the nucleophile as strongly.[1][6]
Formation of Side Products Solvent participating in the reaction: The solvent itself might be reacting to form undesired byproducts.[2]Action: Review the reactivity of your chosen solvent with the reaction components. For oxidation reactions, for example, an aprotic solvent that cannot be easily oxidized is a better choice.[2]
Reaction mechanism favors side reactions in the chosen solvent: The solvent can influence which reaction pathway is favored.[9]Action: A solvent screen is crucial to find a solvent that enhances the selectivity for the desired product. For instance, to suppress a competing Passerini reaction in an Ugi reaction, switch to a more polar, protic solvent like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE).[9]
Difficult Product Isolation/Workup Solvent properties complicating extraction: The solvent may be miscible with the extraction solvent, or its density may be too similar, leading to poor phase separation.[1]Action: Select a solvent that simplifies the workup. For example, using a solvent denser than water, like dichloromethane (B109758) (DCM), can facilitate easy separation from aqueous layers.[1][3]
High boiling point of the solvent: It can be difficult to remove high-boiling point solvents from the final product.[3]Action: If possible, choose a solvent with a lower boiling point that can be easily removed under vacuum. If a high-boiling solvent is necessary, consider alternative purification methods like precipitation or crystallization.

Logical Workflow for Solvent Selection

SolventSelectionWorkflow A Define Reaction Requirements (Temperature, Reactant Properties) B Initial Solvent Screening (Solubility & Polarity) A->B C Check for Reactivity (Inertness of Solvent) B->C D Consider Reaction Kinetics (Effect on Rate & Selectivity) C->D E Evaluate Workup & Purification D->E F Assess Safety & Environmental Impact E->F G Perform Small-Scale Test Reactions F->G G->B Re-screen H Optimized Solvent Chosen G->H Successful

Caption: A stepwise workflow for rational solvent selection in reaction optimization.

Frequently Asked Questions (FAQs)

Q1: How do I start selecting a solvent for a new reaction?

A: The selection process should begin by considering the fundamental requirements of your reaction.[10]

  • Solubility of Reactants : The first and most critical step is to ensure all your reactants are soluble in the chosen solvent.[1][2][11] You can perform small-scale solubility tests with various solvents to determine the best options.[1][4]

  • Reaction Temperature : The solvent's boiling point will dictate the maximum temperature for your reaction.[1][3] Choose a solvent with a boiling point that is appropriate for the desired reaction temperature.[1]

  • Solvent Polarity : The principle of "like dissolves like" is a good starting point.[11] Polar reactants will dissolve better in polar solvents, and non-polar reactants in non-polar solvents.[1][11] The polarity of the solvent also affects reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[5][8]

Q2: What is the difference between protic and aprotic solvents, and how does this affect my reaction?

A: The key difference lies in their ability to donate a hydrogen ion (proton).

  • Protic Solvents : These solvents, such as water, methanol, and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds.[1][12] They are effective at stabilizing ions.[12] For example, in SN1 reactions, polar protic solvents are favored because they can stabilize the carbocation intermediate.[6][8]

  • Aprotic Solvents : These solvents, like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, lack an acidic proton.[1][2] Polar aprotic solvents are ideal for SN2 reactions because they can dissolve the reactants but do not strongly solvate the anionic nucleophile, leaving it more reactive.[1][6]

Q3: How do I perform a solvent screen experiment?

A: A solvent screen involves running the same reaction in a variety of different solvents to empirically determine which one gives the best results in terms of yield, reaction rate, and selectivity.[2]

Experimental Protocol: Small-Scale Solvent Screening
  • Solvent Selection : Choose a diverse set of common laboratory solvents from different classes (e.g., polar protic, polar aprotic, non-polar).[9][13]

  • Reaction Setup : Set up several small-scale reactions in parallel (e.g., in vials or a multi-well plate) at the same concentration and temperature.[9] Each reaction should use a different solvent.

  • Monitoring : Monitor the progress of each reaction over time using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR.[9]

  • Analysis : Compare the results from each solvent to identify which one provides the highest yield of the desired product and the lowest amount of impurities.[2]

Relationship Between Solvent Properties and Reaction Outcome

SolventProperties cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Polarity Polarity Rate Reaction Rate Polarity->Rate stabilizes transition state Yield Yield & Equilibrium Polarity->Yield BoilingPoint Boiling Point BoilingPoint->Rate determines temperature Viscosity Viscosity Viscosity->Rate affects diffusion Proticity Proticity Proticity->Rate Selectivity Selectivity Proticity->Selectivity e.g., SN1 vs. SN2

Caption: Key solvent properties and their influence on reaction outcomes.

Q4: What are the key safety considerations when selecting a solvent?

A: Safety is a critical aspect of solvent selection. Always consult the Material Safety Data Sheet (MSDS) for a solvent before use.[1] Key factors to consider include:

  • Toxicity : Be aware of both acute and chronic health effects.[14] Some solvents, like benzene (B151609) and carbon tetrachloride, are avoided due to their carcinogenic nature.[1]

  • Flammability : Note the flash point and autoignition temperature to handle the solvent safely, especially when heating.[14]

  • Environmental Impact : Consider the solvent's biodegradability, potential for ozone depletion, and ecotoxicity.[14] Green chemistry principles encourage the use of more environmentally benign solvents.[15]

Q5: Can I use a mixture of solvents?

A: Yes, using a mixed solvent system is a common strategy when a single solvent does not provide the desired solubility characteristics.[4] For example, if your solute is insoluble in one solvent (e.g., water) but soluble in another (e.g., ethanol), a mixture of the two might provide the ideal solubility profile for your reaction or for purification steps like recrystallization.[4]

Data Tables for Common Solvents

Table 1: Properties of Common Laboratory Solvents
SolventClassBoiling Point (°C)Density (g/mL)Dielectric Constant (ε)
WaterPolar Protic1001.00078
MethanolPolar Protic650.79233
EthanolPolar Protic780.78924.5
AcetonePolar Aprotic560.79121
AcetonitrilePolar Aprotic820.78637
N,N-Dimethylformamide (DMF)Polar Aprotic1530.94437
Dimethyl Sulfoxide (DMSO)Polar Aprotic1891.10047
Dichloromethane (DCM)Moderately Apolar401.3269.1
Tetrahydrofuran (THF)Polar Aprotic660.8867.6
TolueneNon-Polar1110.8672.4
HexaneNon-Polar690.6551.9
Diethyl EtherNon-Polar34.60.7134.3

Data compiled from various sources. Dielectric constant is a measure of solvent polarity.[1][5]

Table 2: Solvent Selection Guide for Common Reaction Types
Reaction TypePreferred Solvent ClassExample SolventsRationale
SN1 Polar ProticWater, Methanol, EthanolStabilizes the carbocation intermediate.[6][8]
SN2 Polar AproticAcetone, DMSO, AcetonitrileSolvates the cation, leaving the nucleophile more reactive.[1][6]
Grignard Reactions Non-Polar/AproticDiethyl Ether, THFPrevents reaction with acidic protons of the solvent.[2]
Oxidations AproticDichloromethane, AcetoneSolvent is less susceptible to being oxidized.[2]
Ugi Reaction Polar ProticMethanol, TFEFavors the polar mechanism and formation of the nitrilium ion intermediate.[9]
Passerini Reaction Apolar/AproticDichloromethane, THFApolar conditions favor the Passerini pathway over the competing Ugi reaction.[9]

References

Validation & Comparative

Characterization of 2,2,3-Trichlorobutane: A Comparative 1H NMR Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectral characteristics of 2,2,3-trichlorobutane with structurally related chlorinated butanes. Due to the limited availability of experimental ¹H NMR data for this compound in public databases, this guide presents a predicted spectrum based on established spectroscopic principles. This predicted data is then compared with experimental data for 2,3-dichlorobutane (B1630595) and 2-chlorobutane (B165301) to offer a valuable tool for the characterization of halogenated alkanes.

¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for the comparative compounds, 2,3-dichlorobutane and 2-chlorobutane.

CompoundProton DesignationChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound (Predicted) H-1 (CH₃)~1.8Doublet3H~7
H-3 (CH)~4.5Quartet1H~7
H-4 (CH₃)~2.1Singlet3HN/A
2,3-Dichlorobutane CH₃1.57, 1.61Doublet6HNot specified
CH4.07, 4.21Quartet2HNot specified
2-Chlorobutane CH₃ (next to CH)1.50Doublet3HNot specified
CHNot specifiedMultiplet1HNot specified
CH₂Not specifiedMultiplet2HNot specified
CH₃ (terminal)Not specifiedTriplet3HNot specified

Note: The chemical shifts for 2,3-dichlorobutane represent a mixture of rotational isomers.[1] The data for 2-chlorobutane is presented to show general trends in chemical shifts with chlorination.[2]

Predicted ¹H NMR Signaling Pathway for this compound

The following diagram illustrates the predicted spin-spin coupling interactions in the ¹H NMR spectrum of this compound. The quartet for the H-3 proton arises from coupling with the three equivalent protons of the H-1 methyl group. The H-1 methyl group is split into a doublet by the single H-3 proton. The H-4 methyl group is a singlet as it has no adjacent protons.

G Predicted ¹H NMR Coupling for this compound cluster_0 CH3 (H-1) cluster_1 CH (H-3) cluster_2 CH3 (H-4) H1 ~1.8 ppm (Doublet) H3 ~4.5 ppm (Quartet) H1->H3 J ≈ 7 Hz H3->H1 J ≈ 7 Hz H4 ~2.1 ppm (Singlet) G General ¹H NMR Experimental Workflow A Sample Preparation B NMR Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E F Structure Elucidation E->F

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chlorinated Butanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various chlorinated butane (B89635) isomers. Understanding these distinct fragmentation pathways is crucial for the unambiguous identification of these compounds in complex matrices, a common challenge in analytical chemistry, environmental monitoring, and pharmaceutical development. This document summarizes key mass spectral data, details a standard experimental protocol for data acquisition, and visualizes the fundamental fragmentation processes.

Comparison of Mass Spectra of Monochlorinated Butanes

The mass spectra of 1-chlorobutane (B31608) and 2-chlorobutane (B165301), while sharing the same molecular weight (92.57 g/mol ), exhibit significant differences in their fragmentation patterns, allowing for their clear differentiation. The position of the chlorine atom dictates the primary fragmentation pathways and the relative stability of the resulting carbocations.

Table 1: Key Fragment Ions in the 70 eV Electron Ionization Mass Spectra of Monochlorinated Butane Isomers

m/zProposed Fragment1-Chlorobutane (Relative Abundance %)2-Chlorobutane (Relative Abundance %)
92/94[C₄H₉Cl]⁺• (Molecular Ion)~1 / ~0.3~1 / ~0.3
63/65[C₂H₄Cl]⁺~15 / ~5~30 / ~10
57[C₄H₉]⁺~30100
56[C₄H₈]⁺•100 ~35
43[C₃H₇]⁺~20~25
41[C₃H₅]⁺~60~70
29[C₂H₅]⁺~40~30
27[C₂H₃]⁺~45~50

Note: The relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions. Data is compiled from the NIST Mass Spectrometry Data Center. The base peak (most abundant) for each isomer is highlighted in bold . The m/z values including chlorine show the isotopic peaks for ³⁵Cl and ³⁷Cl.

Fragmentation Pattern of 1-Chlorobutane

The mass spectrum of 1-chlorobutane is characterized by a base peak at m/z 56, corresponding to the butene radical cation ([C₄H₈]⁺•).[1] This is primarily formed through the loss of a molecule of hydrogen chloride (HCl) from the molecular ion. Another significant peak is observed at m/z 57, which corresponds to the butyl cation ([C₄H₉]⁺) formed by the loss of a chlorine radical.[2] The molecular ion peaks at m/z 92 and 94 are typically of very low abundance, indicating that the 1-chlorobutane molecular ion is unstable and readily undergoes fragmentation.[1]

Fragmentation Pattern of 2-Chlorobutane

In contrast, the mass spectrum of 2-chlorobutane is dominated by a base peak at m/z 57, corresponding to the secondary butyl carbocation ([CH₃CH⁺CH₂CH₃]).[3] This cation is more stable than the primary carbocation that would be formed from 1-chlorobutane, hence its high abundance. The loss of a chlorine radical is the most favorable fragmentation pathway for 2-chlorobutane.[3] A significant peak at m/z 56 is also observed, resulting from the loss of HCl. The molecular ion peaks at m/z 92 and 94 are, similar to 1-chlorobutane, very weak.[3]

Comparison of Mass Spectra of Dichlorinated Butanes

The dichlorobutane isomers all have a molecular weight of 127.01 g/mol , but their mass spectra show distinct differences based on the positions of the two chlorine atoms. These differences are invaluable for isomer identification.

Table 2: Key Fragment Ions in the 70 eV Electron Ionization Mass Spectra of Dichlorinated Butane Isomers

m/zProposed Fragment1,2-Dichlorobutane (Rel. Abundance %)1,3-Dichlorobutane (Rel. Abundance %)1,4-Dichlorobutane (Rel. Abundance %)2,3-Dichlorobutane (Rel. Abundance %)
126/128/130[C₄H₈Cl₂]⁺• (Molecular Ion)Very LowVery LowVery LowVery Low
91/93[C₄H₈Cl]⁺~5 / ~1.5~10 / ~3~15 / ~5~5 / ~1.5
90/92[C₄H₇Cl]⁺•~10 / ~3~20 / ~7~30 / ~10~25 / ~8
77/79[C₃H₆Cl]⁺~10 / ~3~5 / ~1.5~2 / ~0.7~5 / ~1.5
63/65[C₂H₄Cl]⁺100 / ~33~30 / ~10~5 / ~1.5~90 / ~30
55[C₄H₇]⁺~95~80100 ~60
53[C₄H₅]⁺~30~40~35~45
41[C₃H₅]⁺~40~50~55~70
27[C₂H₃]⁺~50~60~70100

Note: The relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions. Data is compiled from the NIST Mass Spectrometry Data Center. The base peak (most abundant) for each isomer is highlighted in bold . The m/z values including chlorine show the isotopic peaks for ³⁵Cl and ³⁷Cl.

Fragmentation Patterns of Dichlorobutane Isomers

The fragmentation of dichlorobutanes is primarily driven by the cleavage of C-C and C-Cl bonds, leading to the formation of various carbocations and radical species. The position of the chlorine atoms significantly influences the stability of these fragments and thus the observed mass spectrum.

  • 1,2-Dichlorobutane: The base peak is observed at m/z 63, corresponding to the [C₂H₄³⁵Cl]⁺ ion, formed by cleavage of the C-C bond between the two chlorine-bearing carbons. A prominent peak at m/z 55 ([C₄H₇]⁺) is also present, likely due to the loss of both chlorine atoms and a hydrogen atom.

  • 1,3-Dichlorobutane: The spectrum shows a significant peak at m/z 90/92, corresponding to the loss of a chlorine atom. The base peak is often m/z 55, similar to other isomers, indicating the formation of a stable C₄ hydrocarbon fragment.

  • 1,4-Dichlorobutane: The base peak is at m/z 55 ([C₄H₇]⁺), suggesting a rearrangement and loss of both chlorine atoms and a hydrogen atom to form a stable cyclic or unsaturated C4 fragment. The peak at m/z 90/92, from the loss of one chlorine atom, is also prominent.

  • 2,3-Dichlorobutane: The base peak is often the [C₂H₃]⁺ fragment at m/z 27. A very intense peak is also observed at m/z 63/65 ([C₂H₄Cl]⁺), resulting from the cleavage of the central C-C bond.

Experimental Protocols

The mass spectra of chlorinated butanes are typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization source.

Sample Preparation: The chlorinated butane isomers are volatile liquids and are typically diluted in a suitable solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 1 µg/mL.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 25-150.

  • Scan Speed: 1000 amu/s.

Visualization of Fragmentation Pathways

The following diagrams illustrate the general fragmentation pathways for monochlorinated and dichlorinated butanes upon electron ionization.

G cluster_mono Monochlorinated Butane Fragmentation cluster_di Dichlorinated Butane Fragmentation M_mono [C₄H₉Cl]⁺• (Molecular Ion) C4H9 [C₄H₉]⁺ (m/z 57) M_mono->C4H9 -•Cl C4H8 [C₄H₈]⁺• (m/z 56) M_mono->C4H8 -HCl loss_cl Loss of •Cl loss_hcl Loss of HCl M_di [C₄H₈Cl₂]⁺• (Molecular Ion) C4H8Cl [C₄H₈Cl]⁺ M_di->C4H8Cl -•Cl C4H7Cl [C₄H₇Cl]⁺• M_di->C4H7Cl -HCl loss_cl_di Loss of •Cl loss_hcl_di Loss of HCl C4H7 [C₄H₇]⁺ (m/z 55) C4H8Cl->C4H7 -HCl loss_cl_again Loss of •Cl

Caption: General fragmentation pathways for monochlorinated and dichlorinated butanes.

G cluster_workflow GC-MS Analysis Workflow Sample Chlorinated Butane Sample Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Molecular Ion Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Quadrupole) Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: A typical workflow for the GC-MS analysis of chlorinated butanes.

References

Comparative Reactivity of 2,2,3-Trichlorobutane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comparative analysis of the chemical reactivity of 2,2,3-trichlorobutane and its structural isomers. The content is tailored for researchers, scientists, and professionals in drug development, offering a concise overview of the factors governing their reactions, supported by established chemical principles. While direct quantitative experimental data for these specific polychlorinated butanes is limited in publicly accessible literature, this guide extrapolates from well-understood structure-reactivity relationships in alkyl halides to provide a robust predictive comparison.

Introduction

This compound and its isomers, such as 1,2,3-trichlorobutane (B98501) and 1,1,1-trichlorobutane (B78919), are polychlorinated alkanes whose reactivity is of interest in synthetic chemistry and as potential intermediates. Their reactions are primarily dictated by the carbon skeleton and the position of the chlorine atoms, which influence their susceptibility to nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The key distinguishing features among these isomers are the degree of substitution at the carbon atom bearing a chlorine atom (primary, secondary, or tertiary) and the steric hindrance around these reactive centers.

Structural Isomers of Trichlorobutane

The primary isomers of trichlorobutane considered in this guide are:

  • This compound: Contains two tertiary and one secondary chlorine atom.

  • 1,2,3-Trichlorobutane: Contains one primary and two secondary chlorine atoms.[1]

  • 1,1,1-Trichlorobutane: Contains three primary chlorine atoms on the same carbon.

  • 1,1,2-Trichlorobutane: Contains two primary and one secondary chlorine atom.

A comparison of the structural features of these isomers is summarized in the table below.

Isomer Structure Types of C-Cl Bonds CAS Number
This compoundCH₃-C(Cl)₂-CH(Cl)-CH₃Secondary, Tertiary10403-60-8[2][3]
1,2,3-TrichlorobutaneCH₂Cl-CH(Cl)-CH(Cl)-CH₃Primary, Secondary18338-40-4[1]
1,1,1-TrichlorobutaneCCl₃-CH₂-CH₂-CH₃Primary540-18-1
1,1,2-TrichlorobutaneCCl₂H-CH(Cl)-CH₂-CH₃Primary, Secondary5314-34-1

Comparative Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a chloride ion) by a nucleophile. The mechanism of this reaction, either SN1 or SN2, is highly dependent on the structure of the alkyl halide.

SN1 Reactivity

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a carbocation intermediate.[4] The rate of an SN1 reaction is primarily determined by the stability of this carbocation. Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations, due to inductive effects and hyperconjugation from adjacent alkyl groups.[5][6][7]

  • This compound: This isomer is expected to have the highest reactivity towards SN1 reactions at the C-2 position. Loss of a chloride ion from this position would generate a tertiary carbocation, which is relatively stable.

  • Other Isomers: Isomers that can only form primary or secondary carbocations will be significantly less reactive under SN1 conditions.[8] For instance, 1,1,1-trichlorobutane would be the least reactive via an SN1 pathway as it would form a highly unstable primary carbocation.

SN2 Reactivity

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[4][8] This mechanism is highly sensitive to steric hindrance.[9][10][11]

  • 1,1,1-Trichlorobutane & 1,2,3-Trichlorobutane: These isomers, containing primary chlorides, are predicted to be the most reactive in SN2 reactions at the C-1 position, as this carbon is the least sterically hindered.

  • This compound: The tertiary C-Cl bond in this isomer will be unreactive towards SN2 reactions due to significant steric hindrance from the surrounding alkyl and chloro groups.[8][9] The secondary chloride at C-3 will also be sterically hindered, making it less reactive than the primary chlorides on other isomers.

Summary of Predicted Substitution Reactivity

Isomer Predicted SN1 Reactivity Predicted SN2 Reactivity Justification
This compound High (at C-2)Very LowForms a stable tertiary carbocation; high steric hindrance.[5][12]
1,2,3-Trichlorobutane Moderate (at C-2, C-3)High (at C-1)Can form secondary carbocations; has a sterically accessible primary carbon.
1,1,1-Trichlorobutane Very LowHigh (at C-1)Primary carbocation is highly unstable; C-1 is accessible.
1,1,2-Trichlorobutane Moderate (at C-2)High (at C-1)Can form a secondary carbocation; has a sterically accessible primary carbon.

Comparative Reactivity in Elimination Reactions

Elimination reactions of alkyl halides lead to the formation of alkenes. These reactions also proceed through two primary mechanisms: E1 and E2.

E1 Reactivity

The E1 (Elimination Unimolecular) mechanism, like SN1, proceeds through a carbocation intermediate and therefore follows the same reactivity trend based on carbocation stability (tertiary > secondary > primary).[13]

  • This compound: This isomer is expected to be the most reactive in E1 reactions due to the formation of a stable tertiary carbocation.

E2 Reactivity

The E2 (Elimination Bimolecular) mechanism is a concerted reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously.[14] The rate of E2 reactions is influenced by the strength of the base and the substitution pattern of the alkyl halide. More substituted alkyl halides tend to react faster in E2 reactions, leading to the formation of the more substituted (and more stable) alkene, a principle known as Zaitsev's rule.[15][16]

  • This compound: As a tertiary halide, it is expected to undergo E2 elimination readily in the presence of a strong, non-nucleophilic base.

  • Other Isomers: Secondary halides like those in 1,2,3-trichlorobutane will also undergo E2 elimination, while primary halides are generally less prone to elimination unless a sterically hindered base is used.[12]

Summary of Predicted Elimination Reactivity

Isomer Predicted E1 Reactivity Predicted E2 Reactivity Justification
This compound HighHighForms a stable tertiary carbocation; highly substituted substrate favors E2.[12][13]
1,2,3-Trichlorobutane ModerateModerateCan form secondary carbocations; secondary halides undergo E2.
1,1,1-Trichlorobutane Very LowLowPrimary carbocation is unstable; primary halides are less prone to E2.
1,1,2-Trichlorobutane ModerateModerateCan form a secondary carbocation; secondary halide portion will undergo E2.

Experimental Protocols

Protocol 1: Comparative Solvolysis for SN1 Reactivity

Objective: To compare the relative rates of SN1 solvolysis of trichlorobutane isomers.

Procedure:

  • Prepare equimolar solutions of each trichlorobutane isomer in a polar protic solvent (e.g., 80% ethanol/20% water).

  • Add a pH indicator to each solution.

  • Heat the solutions in a constant temperature water bath.

  • The solvolysis reaction will produce HCl, causing a change in pH.

  • Monitor the time taken for the pH indicator to change color in each solution. A shorter time indicates a faster reaction rate.

  • Alternatively, the rate of reaction can be monitored by periodically titrating the generated HCl with a standardized solution of a weak base.

Protocol 2: Competitive Reaction with a Nucleophile for SN2 Reactivity

Objective: To compare the relative SN2 reactivity of the primary and secondary chlorides in the trichlorobutane isomers.

Procedure:

  • Prepare a solution containing an equimolar mixture of two different isomers (e.g., 1,1,1-trichlorobutane and this compound) in a polar aprotic solvent (e.g., acetone).

  • Add a limiting amount of a strong nucleophile (e.g., sodium iodide).

  • Allow the reaction to proceed for a set amount of time at a constant temperature.

  • Quench the reaction and analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the relative amounts of the substitution products formed from each isomer. A higher yield of product from one isomer indicates its greater SN2 reactivity.

Visualizations

Logical Flow for Reactivity Prediction

G cluster_substrate Substrate Structure cluster_conditions Reaction Conditions cluster_analysis Reactivity Analysis cluster_prediction Predicted Outcome S Trichlorobutane Isomer Carbocation Carbocation Stability (3° > 2° > 1°) S->Carbocation determines Sterics Steric Hindrance S->Sterics determines Nuc Nucleophile/Base (Strong vs. Weak) SN2 SN2 Favored Nuc->SN2 E2 E2 Favored Nuc->E2 Sol Solvent (Protic vs. Aprotic) SN1_E1 SN1 / E1 Favored Sol->SN1_E1 Carbocation->SN1_E1 High Stability Sterics->SN2 Low Hindrance NoReaction Slow / No Reaction Sterics->NoReaction High Hindrance

Caption: Logical workflow for predicting the dominant reaction mechanism for a given trichlorobutane isomer.

Reaction Pathways for this compound

G cluster_sn1_e1 SN1 / E1 Pathway cluster_e2 E2 Pathway cluster_sn2 SN2 Pathway sub This compound carbocation Tertiary Carbocation (at C-2) sub->carbocation - Cl⁻ (slow) e2_product E2 Product (Alkene) sub->e2_product + Strong Base no_sn2 No Reaction (Steric Hindrance) sub->no_sn2 + Nucleophile sn1_product SN1 Product (Substitution at C-2) carbocation->sn1_product + Nucleophile e1_product E1 Product (Alkene) carbocation->e1_product - H⁺

Caption: Potential reaction pathways for this compound, highlighting the favored SN1/E1 and E2 mechanisms.

References

Spectroscopic Comparison of 1,2,3-Trichlorobutane and 2,2,3-Trichlorobutane: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison between 1,2,3-trichlorobutane (B98501) and 2,2,3-trichlorobutane is currently unavailable due to the limited availability of public spectroscopic data for these specific compounds.

Extensive searches of established chemical databases, including the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem, have confirmed the existence and basic physical properties of both 1,2,3-trichlorobutane (CAS No. 18338-40-4) and this compound (CAS No. 10403-60-8). However, detailed experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, are not readily accessible in the public domain.

This guide aims to provide a framework for such a comparison, outlining the expected spectroscopic differences based on the structural distinctions between the two isomers and providing generalized experimental protocols. This information can serve as a valuable resource for researchers planning to synthesize and characterize these compounds.

Molecular Structure and Expected Spectroscopic Differences

The key to a spectroscopic comparison lies in understanding the distinct molecular structures of the two isomers.

Caption: Molecular structures of 1,2,3-trichlorobutane and this compound.

1,2,3-Trichlorobutane possesses three chlorine atoms on adjacent carbons (C1, C2, and C3). This leads to a molecule with three chiral centers, resulting in multiple stereoisomers. The chemical environment of each proton and carbon atom is unique.

This compound has two chlorine atoms on the second carbon (C2) and one on the third carbon (C3). This structure contains one chiral center at C3. The geminal dichloro group at C2 will significantly influence the spectroscopic signals of neighboring atoms.

Predicted Spectroscopic Data Comparison

While experimental data is unavailable, we can predict the key distinguishing features in their spectra.

¹H NMR Spectroscopy
Feature1,2,3-Trichlorobutane (Predicted)This compound (Predicted)
Number of Signals 7 unique proton signals4 unique proton signals
Chemical Shifts (δ) Protons on chlorine-bearing carbons will be significantly downfield.The single proton on C3 will be downfield. The methyl group at C1 will be a singlet, likely shifted downfield due to the adjacent quaternary carbon with two chlorine atoms.
Splitting Patterns Complex multiplets are expected due to extensive spin-spin coupling between adjacent protons.The methyl group at C1 will be a singlet. The proton at C3 will likely be a quartet, coupled to the methyl group at C4. The methyl group at C4 will be a doublet, coupled to the proton at C3.
¹³C NMR Spectroscopy
Feature1,2,3-Trichlorobutane (Predicted)This compound (Predicted)
Number of Signals 4 unique carbon signals4 unique carbon signals
Chemical Shifts (δ) All three carbons bonded to chlorine will be significantly downfield.The quaternary carbon (C2) bearing two chlorine atoms will be highly deshielded and appear far downfield. The carbon at C3 will also be downfield.
Infrared (IR) Spectroscopy
Feature1,2,3-Trichlorobutane (Predicted)This compound (Predicted)
C-Cl Stretch Multiple strong to medium absorption bands in the 600-800 cm⁻¹ region.Strong absorption bands in the 600-800 cm⁻¹ region. The geminal dichloro group may result in a more intense or split C-Cl stretching band.
Fingerprint Region A complex and unique pattern of bands below 1500 cm⁻¹ is expected, which would be distinct from its isomer.A unique fingerprint region will be present, differing from that of 1,2,3-trichlorobutane due to the different symmetry and vibrational modes.
Mass Spectrometry
Feature1,2,3-Trichlorobutane (Predicted)This compound (Predicted)
Molecular Ion (M⁺) A cluster of peaks corresponding to the molecular ion, showing the characteristic isotopic pattern for three chlorine atoms.A molecular ion peak cluster with the isotopic signature of three chlorine atoms.
Fragmentation Pattern Fragmentation would likely involve the loss of HCl and cleavage of C-C bonds, leading to various chlorinated fragments.Fragmentation will be heavily influenced by the stable tertiary carbocation that can be formed upon loss of a chlorine atom from C3. Cleavage adjacent to the C2 carbon is also likely.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for these compounds.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified trichlorobutane isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum.

    • The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 30-200 amu).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the two isomers.

G Spectroscopic Comparison Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison Sample_1 1,2,3-Trichlorobutane NMR NMR (1H, 13C) Sample_1->NMR IR IR Sample_1->IR MS Mass Spectrometry Sample_1->MS Sample_2 This compound Sample_2->NMR Sample_2->IR Sample_2->MS Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Correlation Correlate Spectra to Structure Data_Processing->Structure_Correlation Comparison Comparative Analysis Structure_Correlation->Comparison

Validating the Structure of 2,2,3-Trichlorobutane: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical entities is paramount. This guide provides a comparative analysis of 2,2,3-trichlorobutane and its structural isomer, 2,3-dichlorobutane, utilizing Infrared (IR) and Raman spectroscopy. The distinct vibrational signatures of these molecules, as revealed by these techniques, allow for unambiguous structural validation.

Distinguishing Isomers with Vibrational Spectroscopy

Infrared and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules. The frequency of these vibrations is dependent on the bond strength, the mass of the bonded atoms, and the overall molecular symmetry. Consequently, structural isomers, which differ in the arrangement of their atoms, will exhibit unique IR and Raman spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹), where complex skeletal vibrations occur.

The primary spectroscopic differentiation between this compound and a potential alternative, such as its isomer 2,3-dichlorobutane, lies in the number and position of the carbon-chlorine (C-Cl) stretching and other skeletal vibrational modes. The presence of a geminal dichloro group (two chlorine atoms on the same carbon) in this compound is expected to give rise to characteristic vibrational modes that are absent in isomers with only single chlorine substitutions on adjacent carbons.

Comparative Vibrational Analysis

The following table summarizes the expected and experimentally observed vibrational frequencies for this compound and 2,3-dichlorobutane. The unique patterns in the C-Cl stretching region are key identifiers.

Vibrational ModeThis compound (Expected)2,3-Dichlorobutane (Experimental)[1][2]Spectroscopic Activity
C-H Stretching ~2880 - 3080 cm⁻¹~2880 - 3080 cm⁻¹IR & Raman
C-H Bending ~1300 - 1500 cm⁻¹~1300 - 1500 cm⁻¹IR & Raman
C-C Stretching Multiple bandsMultiple bandsIR & Raman
C-Cl Stretching (Asymmetric) Strong, multiple bandsSingle or fewer bandsIR & Raman
C-Cl Stretching (Symmetric) Strong, multiple bandsSingle or fewer bandsRaman
Skeletal Deformations Complex patternDistinct complex patternIR & Raman
Characteristic C-Cl region (IR) ~580 - 780 cm⁻¹[3]~580 - 780 cm⁻¹[3]IR
Characteristic C-Cl region (Raman) ~610 - 690 cm⁻¹[4][5]~610 - 690 cm⁻¹[4][5]Raman

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a liquid sample to identify functional groups and determine its unique fingerprint.

Methodology:

  • Sample Preparation: For a neat liquid sample like this compound, a small drop is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are pressed together to create a thin liquid film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental absorptions.

    • The sample is placed in the spectrometer's sample compartment.

    • The infrared spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of a liquid sample, which provides complementary information to IR spectroscopy, particularly for symmetric vibrations.

Methodology:

  • Sample Preparation: The liquid sample is placed in a glass vial or a quartz cuvette.[6]

  • Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., Nd:YAG at 532 nm or a diode laser at 785 nm) is used.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected, typically at a 90° or 180° angle to the incident beam, to minimize Rayleigh scattering.

    • The scattered light is passed through a filter to remove the intense Rayleigh line and then dispersed by a grating onto a detector (e.g., a CCD).

    • The spectrum is recorded as intensity versus Raman shift (in cm⁻¹), which is the difference in energy between the incident and scattered photons.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using IR and Raman spectroscopy.

Structural Validation Workflow Workflow for Spectroscopic Validation of this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis cluster_3 Comparison and Validation Sample Liquid Sample (this compound) IR Acquire IR Spectrum Sample->IR Thin film on salt plates Raman Acquire Raman Spectrum Sample->Raman Glass vial AnalyzeIR Analyze IR Peaks (C-H, C-Cl stretches, fingerprint) IR->AnalyzeIR AnalyzeRaman Analyze Raman Peaks (Symmetric vibrations, C-Cl) Raman->AnalyzeRaman Compare Compare with Alternative Structures (e.g., 2,3-Dichlorobutane) AnalyzeIR->Compare AnalyzeRaman->Compare Validate Structural Confirmation of This compound Compare->Validate

Caption: Workflow for the validation of this compound structure.

References

A Comparative Guide to 2,2,3-Trichlorobutane and Other Chlorinated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties and safety profiles of 2,2,3-trichlorobutane and other commonly used chlorinated solvents: dichloromethane, chloroform, and carbon tetrachloride. The data presented is intended to assist researchers in making informed decisions regarding solvent selection for various applications in organic synthesis, extraction, and purification.

Physicochemical Properties: A Comparative Analysis

The selection of an appropriate solvent is critical for the success of a chemical reaction or separation process. The following table summarizes the key physical properties of this compound and other common chlorinated solvents.

PropertyThis compoundDichloromethaneChloroformCarbon Tetrachloride
Chemical Formula C₄H₇Cl₃[1][2]CH₂Cl₂[3]CHCl₃[4][5]CCl₄[6]
Molecular Weight ( g/mol ) 161.46[5]84.93[3]119.38[7]153.82[6]
Boiling Point (°C) 143[5]39.8[2]61.2[7][8]76.7[1]
Density (g/mL at 20°C) 1.253[6]1.327[2]1.489[5][7]1.594[1]
Viscosity (cP at 20°C) Data not readily available0.430.560.97
Dielectric Constant (at 20°C) Data not readily available9.084.812.24
Solubility in Water ( g/100 mL at 20°C) Low1.30.8[7]0.08

Safety and Hazard Comparison

Understanding the safety and handling requirements of each solvent is paramount for ensuring a safe laboratory environment. This section provides a comparison of the GHS hazard classifications for each solvent.

HazardThis compoundDichloromethaneChloroformCarbon Tetrachloride
GHS Pictograms
Signal Word Warning (Assumed based on related compounds)Warning[9]Danger[10]Danger
Hazard Statements Assumed: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)H315, H319, H336, H351H302, H315, H319, H331, H336, H351, H361d, H372[10]H301+H311+H331, H351, H372, H412, H420
Primary Hazards Skin and eye irritant, potential inhalation toxicitySkin and eye irritant, suspected carcinogen, may cause drowsiness or dizziness[9]Harmful if swallowed, skin and eye irritant, toxic if inhaled, suspected carcinogen, suspected of damaging the unborn child, causes damage to organs through prolonged or repeated exposure[10]Toxic if swallowed, in contact with skin or if inhaled, suspected of causing cancer, causes damage to organs through prolonged or repeated exposure, harmful to aquatic life with long lasting effects, harms public health and the environment by destroying ozone in the upper atmosphere.

Experimental Protocol: Solvent Screening for Organic Reactions

The following is a generalized experimental protocol for screening the effectiveness of different chlorinated solvents, including this compound, for a given organic reaction.

Objective: To determine the optimal chlorinated solvent for a specific reaction based on reaction yield and purity of the product.

Materials:

  • Reactants and catalyst for the desired reaction

  • A selection of chlorinated solvents to be tested (e.g., this compound, dichloromethane, chloroform, carbon tetrachloride)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (round-bottom flasks, condensers, magnetic stir bars, etc.)

  • Heating and stirring apparatus (magnetic stir plate with heating mantle)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Apparatus for purification (e.g., column chromatography, recrystallization)

  • Analytical instruments for characterization (e.g., NMR, GC-MS)

Procedure:

  • Reaction Setup: In parallel, set up a series of identical reactions in separate round-bottom flasks. Each flask should contain the same amounts of reactants and catalyst.

  • Solvent Addition: To each flask, add the same volume of a different chlorinated solvent to be tested.

  • Reaction Conditions: Stir all reaction mixtures under identical conditions (temperature, time, atmosphere).

  • Reaction Monitoring: Monitor the progress of each reaction using an appropriate technique, such as thin-layer chromatography (TLC), at regular intervals.

  • Work-up: Once the reactions are complete, quench each reaction mixture appropriately. Perform an aqueous work-up to remove any water-soluble byproducts.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent (this may be the reaction solvent itself or a different one like ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product from each reaction using a suitable technique, such as column chromatography or recrystallization.

  • Analysis and Comparison:

    • Determine the yield of the purified product for each reaction.

    • Assess the purity of the product from each reaction using analytical techniques like NMR or GC-MS.

    • Compare the results to identify the solvent that provides the best combination of yield and purity.

Experimental Workflow Diagram

Solvent_Screening_Workflow cluster_setup Reaction Setup cluster_screening Solvent Screening cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Reactants & Catalyst B Dispense into Parallel Reactors A->B C Add Different Chlorinated Solvents B->C D Run Reactions Under Identical Conditions C->D E Monitor Reaction Progress (TLC) D->E F Quench & Aqueous Work-up E->F Reaction Complete G Extract Product F->G H Dry & Concentrate G->H I Purify Product H->I J Determine Yield & Purity I->J K Compare Results J->K L Select Optimal Solvent K->L

Caption: Workflow for solvent screening in organic synthesis.

References

Dehydrochlorination of Trichlorobutane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relative rates of dehydrochlorination for various trichlorobutane isomers. The dehydrochlorination of alkyl halides is a fundamental reaction in organic synthesis, often proceeding through an E2 (bimolecular elimination) mechanism. The rate of this reaction is significantly influenced by the molecular structure of the alkyl halide, the strength of the base employed, and the reaction conditions. Understanding the relative reactivity of different isomers is crucial for predicting reaction outcomes, optimizing synthetic routes, and controlling product distributions.

Predicted Relative Rates of Dehydrochlorination

The following table summarizes the predicted relative rates of dehydrochlorination for common trichlorobutane isomers. The rates are estimated based on the structural factors influencing the stability of the transition state in an E2 reaction. A higher relative rate indicates a more facile dehydrochlorination reaction.

Trichlorobutane IsomerStructurePredicted Relative RateMajor Alkene Product(s)Justification
1,1,1-Trichlorobutane CCl₃CH₂CH₂CH₃Low1,1-dichloro-1-butenePrimary hydrogens are less acidic and the resulting dichloroalkene is less stable than more substituted alkenes.
1,1,2-Trichlorobutane CH₃CH₂CHClCCl₂HModerate1,1-dichloro-1-buteneElimination of the hydrogen on C2 is favored due to the formation of a more substituted alkene.
1,2,3-Trichlorobutane CH₃CHClCHClCH₂ClHigh1,3-dichloro-2-butene, 2,3-dichloro-1-buteneMultiple β-hydrogens are available for elimination, leading to the formation of relatively stable dichlorinated butene isomers. The formation of the more substituted internal alkene is generally favored.
1,1,3-Trichlorobutane CH₃CHClCH₂CCl₂HModerate to High1,1-dichloro-2-buteneElimination of the hydrogen on C2 leads to a conjugated system, which is a stabilizing factor.
1,2,4-Trichlorobutane ClCH₂CH₂CHClCH₂ClModerate1,3-dichloro-1-butene, 2,4-dichloro-1-buteneThe presence of chlorine on the γ-carbon can influence the acidity of the β-hydrogens through inductive effects.

Note: The predicted relative rates are qualitative and intended for comparative purposes. Actual reaction rates will depend on the specific base, solvent, and temperature used.

Experimental Protocol: Base-Catalyzed Dehydrochlorination of Trichlorobutane Isomers

This protocol describes a general procedure for comparing the rates of dehydrochlorination of trichlorobutane isomers using a strong base in an alcoholic solvent.

Materials:

  • Trichlorobutane isomers (1,1,1-trichlorobutane, 1,1,2-trichlorobutane, 1,2,3-trichlorobutane, etc.)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Anhydrous ethanol (B145695) or methanol

  • Internal standard (e.g., a non-reactive hydrocarbon like dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vessel with a magnetic stirrer

  • Syringes for sampling

Procedure:

  • Preparation of the Base Solution: Prepare a standardized solution of NaOH or KOH in the chosen anhydrous alcohol (e.g., 0.1 M).

  • Reaction Setup: In a thermostatted reaction vessel, place a known volume of the alcoholic base solution. Allow the solution to reach the desired reaction temperature (e.g., 50 °C).

  • Initiation of Reaction: Add a known amount of the trichlorobutane isomer and the internal standard to the reaction vessel with vigorous stirring. Start the timer immediately.

  • Sampling: At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 0.1 M HCl) to neutralize the base.

  • Analysis: Analyze the quenched samples by GC-FID. The disappearance of the trichlorobutane isomer and the appearance of the corresponding dichlorobutene (B78561) products are monitored.

  • Data Analysis: The concentration of the trichlorobutane isomer at each time point is determined by comparing its peak area to that of the internal standard. The rate of reaction can be determined by plotting the concentration of the trichlorobutane isomer versus time and determining the initial rate. The relative rates of dehydrochlorination of the different isomers can be compared under the same reaction conditions.

Factors Influencing Dehydrochlorination Rates

The following diagram illustrates the key factors that govern the rate of E2 dehydrochlorination reactions.

Dehydrochlorination_Factors cluster_reactants Reactants cluster_factors Influencing Factors Alkyl_Halide Alkyl Halide (Trichlorobutane Isomer) Structure Substrate Structure - Steric Hindrance - Acidity of β-H Alkyl_Halide->Structure Alkene_Stability Alkene Product Stability (Zaitsev's Rule) Alkyl_Halide->Alkene_Stability Base Base Base_Strength Base Strength (e.g., OH⁻ > H₂O) Base->Base_Strength Reaction_Rate Rate of Dehydrochlorination Structure->Reaction_Rate Alkene_Stability->Reaction_Rate Base_Strength->Reaction_Rate Stereochemistry Stereochemistry (Anti-periplanar) Stereochemistry->Reaction_Rate

Caption: Factors influencing the rate of dehydrochlorination.

This guide provides a foundational understanding of the relative dehydrochlorination rates of trichlorobutane isomers based on established chemical principles. For definitive quantitative data, further experimental investigation under controlled conditions is recommended.

boiling point and physical property differences among trichlorobutane isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key physical properties of various trichlorobutane isomers. Understanding the differences in boiling point, density, and refractive index is crucial for purification, characterization, and process development in various scientific and industrial applications, including drug development. This document summarizes experimental data, outlines the methodologies for their determination, and provides a visual representation of the structure-property relationships.

Data Summary

The following table summarizes the reported physical properties of several trichlorobutane isomers. These values have been compiled from various chemical data sources. It is important to note that some values are estimated and may vary depending on the experimental conditions.

IsomerCAS NumberBoiling Point (°C)Density (g/cm³)Refractive Index
1,1,1-Trichlorobutane (B78919)13279-85-1134 - 135.3[1][2]1.231 - 1.253[1][3]1.4530 - 1.457[1][3]
1,1,2-Trichlorobutane66675-32-9156[4]~1.25 (implied)Not widely reported
1,1,3-Trichlorobutane (B76395)13279-87-3152 - 154[5][6]1.2514 @ 25°C[5]Not widely reported
1,2,3-Trichlorobutane18338-40-4160.7 - 168[7][8][9]1.247 - 1.3164 @ 20°C[7][8][9]1.4770[7][9]
1,2,4-Trichlorobutane1790-22-3~151.13 (estimate)[10]1.3175[10]1.4820[10]
1,3,3-Trichlorobutane15187-71-0Not widely reportedNot widely reportedNot widely reported
2,2,3-Trichlorobutane10403-60-8142 - 143[11][12]1.2530[11]1.455 (Predicted)[11]
1,1,4-Trichlorobutane66250-03-1~151.13 (estimate)[13]~1.2667 (estimate)[13]~1.4629 (estimate)[13]

Structure-Property Relationships

The differences in the physical properties of trichlorobutane isomers can be attributed to variations in their molecular structure, primarily the position of the chlorine atoms and the degree of branching in the carbon chain. These structural differences influence the strength of intermolecular forces, which in turn dictate properties like boiling point and density.

G Factors Influencing Physical Properties of Trichlorobutane Isomers A Molecular Structure of Trichlorobutane Isomers D Position of Chlorine Atoms A->D determines E Branching of Carbon Chain A->E determines B Intermolecular Forces (van der Waals, Dipole-Dipole) C Physical Properties B->C H Boiling Point C->H I Density C->I J Refractive Index C->J F Molecular Polarity D->F influences G Surface Area E->G influences F->B G->B

Caption: Relationship between isomeric structure and physical properties.

Generally, for isomers with the same molecular formula:

  • Boiling Point: Decreases with increased branching. More compact, spherical molecules have smaller surface areas, leading to weaker van der Waals forces. The position of the polar C-Cl bonds also influences the overall molecular dipole moment, affecting dipole-dipole interactions.

  • Density: Tends to be higher for isomers with chlorine atoms clustered together, as this can lead to more efficient packing in the liquid state.

  • Refractive Index: Is related to the polarizability of the molecule, which is influenced by the arrangement of electrons. This property can also vary with the substitution pattern of the chlorine atoms.

Experimental Protocols

Accurate determination of physical properties is fundamental for compound characterization. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[14][15]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with the trichlorobutane isomer.[16]

  • Capillary Tube Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.[14]

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with heating oil to a level just above the side arm.

  • Heating: Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil. Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube promotes convection currents, ensuring uniform heating.[15]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[17] Record this temperature.

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[18]

Apparatus:

  • Pycnometer (with a ground-glass stopper containing a capillary)

  • Analytical balance (accurate to at least 0.001 g)

  • Constant temperature water bath

  • The trichlorobutane isomer sample

Procedure:

  • Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance.

  • Fill with Sample: Fill the pycnometer with the trichlorobutane isomer, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be forced out through the capillary.

  • Thermostat: Place the filled pycnometer in the constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

  • Dry and Weigh Filled: Carefully dry the outside of the pycnometer and weigh it again.

  • Calibrate with Water: Repeat the procedure using distilled water to determine the exact volume of the pycnometer at the same temperature.

  • Calculation: The density of the sample is calculated using the following formula: Density_sample = (Mass_filled - Mass_empty) / Volume_pycnometer

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of a liquid, which is a measure of how much the path of light is bent when it enters the liquid.[19]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • The trichlorobutane isomer sample

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

  • Soft tissue paper

Procedure:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.[20]

  • Set Temperature: Turn on the constant temperature water bath and allow the prisms of the refractometer to reach the desired temperature (e.g., 20°C).

  • Apply Sample: Open the prism assembly and place a few drops of the trichlorobutane isomer onto the surface of the measuring prism.[21]

  • Close Prism: Gently close the prisms.

  • Adjust and Read: Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus. If there is a colored fringe, adjust the dispersion corrector to eliminate it. Align the boundary line with the crosshairs in the eyepiece.

  • Record Value: Read the refractive index from the instrument's scale.[22]

  • Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent.[21]

References

A Comparative Guide to Distinguishing 2,3-Dichlorobutane and 2,2,3-Trichlorobutane Using Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for differentiating 2,3-dichlorobutane (B1630595) and 2,2,3-trichlorobutane. By leveraging the distinct spectroscopic and spectrometric properties of these chlorinated alkanes, researchers can achieve unambiguous identification. This document outlines key distinguishing features observed in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, supported by experimental data and detailed protocols.

At a Glance: Key Differentiating Properties

A summary of the fundamental physical and chemical properties of 2,3-dichlorobutane and this compound is presented below. These differences in molecular weight and chlorine content form the basis for their distinct analytical signatures.

Property2,3-DichlorobutaneThis compound
Molecular Formula C₄H₈Cl₂C₄H₇Cl₃
Molecular Weight 127.01 g/mol [1][2]161.45 g/mol [3]
Monoisotopic Mass 126.0003 g/mol [1]159.9613 g/mol [3]
Boiling Point 117-119 °C[4]Not readily available
Density 1.107 g/mL at 25°C[4]Not readily available

Analytical Techniques for Differentiation

The following sections detail the expected outcomes from three common analytical techniques, highlighting the key differences that enable the distinction between 2,3-dichlorobutane and this compound.

Mass Spectrometry (MS)

Mass spectrometry provides a rapid and sensitive method for distinguishing the two compounds based on their different molecular weights and isotopic patterns.

Key Differentiating Features:

  • Molecular Ion Peak (M+): The most significant difference will be the molecular ion peak. 2,3-Dichlorobutane will show a molecular ion cluster corresponding to its molecular weight (~m/z 126, 128, 130), while this compound will exhibit a cluster at a higher mass (~m/z 160, 162, 164, 166).

  • Isotopic Pattern: The number of chlorine atoms directly influences the isotopic pattern of the molecular ion and chlorine-containing fragments.

    • 2,3-Dichlorobutane (2 Cl atoms): The M+ and M+2 peaks will have a relative intensity ratio of approximately 9:6.

    • This compound (3 Cl atoms): The M+, M+2, and M+4 peaks will have a relative intensity ratio of approximately 27:27:9.

  • Fragmentation Pattern: The fragmentation patterns will also differ due to the different substitution patterns. The loss of HCl or chlorine radicals will lead to fragments with distinct m/z values. For instance, the loss of a chlorine atom from 2,3-dichlorobutane would result in a fragment at m/z 91, whereas for this compound, it would be at m/z 125.

Predicted Mass Spectral Data:

Feature2,3-DichlorobutaneThis compound (Predicted)
Molecular Ion (M+) m/z 126 (C₄H₈³⁵Cl₂)m/z 160 (C₄H₇³⁵Cl₃)
M+2 Peak m/z 128m/z 162
M+4 Peak m/z 130m/z 164
M+6 Peak -m/z 166
Key Fragments m/z 91 ([M-Cl]⁺), 63 ([C₄H₈Cl-HCl]⁺), 55 ([C₄H₇]⁺)m/z 125 ([M-Cl]⁺), 89 ([M-2Cl]⁺), 53 ([C₄H₅]⁺)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the two isomers, revealing differences in chemical shifts, splitting patterns, and the number of unique signals.

¹H NMR Spectroscopy

  • 2,3-Dichlorobutane: Due to the presence of stereoisomers (meso and dl), the spectrum can be complex. However, for a simplified analysis, one would expect to see signals for the methyl protons (CH₃) and the methine protons (CHCl). The methine protons will be deshielded due to the adjacent chlorine atom.

  • This compound: This molecule has three distinct proton environments. The methyl group at C4 will be the most shielded. The methine proton at C3 will be significantly deshielded by the adjacent chlorine and the CCl₂ group. The methyl group at C1 will be deshielded by the two chlorine atoms on the adjacent carbon.

Predicted ¹H NMR Chemical Shifts (ppm):

Protons2,3-DichlorobutaneThis compound (Predicted)
CH₃ (next to CHCl) ~1.6-
CH₃ (next to CCl₂) -~2.0
CH₃ (terminal) -~1.4
CHCl ~4.1~4.5

¹³C NMR Spectroscopy

  • 2,3-Dichlorobutane: Will exhibit two signals corresponding to the methyl carbons and the methine carbons.

  • This compound: Will show four distinct carbon signals, one for each carbon atom in a unique chemical environment. The carbon bearing two chlorine atoms (CCl₂) will be significantly downfield.

Predicted ¹³C NMR Chemical Shifts (ppm):

Carbon2,3-DichlorobutaneThis compound (Predicted)
CH₃ ~20~15 (C4), ~30 (C1)
CHCl ~60~65 (C3)
CCl₂ -~90 (C2)
Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present and the overall molecular structure. The key distinguishing features will be in the fingerprint region, particularly the C-Cl stretching vibrations.

  • C-H Stretching: Both compounds will show C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

  • C-Cl Stretching: The number and position of the C-Cl stretching bands can be diagnostic. Generally, C-Cl stretches appear in the 600-800 cm⁻¹ range.[5] The presence of multiple chlorine atoms in this compound, particularly the geminal dichloride group (CCl₂), is expected to result in more complex and potentially more intense absorptions in this region compared to 2,3-dichlorobutane.

Expected IR Absorption Bands (cm⁻¹):

Vibration2,3-DichlorobutaneThis compound (Predicted)
C-H Stretch 2850-30002850-3000
C-Cl Stretch ~650-750Multiple bands in the ~600-800 region, potentially stronger and more complex

Experimental Protocols

Mass Spectrometry (GC-MS)

1. Sample Preparation:

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injection Port: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Rate: 2 scans/second.

    • Ion Source Temperature: 230°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Place one drop of the liquid sample between two clean, dry salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

2. FT-IR Spectrometer Parameters:

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the clean salt plates before running the sample.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for distinguishing between the two compounds using the described analytical techniques.

Analytical_Workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_data Data Analysis cluster_identification Compound Identification Sample Unknown Sample (2,3-dichlorobutane or this compound) MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy (FT-IR) Sample->IR MS_Data Analyze Molecular Ion & Isotopic Pattern MS->MS_Data NMR_Data Analyze Chemical Shifts & Splitting Patterns NMR->NMR_Data IR_Data Analyze C-Cl Stretching Region IR->IR_Data Compound_A 2,3-Dichlorobutane MS_Data->Compound_A Compound_B This compound MS_Data->Compound_B NMR_Data->Compound_A NMR_Data->Compound_B IR_Data->Compound_A IR_Data->Compound_B

Caption: General analytical workflow for distinguishing the two compounds.

Differentiation_Logic Start Start with Unknown Mass_Check Molecular Ion ~m/z 126 or ~m/z 160? Start->Mass_Check NMR_Check Number of ¹³C Signals? Mass_Check->NMR_Check ~m/z 160 Result_23 Identified as 2,3-Dichlorobutane Mass_Check->Result_23 ~m/z 126 NMR_Check->Result_23 2 Signals Result_223 Identified as This compound NMR_Check->Result_223 4 Signals

Caption: Logical decision tree for compound identification.

References

Confirming the Purity of 2,2,3-Trichlorobutane: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 2,2,3-trichlorobutane, a key intermediate in organic synthesis. We present a detailed overview of the primary analytical techniques, their performance characteristics, and standardized experimental protocols.

Quantitative Data Summary

The selection of an appropriate analytical method for purity determination depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the typical performance of the most common analytical techniques used for the analysis of this compound and related halogenated alkanes.

Analytical TechniquePrincipleTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and partitioning with a stationary phase, followed by mass-based identification and quantification.95.0 - 99.9ng/mL to low µg/mLLow µg/mLHigh selectivity and sensitivity; provides structural information for impurity identification.[1][2]Destructive to the sample; response factors can vary between compounds.[3]
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation based on volatility and interaction with a stationary phase, with detection by ionization in a flame.90.0 - 99.9Low µg/mLµg/mL rangeRobust and provides a near-uniform response for hydrocarbons, simplifying quantification.[1]Does not provide structural information for unknown impurities; less sensitive than GC-MS for some compounds.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.98.0 - 100.0Analyte dependent, typically mg/mL rangemg/mL rangePrimary analytical method; highly accurate and precise without the need for a specific reference standard of the analyte.[4]Lower sensitivity compared to chromatographic methods; requires a highly pure and stable internal standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.95.0 - 99.5µg/mL rangeµg/mL rangeSuitable for non-volatile or thermally labile impurities.This compound lacks a strong chromophore, limiting sensitivity.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for the key analytical techniques.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.

  • Quantification: Purity is typically determined by area percent normalization, assuming similar response factors for isomeric impurities. For higher accuracy, an internal or external standard method should be employed.

Purity Assessment by Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that provides a direct measurement of purity against a certified reference material.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, that has a simple spectrum with signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals being integrated.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Visualizing the Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound, incorporating multiple analytical techniques for robust characterization.

Purity_Workflow cluster_0 Initial Analysis cluster_1 Data Evaluation & Comparison cluster_2 Decision & Reporting start This compound Sample gcms GC-MS Analysis (Qualitative & Semi-Quantitative) start->gcms qnmr qNMR Analysis (Quantitative) start->qnmr eval_gcms Identify Impurities (Mass Spectra Library Search) gcms->eval_gcms eval_qnmr Calculate Absolute Purity (Internal Standard Method) qnmr->eval_qnmr compare Compare GC Area % with qNMR Purity eval_gcms->compare eval_qnmr->compare report Final Purity Report compare->report Consistent further_investigation Further Investigation (e.g., HPLC for non-volatile impurities) compare->further_investigation Discrepancy further_investigation->report

Workflow for Purity Confirmation of this compound.

References

Safety Operating Guide

Safe Disposal of 2,2,3-Trichlorobutane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2,2,3-trichlorobutane, a halogenated hydrocarbon. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Proper handling of this compound is critical to minimize exposure and ensure safety. As a halogenated hydrocarbon, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile rubber gloves. For tasks with a high risk of splashing, consider double-gloving or using thicker, chemical-resistant gloves.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be used when transferring larger volumes.

  • Lab Coat: A fully buttoned lab coat is required.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.

Engineering Controls:

  • All work with this compound should be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors.

  • Ensure that an eyewash station and safety shower are readily accessible.

General Handling Practices:

  • Avoid direct contact with skin and eyes.

  • Do not inhale fumes or vapors.

  • Keep containers of this compound tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Keep away from sources of ignition, as some halogenated hydrocarbons can be flammable.

II. Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and disposal.

PropertyValue
Chemical Formula C₄H₇Cl₃
Molecular Weight 161.45 g/mol
CAS Number 10403-60-8
Appearance Colorless liquid (presumed)
Boiling Point 142 °C[1]
Melting Point -6 °C (estimate)[1]
Density 1.253 g/cm³[1]
Refractive Index 1.4625[1]
Solubility Insoluble in water (presumed)

Note: A comprehensive Safety Data Sheet (SDS) for this compound was not available. The information provided is based on available chemical data and general knowledge of halogenated hydrocarbons.

III. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Obtain a dedicated, properly labeled "Halogenated Organic Waste" container. These containers are typically supplied by your institution's Environmental Health and Safety (EHS) department and are made of a compatible material like polyethylene.

  • Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated organic waste, as the disposal costs for halogenated waste are significantly higher.[2] Do not mix this compound waste with other waste streams such as acids, bases, oxidizers, or heavy metals.[3][4]

  • Transferring Waste: Carefully transfer the this compound waste into the designated container inside a chemical fume hood. Avoid overfilling the container; it should not be filled beyond 90% capacity.

  • Container Labeling: Immediately label the waste container with its contents. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and volume.

    • The date the waste was first added to the container.

    • The appropriate hazard pictograms (e.g., toxic, environmentally hazardous).

Step 2: Waste Storage

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste.

  • Storage Location: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the halogenated waste container is stored separately from incompatible materials.

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or if it has been in storage for a period defined by your institutional policy (often 90 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

IV. Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

For Minor Spills (less than 1 liter and contained within a fume hood):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Keep the fume hood sash at the appropriate working height.

  • Personal Protective Equipment: Wear the appropriate PPE as outlined in Section I.

  • Containment and Absorption: Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collection: Carefully scoop the absorbed material into a designated waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Disposal: Seal and label the container with the spill cleanup debris as "Halogenated Organic Waste" and arrange for its disposal through your EHS office.

For Major Spills (greater than 1 liter, outside a fume hood, or involving personnel exposure):

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: If it is safe to do so, close the laboratory doors to contain the spill.

  • Emergency Services: Activate the nearest fire alarm and call emergency services (e.g., 911) and your institution's EHS emergency number.

  • Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by trained emergency responders.

V. Waste Classification

While a specific EPA waste code for pure, unused this compound is not explicitly listed, it would likely be classified based on its characteristics and origin.

  • Characteristic Waste: It may be classified as a hazardous waste if it exhibits characteristics of toxicity (D004-D043).[5]

  • Listed Waste: If it is a spent solvent, it would likely fall under the F-list of hazardous wastes from non-specific sources.[2][6]

    • F001: If used in degreasing operations.

    • F002: As a spent halogenated solvent.

  • Process Waste: If it is a waste from a chemical manufacturing process, it could fall under codes such as F024 or F025 , which pertain to wastes from the production of chlorinated aliphatic hydrocarbons.[3][6]

Consult with your EHS department for the precise waste codes applicable at your institution.

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process cluster_SpillResponse Spill Response Start Generation of This compound Waste Handle Handle with Appropriate PPE in a Fume Hood Start->Handle Segregate Segregate as Halogenated Organic Waste Handle->Segregate Spill Spill Occurs Handle->Spill Collect Collect in a Labeled, Compatible Container Segregate->Collect Store Store in Secondary Containment in a Satellite Accumulation Area Collect->Store Full Container is Full or Storage Time Limit Reached Store->Full ContactEHS Contact Environmental Health & Safety (EHS) Full->ContactEHS Yes Pickup Schedule Waste Pickup ContactEHS->Pickup Transport Licensed Waste Hauler Transports Waste Pickup->Transport Incineration Disposal via High-Temperature Incineration Transport->Incineration MinorSpill Minor Spill: Contain, Absorb, Decontaminate Spill->MinorSpill < 1 Liter Contained MajorSpill Major Spill: Evacuate, Call Emergency Services Spill->MajorSpill > 1 Liter or Uncontained SpillWaste Collect Spill Debris as Halogenated Waste MinorSpill->SpillWaste MajorSpill->Transport Handled by Responders SpillWaste->Store

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2,2,3-Trichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no specific Safety Data Sheet (SDS) readily available for 2,2,3-Trichlorobutane. The following guidance is based on the safety protocols for handling structurally similar chlorinated hydrocarbons. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before commencing any work.

This guide provides essential procedural information for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The information is structured to provide immediate, actionable safety and logistical plans.

Personal Protective Equipment (PPE) for this compound

Due to the volatility and potential toxicity of chlorinated hydrocarbons, a comprehensive PPE strategy is mandatory to minimize exposure through inhalation, skin contact, and eye contact.[1][2] Short-term inhalation of similar vapors can lead to central nervous system depression, with symptoms like dizziness and headache, while high concentrations can irritate the respiratory tract, eyes, and skin.[1]

Summary of Recommended Personal Protective Equipment

Protection TypeEquipment SpecificationStandards/Notes
Respiratory Protection Half-mask or full-face air-purifying respirator with organic vapor cartridges.[3][4]NIOSH-approved.[3][4] To be used in a well-ventilated area or a certified chemical fume hood.[1] For higher concentrations or emergencies, a Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) is required.[3]
Hand Protection Chemical-resistant gloves. Nitrile gloves may offer initial protection, but are not recommended for prolonged contact with aggressive chlorinated solvents.[1][5]Aromatic and halogenated hydrocarbons can degrade many glove materials.[6][7] It is critical to consult the glove manufacturer's chemical resistance chart for specific breakthrough times. Consider double-gloving.
Eye and Face Protection Chemical splash goggles are mandatory.[1]A face shield should be worn in conjunction with goggles to provide maximum protection against splashes.[8][9]
Skin and Body Protection A lab coat is the minimum requirement. For larger quantities or splash potential, chemical-resistant coveralls or an apron should be worn.[2][8]Protective clothing should be removed immediately if it becomes contaminated.[10]
Footwear Closed-toe, chemical-resistant shoes.[11]Safety footwear should cover the entire foot and be made of a material compatible with the chemicals being handled.[11]

Operational and Disposal Plans

Standard Operating Protocol for Handling this compound
  • Preparation and Engineering Controls:

    • Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]

    • Keep all containers of this compound tightly sealed when not in use and store them in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

    • Ground and bond containers when transferring material to prevent static discharge.[13]

  • Handling Procedure:

    • Don the appropriate PPE as outlined in the table above before handling the chemical.

    • Avoid all personal contact, including inhalation.[10]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[13]

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent such as sand, diatomite, or universal binders.[10]

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[10]

    • For large spills, evacuate the area immediately and contact your institution's EHS department.[14]

Disposal Plan for this compound Waste

Halogenated organic compounds are considered hazardous waste and require specific disposal procedures.[1][15]

  • Waste Collection:

    • Collect all waste containing this compound in a designated, leak-proof, and sealed hazardous waste container.[1][16]

    • The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "Waste this compound".[14][17]

  • Waste Segregation:

    • It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[15][16][17] Co-mingling can significantly increase disposal costs and complicate the disposal process.[16][17]

    • Do not mix this waste with other incompatible waste types such as strong acids, bases, or oxidizers.[17]

  • Disposal Procedure:

    • NEVER dispose of this compound or any chlorinated hydrocarbon down the drain.[1][12]

    • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed EHS provider.[14] Halogenated organic wastes are typically disposed of via high-temperature incineration.[15][16]

Workflow Visualization

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.

start Start: Handling This compound risk_assessment Conduct Risk Assessment (Consult SDS of similar compounds) start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection handling Handling Procedure (in Chemical Fume Hood) ppe_selection->handling spill Spill Occurs? handling->spill No waste_generation Generate Halogenated Waste handling->waste_generation spill_response Follow Spill Response Protocol spill->spill_response Yes spill->waste_generation No spill_response->waste_generation waste_collection Collect in Designated, Sealed & Labeled Container waste_generation->waste_collection waste_segregation Segregate from Non-Halogenated Waste waste_collection->waste_segregation disposal Dispose via Institutional EHS Program waste_segregation->disposal end End of Process disposal->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.